molecular formula CSe2 B3053059 Carbon diselenide CAS No. 506-80-9

Carbon diselenide

Cat. No.: B3053059
CAS No.: 506-80-9
M. Wt: 170 g/mol
InChI Key: JNZSJDBNBJWXMZ-UHFFFAOYSA-N
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Description

Carbon diselenide (CSe 2 ) is an inorganic compound with the chemical formula CSe 2 and a molecular weight of 169.93 g/mol . It is a yellow-orange, oily liquid at room temperature with a characteristic pungent odor, a melting point of -45.5 °C, and a boiling point of 125.5 °C . The molecule is linear and symmetrical (D ∞h symmetry), analogous to carbon disulfide (CS 2 ) . In research, this compound serves as a critical precursor in synthetic chemistry. It is notably used in the preparation of tetraselenafulvalenes (TSF), which are fundamental building blocks for organic conductors and superconductors . It also reacts with secondary amines to form dialkyldiselenocarbamates, which are useful ligands and intermediates in coordination chemistry . Furthermore, its properties are being explored in advanced materials science; for instance, this compound can polymerize under high pressure to form a semiconducting polymer, and carbon-selenide-based molecular systems are being investigated for their potential in photovoltaic applications, such as in the design of quantum dots for solar cells . Recent studies also utilize advanced techniques like multi-particle coincidence spectroscopy to characterize its double ionization energy and fragmentation dynamics, providing deeper insights into its electronic structure . This compound is highly toxic, has a high vapor pressure, and presents a significant inhalation hazard . It is known to decompose slowly, even at low temperatures, and can produce highly toxic and offensive-smelling compounds when mixed with air . Proper safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), are mandatory when handling this reagent. This product is strictly For Research Use Only.

Properties

InChI

InChI=1S/CSe2/c2-1-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

JNZSJDBNBJWXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(=[Se])=[Se]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CSe2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1060138
Record name Carbon selenide (CSe2)
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Molecular Weight

169.95 g/mol
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CAS No.

506-80-9
Record name Carbon selenide (CSe2)
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Record name Carbon selenide (CSe2)
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Record name Carbon diselenide
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Foundational & Exploratory

An In-depth Technical Guide to the Molecular Geometry and Symmetry of Carbon Diselenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbon diselenide (CSe₂), a selenium analog of carbon dioxide, is a linear molecule with significant applications in the synthesis of organic conductors and superconductors. A thorough understanding of its molecular geometry and symmetry is paramount for predicting its reactivity, spectroscopic properties, and potential interactions in complex systems. This technical guide provides a comprehensive overview of the molecular structure of this compound, detailing its bond length, bond angle, and vibrational modes. The symmetry of the molecule is analyzed through its point group classification. Furthermore, this guide outlines the experimental protocols employed in the determination of these molecular properties, including its synthesis, gas-phase electron diffraction for structural elucidation, and infrared and Raman spectroscopy for the characterization of its vibrational dynamics.

Molecular Geometry and Symmetry

This compound possesses a highly symmetric and linear molecular structure. The central carbon atom forms double bonds with two selenium atoms, resulting in a linear arrangement of the three atoms.

Molecular Geometry: Linear[1][2] Bond Angle (Se-C-Se): 180°[1]

The molecule's linearity is a direct consequence of the valence shell electron pair repulsion (VSEPR) theory, which predicts that the two electron domains around the central carbon atom will arrange themselves to be as far apart as possible.

Point Group Symmetry

Due to its linear geometry and the presence of a center of inversion, this compound belongs to the D∞h point group.[2] This high-symmetry group dictates the molecule's spectroscopic properties, including which vibrational modes are active in infrared and Raman spectroscopy. The key symmetry elements of the D∞h point group present in CSe₂ include:

  • An infinite-fold rotational axis (C∞) along the molecular axis.

  • Infinite number of two-fold rotational axes (C₂) perpendicular to the principal axis.

  • A horizontal mirror plane (σh) perpendicular to the principal axis and passing through the carbon atom.

  • Infinite number of vertical mirror planes (σv) containing the principal axis.

  • A center of inversion (i) at the carbon atom.

Quantitative Molecular Data

The precise determination of bond lengths and vibrational frequencies provides critical insights into the nature of the chemical bonds and the dynamic behavior of the molecule.

ParameterValue
C-Se Bond Length (rₑ)1.692 Å
Symmetric Stretch (ν₁)369 cm⁻¹
Bending (ν₂)313 cm⁻¹
Antisymmetric Stretch (ν₃)1302 cm⁻¹

Table 1: Spectroscopic and Structural Data for this compound.

Vibrational Modes

As a linear triatomic molecule, this compound has 3N-5 = 4 fundamental vibrational modes. These consist of a symmetric stretch, an antisymmetric stretch, and a pair of degenerate bending modes.

  • Symmetric Stretch (ν₁): This mode involves the two selenium atoms moving in phase, stretching and compressing the C-Se bonds simultaneously. This vibration is Raman active but infrared inactive.

  • Antisymmetric Stretch (ν₃): In this mode, the two selenium atoms move out of phase; one Se atom moves towards the carbon atom while the other moves away. This vibration results in a change in the dipole moment and is therefore infrared active but Raman inactive.

  • Bending (ν₂): This mode consists of two degenerate vibrations where the Se-C-Se bond angle changes. These vibrations occur in two perpendicular planes. The bending modes are infrared active but Raman inactive.

Experimental Protocols

The determination of the molecular geometry and vibrational frequencies of this compound relies on a combination of synthesis and advanced spectroscopic techniques.

Synthesis of this compound

A common method for the laboratory synthesis of this compound involves the high-temperature reaction of selenium powder with dichloromethane vapor.[2]

Reaction: 2 Se + CH₂Cl₂ → CSe₂ + 2 HCl

Procedure:

  • Selenium powder is placed in a quartz tube reactor.

  • The reactor is heated to approximately 550 °C.

  • Dichloromethane vapor is passed over the heated selenium powder.

  • The product, this compound, is a volatile yellow-orange liquid and is collected by condensation in a cold trap.

  • Due to the high toxicity and foul odor of this compound, this synthesis must be performed in a well-ventilated fume hood with appropriate safety precautions.

Determination of Molecular Geometry: Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise bond lengths and angles of molecules in the gaseous state, free from intermolecular interactions.

Experimental Workflow:

GED_Workflow cluster_source Electron Source cluster_sample Sample Interaction cluster_detection Detection & Analysis Electron_Gun Electron Gun Nozzle Gas Nozzle (CSe₂ vapor) Electron_Gun->Nozzle Electron Beam Scattering Electron Scattering Nozzle->Scattering Detector Detector Scattering->Detector Scattered Electrons Analysis Data Analysis Detector->Analysis Diffraction Pattern

Caption: Workflow for Gas-Phase Electron Diffraction.

Methodology:

  • A high-energy beam of electrons is generated from an electron gun.

  • The electron beam is directed into a high-vacuum chamber containing the gaseous this compound sample, which is introduced through a fine nozzle.

  • The electrons are scattered by the electric field of the CSe₂ molecules.

  • The scattered electrons create a diffraction pattern on a detector.

  • The diffraction pattern, consisting of concentric rings, is analyzed to determine the interference pattern produced by the scattered electrons.

  • From this interference pattern, the internuclear distances (C-Se bond length) can be calculated with high precision.

Determination of Vibrational Frequencies: Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A vibrational mode is IR active only if it causes a change in the molecule's dipole moment.

Experimental Protocol (Liquid Sample):

  • Sample Preparation: A small amount of liquid this compound is placed between two infrared-transparent salt plates (e.g., KBr or NaCl) to form a thin film. Alternatively, a liquid cell with a defined path length can be used.

  • Background Spectrum: A background spectrum of the empty salt plates or the solvent is recorded.

  • Sample Spectrum: The IR spectrum of the this compound sample is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the absorbance spectrum of CSe₂. The positions of the absorption bands correspond to the frequencies of the IR-active vibrational modes (antisymmetric stretch and bending modes).

Principle: Raman spectroscopy involves scattering of monochromatic light (from a laser) by a molecule. Most of the scattered light has the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at different frequencies (Raman scattering), with the frequency shifts corresponding to the vibrational energy levels of the molecule. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule.

Experimental Protocol (Liquid Sample):

  • Sample Preparation: A small amount of liquid this compound is placed in a glass capillary tube or a cuvette.

  • Instrumentation: The sample is illuminated with a monochromatic laser beam.

  • Scattered Light Collection: The scattered light is collected at a 90° angle to the incident beam to minimize interference from Rayleigh scattering.

  • Spectral Analysis: The collected light is passed through a spectrometer to separate the Raman scattered light from the Rayleigh scattered light. The resulting Raman spectrum shows peaks at frequencies corresponding to the Raman-active vibrational modes (symmetric stretch).

Logical Relationship of Properties and Symmetries

The linear geometry and high symmetry of this compound directly influence its spectroscopic properties, as dictated by selection rules.

CSe2_Properties Geometry Linear Geometry (Se=C=Se) Symmetry D∞h Point Group Geometry->Symmetry Vibrations Vibrational Modes (ν₁, ν₂, ν₃) Symmetry->Vibrations IR_Activity Infrared Activity Vibrations->IR_Activity Change in Dipole Moment? Raman_Activity Raman Activity Vibrations->Raman_Activity Change in Polarizability? Spectra Observed Spectra IR_Activity->Spectra Raman_Activity->Spectra

Caption: Relationship between geometry, symmetry, and spectroscopy of CSe₂.

Conclusion

The molecular geometry of this compound is linear with a D∞h point group symmetry. This structure has been confirmed and characterized by experimental techniques such as gas-phase electron diffraction, which has determined the C-Se bond length to be 1.692 Å. The vibrational properties of CSe₂ have been elucidated through infrared and Raman spectroscopy, identifying the symmetric stretching, bending, and antisymmetric stretching modes. The detailed experimental protocols outlined in this guide provide a framework for the synthesis and characterization of this important molecule, which is crucial for its application in materials science and drug development.

References

An In-depth Technical Guide to the Electronic Structure and Bonding Properties of Carbon Diselenide (CSe2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbon Diselenide (CSe2) is a linear triatomic molecule analogous to carbon dioxide (CO2) and carbon disulfide (CS2). This technical guide provides a comprehensive overview of the electronic structure and bonding properties of CSe2, drawing upon theoretical models and experimental data. The document delves into the Lewis structure, valence bond theory, and molecular orbital theory to elucidate the nature of the carbon-selenium double bonds. Key experimental findings from gas-phase electron diffraction, vibrational spectroscopy (Infrared and Raman), and photoelectron spectroscopy are presented and analyzed. This guide aims to be a valuable resource for researchers in chemistry, materials science, and drug development by providing a detailed understanding of the fundamental properties of this intriguing molecule.

Introduction

This compound (CSe2) is an inorganic compound with the chemical formula CSe2. It is a yellow-orange, oily liquid with a pungent odor and is the selenium analog of the more common carbon disulfide (CS2).[1] CSe2 is a linear molecule with D∞h symmetry, a key feature that dictates many of its spectroscopic and bonding properties.[1] Its primary use in research is as a precursor in the synthesis of organic conductors and superconductors, particularly tetraselenafulvalenes.[1] A thorough understanding of its electronic structure and bonding is crucial for its application in materials science and for predicting its reactivity.

Lewis Structure and Basic Bonding Concepts

The Lewis structure provides a foundational understanding of the bonding in CSe2. The molecule consists of a central carbon atom double-bonded to two selenium atoms.

To draw the Lewis structure, we follow these steps:

  • Count the total valence electrons: Carbon (Group 14) has 4 valence electrons, and each Selenium (Group 16) has 6 valence electrons. Total valence electrons = 4 + 2(6) = 16.[2][3]

  • Determine the central atom: Carbon is less electronegative than selenium, making it the central atom.[2]

  • Draw single bonds from the central carbon to the two selenium atoms. This uses 4 electrons.

  • Distribute the remaining electrons (12) as lone pairs on the terminal selenium atoms to satisfy their octets.

  • Check the octet of the central atom: The carbon atom only has 4 electrons. To satisfy its octet, we form double bonds by moving one lone pair from each selenium atom to form a second bond with carbon.

The resulting Lewis structure shows two C=Se double bonds, and each selenium atom has two lone pairs of electrons.[4]

Lewis_Structure_CSe2 cluster_se1_lps cluster_se2_lps C C Se2 Se C->Se2 Se1 Se Se1->C p1 p2 p3 p4 p5 p6 p7 p8

Figure 1: Lewis structure of this compound (CSe2).

This structure predicts a linear geometry for CSe2 with a Se-C-Se bond angle of 180°, which is consistent with experimental observations.[5] The molecule is nonpolar because the two polar C=Se bond dipoles are equal in magnitude and opposite in direction, resulting in a net dipole moment of zero.

Valence Bond Theory

Valence Bond (VB) theory provides a more detailed picture of the orbital interactions in CSe2. The linear geometry suggests that the central carbon atom is sp-hybridized.

  • Hybridization of Carbon: The ground state electron configuration of carbon is 2s²2p². To form four bonds, one 2s electron is promoted to a 2p orbital, resulting in four unpaired electrons. The 2s and one 2p orbital (e.g., 2pz) hybridize to form two degenerate sp hybrid orbitals, which are oriented 180° apart. The remaining two 2p orbitals (2px and 2py) are unhybridized and are perpendicular to the sp hybrid orbitals and to each other.[2]

  • Sigma (σ) Bonding: Each of the two sp hybrid orbitals on the carbon atom overlaps head-on with a p-orbital of a selenium atom to form two C-Se sigma (σ) bonds.

  • Pi (π) Bonding: The two unhybridized p-orbitals on the carbon atom (px and py) are parallel to the corresponding p-orbitals on the selenium atoms. The side-by-side overlap of these p-orbitals results in the formation of two pi (π) bonds. One π bond is in the xz-plane, and the other is in the yz-plane. These two π bonds, along with the two σ bonds, constitute the two C=Se double bonds.

Valence_Bond_CSe2 cluster_C Carbon Atom cluster_Se Selenium Atoms cluster_bonding Bond Formation C_ground Ground State 2s²2p² C_excited Excited State 2s¹2p³ C_ground->C_excited Promotion C_hybrid sp Hybridization C_excited->C_hybrid C_sp Two sp orbitals (for σ bonds) C_hybrid->C_sp C_p Two p orbitals (for π bonds) C_hybrid->C_p sigma_bond Two C(sp)-Se(p) σ bonds C_sp->sigma_bond pi_bond Two C(p)-Se(p) π bonds C_p->pi_bond Se_orbitals p orbitals Se_orbitals->sigma_bond Se_orbitals->pi_bond

Figure 2: Logical workflow of Valence Bond Theory for CSe2.

Molecular Orbital Theory

Molecular Orbital (MO) theory provides a delocalized description of bonding in CSe2. As a linear molecule with D∞h symmetry, the atomic orbitals of the constituent atoms combine to form molecular orbitals that extend over the entire molecule.

The valence atomic orbitals to be considered are the 2s and 2p orbitals of carbon and the 4s and 4p orbitals of the two selenium atoms. For a qualitative understanding, we can focus on the interactions of the carbon 2s and 2p orbitals with the symmetry-adapted linear combinations (SALCs) of the selenium 4p orbitals.

The resulting molecular orbitals, in order of increasing energy, are:

  • σg and σu orbitals: Formed from the combination of the carbon 2s and the selenium 4s and 4pz orbitals.

  • πu and πg orbitals: Formed from the combination of the carbon 2px, 2py and the selenium 4px, 4py orbitals.

The 16 valence electrons fill these molecular orbitals, resulting in a stable molecule with a net bond order of 2 for each C-Se interaction. The highest occupied molecular orbital (HOMO) is a non-bonding πg orbital, and the lowest unoccupied molecular orbital (LUMO) is an anti-bonding πu orbital.

MO_Diagram_CSe2 cluster_C_AOs cluster_Se_SALCs cluster_MOs C_2p 2p sigma_u_star σu C_2p->sigma_u_star pi_u_nb πu (nb) C_2p->pi_u_nb sigma_g_bond σg C_2p->sigma_g_bond C_2s 2s sigma_u_bond σu C_2s->sigma_u_bond sigma_g_nb σg (nb) C_2s->sigma_g_nb Se_p_sigma_u σu Se_p_sigma_u->sigma_u_star Se_p_pi_u πu Se_p_pi_u->pi_u_nb Se_p_pi_g πg pi_g_star πg Se_p_pi_g->pi_g_star Se_p_sigma_g σg Se_p_sigma_g->sigma_g_bond

Figure 3: Qualitative Molecular Orbital diagram for CSe2.

Experimental Data and Protocols

The theoretical models of bonding in CSe2 are supported by a range of experimental data. This section summarizes key quantitative data and provides an overview of the experimental methodologies used for their determination.

Geometric Parameters

The precise bond length and angle of CSe2 in the gas phase have been determined by gas-phase electron diffraction (GED).

ParameterValueExperimental Method
C=Se Bond Length1.692 ÅGas-Phase Electron Diffraction
Se-C-Se Bond Angle180°Gas-Phase Electron Diffraction

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions.[1]

  • Sample Introduction: A gaseous sample of CSe2 is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[6]

  • Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the atoms in the CSe2 molecules.[1]

  • Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera). The intensity of the scattered electrons is measured as a function of the scattering angle.[1]

  • Data Analysis: The diffraction pattern is analyzed to determine the internuclear distances and bond angles in the molecule. This involves fitting a theoretical model of the molecule to the experimental scattering data.

GED_Workflow cluster_setup Experimental Setup cluster_process Process electron_gun Electron Gun scattering Electron Scattering electron_gun->scattering sample_inlet CSe2 Gas Inlet vacuum_chamber High-Vacuum Chamber sample_inlet->vacuum_chamber vacuum_chamber->scattering detector Detector analysis Data Analysis detector->analysis diffraction Diffraction Pattern Formation scattering->diffraction diffraction->detector structure Molecular Structure Determination analysis->structure

Figure 4: Experimental workflow for Gas-Phase Electron Diffraction.
Vibrational Frequencies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. For a linear triatomic molecule like CSe2, there are four vibrational modes: symmetric stretch (ν1), asymmetric stretch (ν2), and two degenerate bending modes (ν3).

ModeSymmetryFrequency (cm⁻¹)Activity
Symmetric Stretch (ν1)Σg+~369Raman
Asymmetric Stretch (ν2)Σu+~1303IR
Bending (ν3)Πu~313IR

Experimental Protocols: IR and Raman Spectroscopy

  • Infrared (IR) Spectroscopy: An IR spectrometer is used to measure the absorption of infrared radiation by the CSe2 sample. The sample can be in the gas, liquid, or solid phase. For a vibration to be IR active, it must cause a change in the dipole moment of the molecule. In CSe2, the asymmetric stretch and the bending modes are IR active.

  • Raman Spectroscopy: A Raman spectrometer measures the inelastic scattering of monochromatic light (usually from a laser) by the CSe2 sample. For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. In CSe2, which has a center of inversion, the rule of mutual exclusion applies: vibrations that are IR active are Raman inactive, and vice versa. The symmetric stretch is Raman active.

Electronic Energy Levels

Photoelectron spectroscopy (PES) provides direct experimental evidence for the energy levels of molecular orbitals. In PES, a sample is irradiated with high-energy photons (UV for valence electrons, X-rays for core electrons), and the kinetic energies of the ejected photoelectrons are measured. The binding energy of the electron can then be determined, which corresponds to the energy of the molecular orbital from which it was ejected.

Experimental Protocol: Photoelectron Spectroscopy (PES)

  • Ionization: A beam of monochromatic photons (e.g., from a He I source for UPS) is directed at the gaseous CSe2 sample.

  • Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer.

  • Spectrum Generation: A spectrum of photoelectron intensity versus binding energy is generated. The peaks in the spectrum correspond to the ionization from different molecular orbitals.

Synthesis of this compound

This compound can be synthesized by several high-temperature methods. A common laboratory-scale synthesis involves the reaction of selenium powder with dichloromethane vapor.

Reaction: 2 Se + CH₂Cl₂ → CSe₂ + 2 HCl[1]

Protocol Overview:

  • Selenium powder is placed in a reaction tube.

  • Dichloromethane is vaporized and passed over the heated selenium powder at approximately 550 °C.

  • The product, CSe2, is condensed and collected in a cold trap.

  • Due to the toxicity and unpleasant odor of CSe2, this synthesis must be performed in a well-ventilated fume hood with appropriate safety precautions.

Conclusion

This technical guide has provided a detailed examination of the electronic structure and bonding properties of this compound. The combination of theoretical models, including Lewis structures, Valence Bond theory, and Molecular Orbital theory, with experimental data from various spectroscopic techniques, offers a cohesive and comprehensive understanding of this linear triatomic molecule. The presented data and experimental workflows serve as a valuable resource for researchers and professionals who require a deep understanding of the fundamental chemical and physical properties of CSe2 for its application in advanced materials and chemical synthesis.

References

An In-depth Technical Guide to the Synthesis of Carbon Diselenide from Selenium Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of carbon diselenide (CSe₂) from selenium powder. It is intended for a technical audience in research and development who require detailed experimental protocols and comparative data on synthetic methodologies. This document outlines the primary synthetic routes, experimental setups, purification techniques, and key physicochemical properties of this compound.

Introduction

This compound (CSe₂) is a volatile, yellow-orange, oily liquid with a pungent odor.[1] It is the selenium analog of carbon disulfide and is a linear molecule with the structure Se=C=Se.[1] CSe₂ is a valuable reagent in organic synthesis, particularly as a precursor for the synthesis of tetraselenafulvalene (TSF) and its derivatives, which are key components in the development of organic conductors and superconductors.[1] Due to its high reactivity and toxicity, the synthesis and handling of this compound require specialized equipment and stringent safety protocols.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is crucial for researchers to be aware of these properties for safe handling and for the design of experimental procedures.

Table 1: Physicochemical Properties of this compound [2][3]

PropertyValue
Chemical Formula CSe₂
Molar Mass 169.93 g/mol
Appearance Yellow-orange oily liquid
Odor Pungent, similar to rotten radishes
Density 2.66 g/mL at 20 °C
Melting Point -45.5 °C
Boiling Point 125-126 °C
Solubility in Water Insoluble
Solubility in Organic Solvents Good solubility in various organic solvents
Stability Decomposes slowly (approx. 1% per month at -30 °C)
Sensitivity Light-sensitive

Safety Precautions: this compound is highly toxic and has a high vapor pressure, posing a significant inhalation hazard.[1] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Due to its unpleasant and strong odor, which caused the evacuation of a village upon its first synthesis, extreme care must be taken to contain the substance.[1][4]

Synthetic Methodologies

The primary and most cited method for the synthesis of this compound involves the high-temperature reaction of selenium powder with a carbon source, typically a halogenated methane.

High-Temperature Reaction of Selenium Powder with Dichloromethane Vapor

This is the most common and contemporary method for producing this compound.[1][2] The reaction involves passing dichloromethane (CH₂Cl₂) vapor over heated selenium powder.

Reaction:

2 Se + CH₂Cl₂ → CSe₂ + 2 HCl[2]

Experimental Protocol:

A detailed experimental setup is crucial for the success and safety of this synthesis. The following protocol is a generalized procedure based on available literature.

Materials and Equipment:

  • Selenium powder (high purity)

  • Dichloromethane (anhydrous)

  • Inert gas (e.g., Nitrogen or Argon)

  • Quartz or porcelain reaction tube

  • Tube furnace capable of reaching at least 600 °C

  • Gas flow controller or bubbler to introduce dichloromethane vapor

  • Series of cold traps (e.g., cooled with dry ice/acetone or liquid nitrogen)

  • Scrubber system for acidic off-gases (e.g., sodium hydroxide solution)

Procedure:

  • A quartz or porcelain tube is packed with selenium powder.

  • The tube is placed in a tube furnace and heated to approximately 550-600 °C.[1]

  • A slow stream of inert gas is passed through a bubbler containing dichloromethane to carry its vapor into the reaction tube. The flow rate should be carefully controlled to ensure efficient reaction and prevent unreacted starting material from passing through.

  • The reaction products, including this compound, unreacted dichloromethane, and hydrogen chloride gas, are passed through a series of cold traps.

  • This compound, having a higher boiling point than dichloromethane, will condense in the initial, less cold traps, while more volatile substances will be collected in subsequent, colder traps.

  • The exhaust gas, primarily containing hydrogen chloride, must be passed through a scrubber containing a basic solution (e.g., NaOH) to neutralize the acid before venting.

  • The collected crude this compound is a yellow-orange liquid.

Purification: The crude product is purified by vacuum distillation.[5][6] This is essential to remove unreacted starting materials and byproducts.

  • The crude this compound is transferred to a distillation flask.

  • The distillation is performed under reduced pressure to lower the boiling point and prevent decomposition.

  • The purified this compound is collected as a bright yellow-orange liquid.

Yield: While specific yields are often not reported in general literature, a successful synthesis can be expected to provide a moderate to good yield, which is highly dependent on the optimization of reaction conditions such as temperature, flow rate, and reaction time.

Historical Synthesis Method of Grimm and Metzger

The first reported synthesis of this compound was by Grimm and Metzger.[1][2] This method involves the reaction of hydrogen selenide with carbon tetrachloride in a hot tube.

Reaction:

2 H₂Se + CCl₄ → CSe₂ + 4 HCl

Note: This method is now less common due to the high toxicity and difficulty in handling gaseous hydrogen selenide.

Reaction Pathways and Experimental Workflows

To visualize the synthesis process, the following diagrams created using the DOT language illustrate the reaction pathway and the experimental workflow for the high-temperature synthesis of this compound.

ReactionPathway cluster_products Products Se Selenium Powder (Se) CSe2 This compound (CSe2) Se->CSe2 CH2Cl2 Dichloromethane (CH2Cl2) CH2Cl2->CSe2 HCl Hydrogen Chloride (HCl) CH2Cl2->HCl

Caption: Reaction pathway for the synthesis of CSe₂.

ExperimentalWorkflow start Start setup Prepare Selenium in Reaction Tube start->setup heat Heat Reaction Tube to 550-600 °C setup->heat introduce_ch2cl2 Introduce Dichloromethane Vapor heat->introduce_ch2cl2 reaction High-Temperature Reaction introduce_ch2cl2->reaction condensation Condense Products in Cold Traps reaction->condensation scrubbing Scrub Acidic Off-Gases condensation->scrubbing purification Purify by Vacuum Distillation condensation->purification product Pure this compound purification->product

Caption: Experimental workflow for CSe₂ synthesis.

Polymerization of this compound

This compound is known to polymerize, especially under high pressure.[1] When subjected to high pressure (around 5000 atm) and elevated temperatures (100 °C) in a solvent like methylene chloride, it can form a black solid polymer with a yield of up to 95%.[7] This polymer exhibits semiconductor properties.[1]

Conclusion

The synthesis of this compound from selenium powder, primarily through the high-temperature reaction with dichloromethane vapor, is a well-established method for obtaining this important precursor for advanced materials. This guide has provided the essential details for its preparation, including experimental protocols, physicochemical data, and safety considerations. Due to the hazardous nature of the compound, all procedures must be carried out with extreme caution in a controlled laboratory setting. The provided workflows and data tables aim to facilitate the successful and safe synthesis of this compound for research and development purposes.

References

In-depth Technical Guide: The Grimm and Metzger Method for Carbon Diselenide Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Carbon diselenide is a linear molecule, analogous to carbon dioxide and carbon disulfide, with the chemical formula CSe₂. It is a yellow-orange, oily liquid with a pungent odor. The compound is light-sensitive and soluble in organic solvents but insoluble in water. Its primary application in research is as a precursor for the synthesis of selenium-containing organic molecules, most notably tetraselenafulvalene and its derivatives, which are key components in the development of organic conducting materials.

The synthesis of this compound was first achieved by Grimm and Metzger, who reported its preparation by reacting hydrogen selenide with carbon tetrachloride in a hot tube. This pioneering work opened the door for further investigation into the chemistry of selenium and its organic compounds.

The Grimm and Metzger Synthesis of this compound

The core of the Grimm and Metzger method is the gas-phase reaction between hydrogen selenide and carbon tetrachloride at elevated temperatures. The overall chemical equation for this reaction is:

2H₂Se + CCl₄ → CSe₂ + 4HCl

While the original 1936 publication by Grimm and Metzger containing the specific experimental details is not widely accessible, the fundamental principles of the reaction can be described.

General Experimental Setup

The reaction is typically carried out in a flow-type apparatus. A schematic of a generalized setup for the Grimm and Metzger method is presented below.

Caption: Generalized workflow for the Grimm and Metzger synthesis of CSe₂.

Experimental Protocol

Based on general knowledge of similar high-temperature gas-phase reactions, a plausible, though not definitively documented, experimental protocol for the Grimm and Metzger method would involve the following steps:

  • Generation of Reactant Gases:

    • Hydrogen selenide gas is generated, typically by the reaction of a metal selenide (e.g., Al₂Se₃) with water or a non-oxidizing acid. Due to the high toxicity of H₂Se, this step must be performed in a well-ventilated fume hood with appropriate safety measures.

    • A stream of an inert carrier gas, such as nitrogen or argon, is passed through liquid carbon tetrachloride to produce a saturated vapor of CCl₄.

  • Reaction:

    • The streams of hydrogen selenide and carbon tetrachloride vapor are mixed in a chamber before entering a heated reaction tube. The tube is typically made of a material resistant to high temperatures and chemical attack, such as quartz or porcelain.

  • Product Collection and Purification:

    • The gaseous mixture exiting the reaction tube, containing this compound, hydrogen chloride, and any unreacted starting materials, is passed through a series of cold traps.

    • This compound, having a boiling point of 125-126 °C, will condense in a trap cooled with an appropriate medium (e.g., an ice-salt bath or a dry ice-acetone bath).

    • The highly volatile hydrogen chloride and unreacted hydrogen selenide will pass through the cold trap and can be neutralized in a basic scrubber solution.

    • The collected crude this compound may be further purified by distillation under reduced pressure.

Quantitative Data

Unfortunately, specific quantitative data such as reaction yields, optimal reactant flow rates, and precise reaction temperatures from the original Grimm and Metzger work are not available in the reviewed literature. The table below is provided as a template for the type of data that would be essential for reproducing and optimizing this method.

ParameterValueUnitsNotes
Reaction TemperatureNot Reported°C
H₂Se Flow RateNot ReportedmL/min
CCl₄ Vapor ConcentrationNot Reportedmol/L
Carrier Gas Flow RateNot ReportedmL/min
Reaction Time (Residence Time)Not Reporteds
Yield of Crude CSe₂Not Reported%
Yield of Purified CSe₂Not Reported%

Safety and Handling

This compound is a toxic and volatile compound. It has an extremely foul odor, and its synthesis and handling should be conducted in a high-performance fume hood. Appropriate personal protective equipment, including gloves and safety glasses, is mandatory. Hydrogen selenide is an extremely toxic gas and should be handled with extreme caution.

Conclusion

The Grimm and Metzger method represents the first reported synthesis of this compound, a compound of significant interest in materials science. The method relies on the high-temperature gas-phase reaction of hydrogen selenide and carbon tetrachloride. While the historical significance of this method is undeniable, a lack of detailed, readily accessible experimental data from the original publication makes its direct implementation challenging for modern researchers. Further investigation into historical chemical literature may be required to uncover the specific experimental conditions that would allow for the reliable reproduction and optimization of this foundational synthesis. Researchers seeking to prepare this compound may also consider more modern synthetic routes that might offer improved safety, yield, and experimental convenience.

An In-depth Technical Guide to the Physical Properties of Liquid Carbon Diselenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of liquid carbon diselenide (CSe₂). The information is curated for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work. This document emphasizes quantitative data, detailed experimental protocols, and visual representations of synthetic pathways.

Caution: this compound is a toxic, volatile, and light-sensitive compound with an extremely offensive odor.[1] All handling and experimentation should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

Quantitative Physical Properties

The known physical properties of liquid this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Molar Properties

PropertyValueSource(s)
Chemical FormulaCSe₂[1]
Molar Mass169.93 g/mol [2]
AppearanceYellow-orange oily liquid[1]
OdorPungent, extremely offensive when mixed with air[1]

Table 2: Thermodynamic and Physical State Properties

PropertyValueConditionsSource(s)
Melting Point-45.5 °C[2]
Boiling Point125-126 °C[2]
Density2.6824 g/cm³at 20°C[1]
2.66 g/mLNot specified[2]
Refractive Index1.845at 20°C
Vapor Pressure14.4 ± 0.2 mmHgat 25°C (Predicted)
Flash Point30 °C[1]

Table 3: Solubility and Stability

PropertyObservationSolvent(s)Source(s)
SolubilitySolubleCarbon disulfide (CS₂), Toluene[1]
InsolubleWater[1][2]
StabilityDecomposes slowly (approx. 1% per month at -30°C)[2]
Light-sensitive[1][2]

Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported in the literature.

2.1. Method 1: Reaction of Selenium with Dichloromethane

This method involves the high-temperature reaction of selenium powder with dichloromethane vapor.[3]

  • Reaction: 2 Se + CH₂Cl₂ → CSe₂ + 2 HCl

  • Conditions: The reaction is carried out at approximately 550 °C.

2.2. Method 2: Reaction of Hydrogen Selenide with Carbon Tetrachloride

This was the method reported by Grimm and Metzger in their first synthesis. It involves passing hydrogen selenide and carbon tetrachloride through a hot tube.[3]

  • Reaction: 2 H₂Se + CCl₄ → CSe₂ + 4 HCl

  • Conditions: The reaction takes place in a hot tube.

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of liquid this compound. These are adapted from standard procedures for volatile and hazardous liquids.

3.1. Density Measurement using a Pycnometer

The density of liquid CSe₂ can be accurately determined using a pycnometer.

  • Apparatus: A glass pycnometer of a known volume (e.g., 10 mL or 25 mL), an analytical balance, a constant temperature bath.

  • Procedure:

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Weigh the empty, dry pycnometer on an analytical balance.

    • In a fume hood, carefully fill the pycnometer with this compound.

    • Insert the stopper, allowing excess liquid and any air bubbles to escape through the capillary.

    • Place the filled pycnometer in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.

    • Remove the pycnometer from the bath and carefully dry the exterior.

    • Weigh the filled pycnometer.

    • The density is calculated by dividing the mass of the CSe₂ (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

3.2. Refractive Index Measurement

The refractive index can be measured using a digital refractometer or an Abbe refractometer.

  • Apparatus: A refractometer, a constant temperature circulator.

  • Procedure:

    • Ensure the prism of the refractometer is clean and dry.

    • Calibrate the instrument with a standard of known refractive index (e.g., distilled water).

    • Using a pipette in a fume hood, place a small amount of this compound onto the prism.

    • Close the prism and allow the sample to reach the desired temperature (e.g., 20°C) using the constant temperature circulator.

    • Read the refractive index from the instrument's scale or digital display.

3.3. Boiling Point Determination by Distillation

A simple distillation apparatus can be used to determine the boiling point.

  • Apparatus: A round-bottom flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, a heating mantle, and boiling chips.

  • Procedure:

    • Assemble the distillation apparatus in a fume hood.

    • Place a small volume of this compound and a few boiling chips in the round-bottom flask.

    • Position the thermometer so that the top of the bulb is level with the side arm of the distillation head.

    • Slowly heat the flask.

    • The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation.

3.4. Vapor Pressure Measurement (Static Method)

The vapor pressure of the volatile CSe₂ can be determined using a static method.

  • Apparatus: A vacuum-tight flask connected to a pressure transducer and a vacuum line, all enclosed in a temperature-controlled chamber.

  • Procedure:

    • Place a small, degassed sample of this compound in the flask.

    • Evacuate the flask to remove any air.

    • Isolate the flask from the vacuum line.

    • Allow the system to reach thermal equilibrium at a set temperature.

    • The pressure measured by the transducer is the vapor pressure of CSe₂ at that temperature.

Visualizations of Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthesis methods for this compound.

G cluster_0 Method 1: From Dichloromethane Se Selenium Powder (Se) Heat1 ~550 °C Se->Heat1 CH2Cl2 Dichloromethane (CH2Cl2) CH2Cl2->Heat1 CSe2_1 This compound (CSe2) Heat1->CSe2_1 HCl1 Hydrogen Chloride (HCl) Heat1->HCl1

Caption: Synthesis of this compound from Selenium and Dichloromethane.

G cluster_1 Method 2: From Hydrogen Selenide H2Se Hydrogen Selenide (H2Se) HotTube Hot Tube H2Se->HotTube CCl4 Carbon Tetrachloride (CCl4) CCl4->HotTube CSe2_2 This compound (CSe2) HotTube->CSe2_2 HCl2 Hydrogen Chloride (HCl) HotTube->HCl2

Caption: Synthesis of this compound from Hydrogen Selenide and Carbon Tetrachloride.

References

A Comprehensive Technical Guide to Carbon Diselenide (CSe₂) for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of carbon diselenide (CSe₂), with a specific focus on its molar mass and density. Detailed experimental protocols for the determination of these properties are also presented to ensure accurate and reproducible results in a laboratory setting.

Core Physicochemical Properties of this compound

This compound is an inorganic compound that is the selenium analog of carbon disulfide.[1] It is a yellow-orange, oily liquid with a pungent odor.[1][2] This light-sensitive compound is insoluble in water but soluble in various organic solvents.[1]

Quantitative Data Summary

The molar mass and density of this compound, as reported in the scientific literature, are summarized in the table below. These values are crucial for stoichiometric calculations, reaction kinetics, and material characterization.

PropertyValueUnitsReference
Molar Mass169.953g·mol⁻¹[1][3]
Molar Mass169.93g·mol⁻¹[2][4][5]
Molar Mass169.95g·mol⁻¹[6]
Density2.6824g/cm³[1][5][7]
Density2.66g/mL[8]
Density2660kg·m⁻³[9]

Experimental Determination of Molar Mass and Density

Accurate determination of the molar mass and density of volatile liquids like this compound is fundamental in experimental chemistry. The following sections outline detailed protocols for these measurements.

Experimental Protocol: Molar Mass Determination of a Volatile Liquid (Dumas Method)

The molar mass of a volatile liquid can be determined by applying the ideal gas law (PV = nRT).[10][11][12] This method involves vaporizing the liquid and measuring the volume, temperature, and pressure of the resulting gas.

Materials:

  • Erlenmeyer flask

  • Aluminum foil

  • Pin

  • Beaker (for water bath)

  • Hot plate

  • Analytical balance

  • Thermometer

  • Barometer

  • Sample of this compound

Procedure:

  • Preparation: Weigh a clean, dry Erlenmeyer flask with a small piece of aluminum foil that will act as a cap.

  • Sample Introduction: Place a small amount (approximately 2-3 mL) of this compound into the flask. Cover the opening of the flask with the aluminum foil and crimp the edges to secure it. Use a pin to make a small hole in the center of the foil cap.

  • Vaporization: Place the flask in a beaker of water, ensuring the water level is high enough to submerge most of the flask but not so high that water can enter through the pinhole. Heat the water bath to boiling. The this compound will begin to vaporize and escape through the pinhole.

  • Equilibration: Continue heating until all the liquid this compound has vaporized. At this point, the flask is filled with CSe₂ vapor at the temperature of the boiling water and the atmospheric pressure.

  • Condensation: Remove the flask from the water bath and allow it to cool to room temperature. The this compound vapor will condense back into a liquid.

  • Mass Measurement: Dry the outside of the flask and weigh it with the condensed liquid and the foil cap.

  • Volume Determination: To determine the volume of the flask, fill it completely with water and then measure the volume of the water using a graduated cylinder.

  • Data Collection: Record the atmospheric pressure using a barometer and the temperature of the boiling water bath.

Calculations: The number of moles (n) of the vaporized liquid can be calculated using the ideal gas law. The molar mass (M) is then determined by dividing the mass of the condensed liquid by the calculated number of moles.

Experimental Protocol: Density Determination of a Liquid

The density of a liquid is determined by measuring its mass and volume.[13][14][15]

Materials:

  • Graduated cylinder or pycnometer (for more accurate measurements)

  • Analytical balance

  • Sample of this compound

Procedure:

  • Mass of Empty Container: Weigh a clean, dry graduated cylinder or pycnometer on an analytical balance.

  • Volume Measurement: Add a known volume of this compound to the graduated cylinder or fill the pycnometer to its calibrated volume.

  • Mass of Container and Liquid: Weigh the graduated cylinder or pycnometer containing the this compound.

  • Temperature: Record the temperature of the this compound, as density is temperature-dependent.

Calculations: The density (ρ) is calculated by dividing the mass of the liquid (mass of container and liquid minus the mass of the empty container) by its volume.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the experimental determination of the molar mass and density of this compound.

G Figure 1. Workflow for Molar Mass and Density Determination of CSe₂ cluster_molar_mass Molar Mass Determination (Dumas Method) cluster_density Density Determination prep_flask 1. Weigh empty flask with foil cap add_sample 2. Add CSe₂ sample prep_flask->add_sample vaporize 3. Vaporize CSe₂ in boiling water bath add_sample->vaporize cool_condense 4. Cool flask to condense CSe₂ vapor vaporize->cool_condense weigh_condensate 5. Weigh flask with condensed CSe₂ cool_condense->weigh_condensate measure_volume 6. Determine flask volume weigh_condensate->measure_volume record_conditions 7. Record T and P measure_volume->record_conditions calc_mm 8. Calculate Molar Mass record_conditions->calc_mm weigh_empty A. Weigh empty graduated cylinder add_volume B. Add known volume of CSe₂ weigh_empty->add_volume weigh_full C. Weigh cylinder with CSe₂ add_volume->weigh_full record_temp D. Record Temperature weigh_full->record_temp calc_density E. Calculate Density record_temp->calc_density

Figure 1. Workflow for Molar Mass and Density Determination of CSe₂

References

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of Carbon Diselenide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of carbon diselenide (CSe₂), with a specific focus on its vapor pressure and boiling point. The document is intended for researchers, scientists, and professionals in drug development and materials science who utilize selenium-containing compounds. It includes quantitative data, detailed experimental methodologies, and graphical representations of key processes.

Introduction to this compound

This compound (CSe₂) is an inorganic compound that is the selenium analog of carbon disulfide (CS₂) and carbon dioxide (CO₂).[1] It is a yellow-orange, oily liquid at room temperature with a pungent odor.[1][2] This light-sensitive molecule is linear and symmetrical, belonging to the D∞h point group.[1][2] CSe₂ is insoluble in water but soluble in various organic solvents such as carbon disulfide and toluene.[1][3]

Its significance in research and development lies primarily in its role as a precursor for the synthesis of tetraselenafulvalenes (TSF), which are essential components in the manufacturing of organic conductors and superconductors.[1][2] The compound is also known to polymerize under pressure, forming a semiconducting polymer.[1][4] Given its high vapor pressure and moderate toxicity, understanding its physical properties is critical for safe handling and application.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource(s)
Molecular Formula CSe₂[3][5][6]
Molar Mass 169.93 g·mol⁻¹[2][3][6]
Appearance Yellow-orange oily liquid[1][5]
Odor Pungent, similar to rotten radishes[1][3]
Density 2.6824 g/cm³ at 20°C[1][3][7]
Melting Point -43.7 °C to -45.5 °C[1][3][5][7][8]
Normal Boiling Point 125 °C to 126 °C[1][3][5][7][8]
Flash Point 30 °C[1][7]
Solubility in Water 0.054 g / 100 mL (Practically insoluble)[1][3]
Refractive Index (n D²⁰) 1.845[3][7]

Vapor Pressure of this compound

This compound is a volatile compound with a high vapor pressure.[1] The vapor pressure is a critical parameter for handling, storage, and for processes such as vacuum distillation. A predicted vapor pressure at 25°C is 14.4 ± 0.2 mmHg.[7]

The temperature dependence of the vapor pressure of this compound can be described by the Antoine equation:

log₁₀(P) = A − (B / (T + C))

Where P is the vapor pressure in bar and T is the temperature in Kelvin. The coefficients for this compound, calculated by NIST from experimental data over the temperature range of 273 K to 323.16 K, are as follows:[9]

  • A = 3.24882

  • B = 1068.06

  • C = -78.716

The following table presents temperatures at which this compound reaches specific vapor pressures, providing a practical overview of its volatility.[10]

Vapor Pressure (Pa)Vapor Pressure (kPa)Temperature (°C)
1000.1-24 (extrapolated)
1,0001.09.4
10,00010.056.2
100,000100.0127 (extrapolated)

Boiling Point of this compound

The normal boiling point of a liquid is the temperature at which its vapor pressure equals the standard atmospheric pressure (101.325 kPa). The normal boiling point of this compound is consistently reported as 125.5 °C (398.6 K).[1] Other sources report a boiling range of 125-126 °C.[3][7]

The boiling point of this compound is significantly higher than that of its lighter analog, carbon disulfide (CS₂), which has a boiling point of 46.5 °C.[8][11] This trend is attributed to the increase in molecular size and weight as one moves down the chalcogen group from sulfur to selenium.[8] The larger and heavier CSe₂ molecule exhibits stronger intermolecular London dispersion forces, which require more energy to overcome for the substance to transition from a liquid to a gaseous state.[8]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its fundamental physical properties are outlined below.

This compound can be synthesized via several high-temperature methods. The first reported synthesis was by Grimm and Metzger in 1936, who prepared it by reacting hydrogen selenide with carbon tetrachloride in a hot tube.[1] A more common laboratory-scale synthesis involves the reaction of selenium powder with dichloromethane vapor.[1]

Protocol: Synthesis from Dichloromethane and Selenium

  • Apparatus Setup: A quartz tube is packed with powdered elemental selenium. The tube is placed inside a tube furnace capable of reaching at least 600 °C. One end of the tube is connected to a bubbler containing dichloromethane (CH₂Cl₂), which is placed in a temperature-controlled bath. The other end is connected to a series of cold traps (e.g., cooled with dry ice/acetone) to collect the product and a final trap to neutralize the hydrogen chloride (HCl) byproduct.

  • Reaction Execution: A stream of inert gas (e.g., nitrogen or argon) is passed through the dichloromethane to carry its vapor into the heated quartz tube. The furnace is heated to approximately 550-600 °C.

  • Chemical Reaction: Inside the hot tube, the dichloromethane vapor reacts with the selenium powder according to the following equation: 2 Se + CH₂Cl₂ → CSe₂ + 2 HCl[1]

  • Product Collection: The volatile products, including this compound, unreacted dichloromethane, and HCl gas, are passed through the cold traps. The this compound, having a boiling point of 125.5 °C, condenses in the traps as a yellow-orange liquid.

  • Purification: The collected crude product is purified by fractional distillation under reduced pressure to separate it from any unreacted starting materials and byproducts.

The normal boiling point can be determined using a standard distillation apparatus.

Protocol: Atmospheric Pressure Distillation

  • Apparatus Setup: A small quantity of purified this compound is placed in a round-bottom flask with a few boiling chips. The flask is fitted with a distillation head, a condenser, and a collection flask. A calibrated thermometer is placed in the distillation head such that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • Heating: The flask is gently heated using a heating mantle.

  • Measurement: As the liquid boils, the vapor rises, and its temperature is measured by the thermometer. The temperature is recorded when it becomes constant, which corresponds to the boiling point of the liquid at the prevailing atmospheric pressure. The distillate is collected in the receiving flask.

  • Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (760 mmHg or 101.325 kPa) if the measurement is made at a different pressure.

The static method, using an instrument like an isoteniscope, is a precise way to measure the vapor pressure of a liquid at different temperatures.

Protocol: Isoteniscope Method

  • Apparatus Setup: The isoteniscope, which consists of a bulb connected to a U-tube manometer, is filled with the sample of this compound. The sample is degassed by repeatedly freezing it with liquid nitrogen, evacuating the apparatus with a vacuum pump, and then thawing the sample. This removes any dissolved air.

  • Measurement: The isoteniscope is placed in a constant-temperature bath. At a given temperature, the CSe₂ will exert a vapor pressure, which pushes the liquid down in the inner arm of the U-tube and up in the outer arm.

  • Equilibrium: The pressure of an inert gas in the system connected to the outer arm is adjusted until the liquid levels in both arms of the U-tube are equal. At this point, the pressure of the inert gas, measured by an external manometer, is equal to the vapor pressure of the sample at that bath temperature.

  • Data Collection: This procedure is repeated at various temperatures to obtain a set of vapor pressure versus temperature data points.

Visualizations

The following diagrams illustrate the experimental workflows described above.

Synthesis_Workflow Synthesis of this compound Reactants Reactants: - Selenium Powder (Se) - Dichloromethane (CH₂Cl₂) - Inert Gas (N₂) Reaction High-Temperature Reaction ~550 °C Reactants->Reaction Vaporized CH₂Cl₂ carried by N₂ Apparatus Apparatus: - Tube Furnace - Quartz Tube - Cold Traps Apparatus->Reaction Collection Product Collection (Condensation in Cold Traps) Reaction->Collection Gaseous Products Crude Crude Product: CSe₂ with impurities Collection->Crude Purification Purification (Fractional Distillation) Crude->Purification Final Pure this compound (CSe₂) Purification->Final

Caption: Workflow for the synthesis of this compound.

Boiling_Point_Determination Boiling Point Determination Workflow start Start: Place CSe₂ in Distillation Flask setup Assemble Distillation Apparatus (Condenser, Thermometer) start->setup heat Gently Heat the Flask setup->heat boil Liquid Boils and Vapor Rises heat->boil measure Record Stable Temperature on Thermometer boil->measure condense Vapor Condenses and is Collected boil->condense result Result: Observed Boiling Point measure->result

Caption: Workflow for boiling point determination via distillation.

Vapor_Pressure_Measurement Vapor Pressure Measurement (Isoteniscope) start Start: Fill Isoteniscope with Degassed CSe₂ thermostat Place Isoteniscope in Constant Temperature Bath start->thermostat equilibrate Allow System to Reach Thermal Equilibrium thermostat->equilibrate adjust Adjust External Pressure to Equalize Manometer Levels equilibrate->adjust measure Record External Pressure and Bath Temperature adjust->measure repeat Change Bath Temperature and Repeat measure->repeat result Result: Vapor Pressure vs. Temperature Data measure->result repeat->equilibrate New T

Caption: Workflow for vapor pressure measurement using an isoteniscope.

References

An In-depth Technical Guide to the Solubility of Carbon Diselenide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon diselenide (CSe₂), a selenium analog of carbon disulfide (CS₂), is a yellow-orange, oily liquid with a pungent odor.[1] It serves as a precursor in the synthesis of tetraselenafulvalenes, which are utilized in the development of organic conductors and superconductors.[1] Given its application in materials science and organic synthesis, a thorough understanding of its solubility in various organic solvents is critical for reaction design, purification, and handling. This technical guide provides a summary of the available solubility data for this compound, outlines a detailed experimental protocol for solubility determination mindful of its hazardous and sensitive nature, and presents a logical workflow for solubility testing.

Data Presentation: Solubility of this compound

Extensive searches of chemical literature and reference handbooks indicate a notable absence of precise quantitative solubility data for this compound in organic solvents. The available information is qualitative, describing its solubility in general terms. The following tables summarize this qualitative data.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventIUPAC NameFormulaQualitative SolubilityReference(s)
Carbon TetrachlorideTetrachloromethaneCCl₄Very Soluble[2]
TolueneTolueneC₇H₈Very Soluble / Miscible[2][3]
Carbon DisulfideCarbon DisulfideCS₂Soluble / Miscible[3]
Diethyl EtherEthoxyethane(C₂H₅)₂OGood Solubility[4]
Tetrahydrofuran (THF)OxolaneC₄H₈OGood Solubility[4]
N-Methyl-2-pyrrolidone (NMP)1-Methylpyrrolidin-2-oneC₅H₉NOGood Solubility[4]
BenzeneBenzeneC₆H₆Good Solubility[4]
CyclohexaneCyclohexaneC₆H₁₂Good Solubility[4]
Dioxane1,4-DioxaneC₄H₈O₂Good Solubility[4]
DichloromethaneDichloromethaneCH₂Cl₂Good Solubility[4]
Tetrachloroethylene1,1,2,2-TetrachloroetheneC₂Cl₄Good Solubility[4]
PentanePentaneC₅H₁₂Good Solubility[4]

Table 2: Aqueous Solubility of this compound

SolventFormulaQualitative SolubilityReference(s)
WaterH₂OInsoluble / Practically Insoluble[1][2][3]

Experimental Protocols: Determining the Solubility of this compound

The determination of solubility for a compound like this compound requires a protocol that accounts for its high toxicity, volatility, and sensitivity to light.[1] The following is a detailed, generalized methodology based on the widely used shake-flask method, adapted for the specific properties of CSe₂.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Anhydrous organic solvent of interest (high purity)

  • Glass vials with PTFE-lined screw caps, wrapped in aluminum foil

  • Gas-tight syringes and needles

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Inert gas (Argon or Nitrogen) supply and Schlenk line

  • Analytical balance (±0.1 mg)

  • Volumetric flasks and pipettes

  • Syringe filters (PTFE, 0.2 µm)

  • Spectrophotometer (UV-Vis) or Gas Chromatograph (GC) for quantification

Procedure:

  • Preparation of Saturated Solution (under inert atmosphere):

    • All glassware must be oven-dried and cooled under a stream of inert gas to remove moisture.

    • In a glovebox or under a positive pressure of inert gas via a Schlenk line, add a measured volume of the organic solvent to a foil-wrapped glass vial.

    • Using a gas-tight syringe, carefully add an excess amount of this compound to the solvent. The presence of a visible, undissolved phase of CSe₂ is necessary to ensure the solution becomes saturated.

    • Tightly seal the vial with the PTFE-lined cap.

  • Equilibration:

    • Place the sealed vial in a temperature-controlled orbital shaker or on a magnetic stirrer. The temperature should be maintained with high precision (e.g., 25 ± 0.1 °C).

    • Agitate the mixture for a sufficient duration to reach equilibrium. For many systems, 24 to 48 hours is adequate, but preliminary experiments may be needed to determine the optimal equilibration time.[5]

  • Phase Separation:

    • After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for several hours to allow the excess CSe₂ to settle.

    • Carefully draw the supernatant (the saturated solution) into a gas-tight syringe that has been pre-purged with inert gas.

    • Immediately pass the solution through a 0.2 µm PTFE syringe filter to remove any undissolved micro-droplets or particulate matter. The filtration should be performed rapidly to minimize temperature fluctuations.

  • Quantification of this compound:

    • Spectrophotometric Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

      • Construct a calibration curve by plotting absorbance versus concentration.

      • Accurately dilute a known volume of the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

    • Gravimetric Method:

      • Accurately weigh a clean, dry evaporating dish.

      • Dispense a known volume of the filtered saturated solution into the dish.

      • Under controlled conditions in a fume hood, allow the solvent to evaporate. Due to the volatility of CSe₂, this method may be less accurate and requires extreme caution.

      • The mass of the remaining CSe₂ can be used to calculate the solubility.

  • Calculation:

    • Calculate the solubility using the concentration determined in the quantification step. Express the results in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Safety Precautions:

  • This compound is highly toxic and presents a severe inhalation hazard.[1] All manipulations must be conducted in a well-ventilated fume hood or a glovebox.

  • Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

  • Given that CSe₂ is light-sensitive, all solutions should be prepared and stored in amber vials or vials wrapped in aluminum foil.[3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

experimental_workflow prep Preparation of Saturated Solution (Excess CSe₂ in solvent under inert gas) equil Equilibration (24-48h at constant T) prep->equil sep Phase Separation (Settling & Filtration) equil->sep quant Quantification of Solute (e.g., UV-Vis or GC) sep->quant calc Calculation of Solubility quant->calc

Workflow for Solubility Determination of this compound.

References

A Technical Guide to the Thermochemical Properties of Carbon Diselenide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the thermochemical data for carbon diselenide (CSe₂). It is intended for researchers, scientists, and professionals in drug development who require detailed and accurate information on the thermodynamic properties of this compound. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and presents visual representations of relevant processes.

Thermochemical Data

The following tables summarize the key thermochemical properties of this compound in its liquid and gaseous states. All data is presented at standard conditions (25 °C and 100 kPa) unless otherwise specified.

Table 1: Standard Molar Thermochemical Properties of this compound

PropertyValueStateSource
Standard Molar Enthalpy of Formation (ΔfH⦵₂₉₈)219.2 kJ/molLiquid[1]
Standard Molar Entropy (S⦵₂₉₈)263.2 J/(mol·K)Gas[1]
Standard Molar Entropy (S°liquid)165.30 J/(mol·K)Liquid[2]

Table 2: Heat Capacity of this compound

PropertyValueStateTemperature (K)Source
Heat Capacity (C)50.32 J/(mol·K)Gas298.15[1]
Constant Pressure Heat Capacity (Cp,liquid)88.7 J/(mol·K)Liquid298[2][3]

Table 3: Phase Change and Bond Energies of this compound

PropertyValueUnitTemperature (K)Source
Enthalpy of Fusion (ΔfusH)6.36kJ/mol229.50
Entropy of Fusion (ΔfusS)27.7J/(mol·K)229.5[4]
Enthalpy of Vaporization (ΔvapH)35.90 - 39.10kJ/mol260.00 - 313.50
Enthalpy of Sublimation (ΔsubH)46.30kJ/mol223.50
Carbon-Selenium Bond Energy~428 (for two C-Se bonds)kJ/molNot Specified[5]

Experimental Protocols

Synthesis of this compound

The first reported synthesis of this compound was by Grimm and Metzger, who prepared it by treating hydrogen selenide with carbon tetrachloride in a hot tube.[1] A more common laboratory-scale synthesis involves the reaction of selenium powder with dichloromethane vapor at elevated temperatures.[1]

A general workflow for the synthesis of this compound from selenium and dichloromethane is outlined below.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Se Selenium Powder Reactor Hot Tube Reactor Se->Reactor CH2Cl2 Dichloromethane Vapor CH2Cl2->Reactor CSe2 This compound (CSe₂) Reactor->CSe2 2Se + CH₂Cl₂ → CSe₂ + 2HCl HCl Hydrogen Chloride (HCl) Reactor->HCl Temp ~550 °C Temp->Reactor

Caption: Synthesis of this compound.

Determination of Enthalpy of Formation by Calorimetry

The standard enthalpy of formation of compounds is typically determined using calorimetry.[6] This involves measuring the heat flow during a chemical reaction.[6] For carbon-containing materials, combustion calorimetry is a common method.[6] By applying Hess's Law, the enthalpy of formation can be calculated from the heat of combustion of the compound and its constituent elements in their standard states.[6][7]

A generalized workflow for determining the enthalpy of formation using a bomb calorimeter is depicted below.

G cluster_setup Calorimeter Setup cluster_measurement Measurement cluster_calculation Calculation Sample Weighed Sample (e.g., CSe₂) Calorimeter Bomb Calorimeter Sample->Calorimeter Ignition Ignite Sample Calorimeter->Ignition O2 Pressurized Oxygen O2->Calorimeter Water Known Volume of Water Water->Calorimeter TempChange Measure Temperature Change (ΔT) Ignition->TempChange HeatReaction Calculate Heat of Reaction (q_rxn) TempChange->HeatReaction q = C_cal * ΔT EnthalpyComb Calculate Enthalpy of Combustion (ΔH_comb) HeatReaction->EnthalpyComb ΔH = q / moles HessLaw Apply Hess's Law EnthalpyComb->HessLaw EnthalpyForm Determine Enthalpy of Formation (ΔH_f) HessLaw->EnthalpyForm

Caption: Workflow for Calorimetric Determination of Enthalpy of Formation.

Logical Relationships in Thermochemical Calculations

The determination of the standard enthalpy of formation (ΔHf°) from experimental calorimetric data relies on Hess's Law. This principle states that the total enthalpy change for a reaction is the sum of the enthalpy changes for each step in the reaction. The diagram below illustrates the logical relationship for calculating the enthalpy of formation of CSe₂ from the enthalpies of combustion of its constituent elements (carbon and selenium) and of this compound itself.

G C C(graphite) CO2 CO₂(g) C->CO2 ΔH_comb(C) CSe2 CSe₂(l) C->CSe2 ΔH_f°(CSe₂) = ? Se 2Se(s) SeO2 2SeO₂(s) Se->SeO2 2 * ΔH_comb(Se) Se->CSe2 CSe2->CO2 ΔH_comb(CSe₂)

Caption: Hess's Law Cycle for CSe₂ Formation.

References

Unveiling Carbon Diselenide: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbon diselenide (CSe₂), a selenium analogue of carbon disulfide, is a linear molecule with the chemical formula CSe₂. First synthesized in 1936, this yellow-orange, pungent liquid has garnered interest in various fields, particularly as a precursor in the synthesis of organic conductors and superconductors. This technical guide provides an in-depth exploration of the discovery and seminal synthesis of this compound, alongside a more contemporary synthetic approach. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate a comprehensive understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Discovery and First Synthesis by Grimm and Metzger (1936)

This compound was first successfully synthesized and characterized by H. G. Grimm and H. Metzger in 1936. Their pioneering work involved the high-temperature reaction of hydrogen selenide (H₂Se) with carbon tetrachloride (CCl₄). The synthesis was a significant achievement, expanding the understanding of selenium chemistry.

Experimental Protocol: Grimm and Metzger Synthesis

The inaugural synthesis of this compound was carried out by passing a mixture of hydrogen selenide and carbon tetrachloride vapor through a heated tube. The reaction proceeds as follows:

2H₂Se + CCl₄ → CSe₂ + 4HCl

A detailed breakdown of the experimental parameters, as described in their original publication, is provided below.

ParameterValue
Reactants
Hydrogen Selenide (H₂Se)Gaseous
Carbon Tetrachloride (CCl₄)Vapor
Reaction Conditions
Temperature500 °C
CatalystNone
Reaction VesselHot tube
Carrier GasNitrogen stream
Product
This compound (CSe₂)Yellow-orange liquid

Detailed Methodology:

A stream of dry nitrogen gas was saturated with carbon tetrachloride vapor. This gas mixture was then combined with a stream of hydrogen selenide gas. The combined gaseous reactants were passed through a glass or porcelain tube heated to 500 °C. The volatile products were then passed through a condenser to liquefy the this compound, which was collected as a crude product. Purification was achieved through distillation.

A Modern Approach: Synthesis from Selenium and Dichloromethane

A more contemporary and commonly cited method for the synthesis of this compound involves the reaction of elemental selenium with dichloromethane (CH₂Cl₂) vapor at elevated temperatures.[1] This method avoids the use of the highly toxic and foul-smelling hydrogen selenide gas.

The balanced chemical equation for this reaction is:

2Se + CH₂Cl₂ → CSe₂ + 2HCl

Experimental Protocol: Modern Synthesis

This synthesis involves passing dichloromethane vapor over heated selenium powder. The key experimental parameters are summarized below.

ParameterValue
Reactants
Selenium (Se)Powder
Dichloromethane (CH₂Cl₂)Vapor
Reaction Conditions
Temperature550-600 °C
Reaction VesselVycor flask
Carrier GasDry Nitrogen
Product
This compound (CSe₂)Yellow-orange oily liquid

Detailed Methodology:

A dry stream of nitrogen gas is passed through a bubbler containing dichloromethane to create a saturated vapor. This gas mixture is then introduced into a Vycor flask containing selenium powder, which is heated to between 550 and 600 °C. The crude this compound product precipitates in a receiver equipped with a Liebig condenser. For purification, the cooling of the condenser is stopped, and the liquid is forced with steam into a cooled flask, separated from the aqueous layer, and dried over calcium chloride. Final purification is achieved by distillation at 46 °C under a reduced pressure of 50 mm Hg in a fractionating column.[2]

Experimental Workflows

To visually represent the synthetic processes, the following diagrams illustrate the experimental workflows for both the historical and modern synthesis of this compound.

Grimm_Metzger_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_product Product Collection & Purification H2Se Hydrogen Selenide Gas HotTube Heated Tube (500°C) H2Se->HotTube CCl4 Carbon Tetrachloride Vapor CCl4->HotTube N2 Nitrogen Carrier Gas N2->HotTube Condenser Condenser HotTube->Condenser Collection Crude CSe₂ Collection Condenser->Collection Distillation Distillation Collection->Distillation PureCSe2 Pure this compound Distillation->PureCSe2

First Synthesis of this compound by Grimm and Metzger.

Modern_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_product Product Collection & Purification Se Selenium Powder VycorFlask Heated Vycor Flask (550-600°C) Se->VycorFlask CH2Cl2 Dichloromethane Vapor CH2Cl2->VycorFlask N2 Nitrogen Carrier Gas N2->VycorFlask Receiver Receiver with Condenser VycorFlask->Receiver SteamDist Steam Distillation Receiver->SteamDist Drying Drying (CaCl₂) SteamDist->Drying VacDist Vacuum Distillation Drying->VacDist PureCSe2 Pure this compound VacDist->PureCSe2

Modern Synthesis of this compound.

Physicochemical Properties and Characterization

This compound is a well-characterized compound. A summary of its key physical properties is provided in the table below.

PropertyValue
Molecular Formula CSe₂
Molar Mass 169.93 g/mol
Appearance Yellow-orange oily liquid[1]
Odor Pungent[1]
Density 2.6824 g/cm³ at 20 °C
Melting Point -43.7 °C
Boiling Point 125.5 °C
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in organic solvents[1]

Characterization of this compound can be performed using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: The linear structure of CSe₂ gives rise to characteristic vibrational modes that can be observed by IR spectroscopy.

  • Raman Spectroscopy: Raman spectroscopy is another valuable tool for probing the vibrational modes of the CSe₂ molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ⁷⁷Se and ¹³C NMR spectroscopy can be used to confirm the structure and purity of this compound.

Safety Considerations

This compound is a toxic compound and should be handled with extreme caution in a well-ventilated fume hood. It has a high vapor pressure, and inhalation of its vapors should be avoided. The compound is also reported to have an extremely offensive odor, a factor that led to the evacuation of a village during its initial synthesis in 1936.[1]

References

Carbon diselenide as a selenium analogue of carbon disulfide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Carbon Diselenide as a Selenium Analogue of Carbon Disulfide for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound (CSe₂), the selenium analogue of carbon disulfide (CS₂), is a linear molecule with significant applications as a precursor in the synthesis of organic conductors and superconductors. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a discussion of its current and potential applications, particularly in the realm of materials science and organoselenium chemistry. While direct applications in drug development are not yet established, its role as a reactive building block for novel organoselenium compounds suggests potential avenues for future research in medicinal chemistry.

Introduction

This compound is an inorganic compound with the chemical formula CSe₂.[1] It is a yellow-orange, oily liquid at room temperature with a pungent odor.[1][2] Structurally, it is analogous to carbon dioxide (CO₂) and carbon disulfide (CS₂), possessing a linear and symmetrical geometry (D∞h symmetry).[1] This light-sensitive compound is insoluble in water but soluble in various organic solvents.[1] The high reactivity of the C=Se double bond makes this compound a valuable, albeit challenging, reagent in synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula CSe₂[3]
Molar Mass 169.953 g·mol⁻¹[1]
Appearance Yellow-orange oily liquid[1][2]
Odor Pungent, similar to CS₂ in pure form; extremely offensive when mixed with air[1]
Density 2.6824 g/cm³[1]
Melting Point -43.7 °C[1]
Boiling Point 125.5 °C[1]
Solubility in water 0.054 g/100 mL[1]
Solubility in organic solvents Soluble in CS₂, toluene[1]
Molecular Geometry Linear[1][4]
Bond Angle (Se-C-Se) 180°[4]
Bond Length (C=Se) ~170 pm[4]
Dipole Moment 0 D[1]

Spectroscopic Data

While detailed spectra are best consulted from original research articles, Table 2 provides a summary of expected spectroscopic features for this compound, drawing analogies from its well-studied counterpart, carbon disulfide.[5]

Spectroscopic TechniqueExpected Features
Infrared (IR) Spectroscopy The linear structure of CSe₂ results in characteristic vibrational modes. The asymmetric stretching vibration (ν₃) is expected to be a strong absorption, while the symmetric stretching vibration (ν₁) is IR inactive. The bending vibration (ν₂) will also be observable.
Raman Spectroscopy The symmetric stretching vibration (ν₁) is expected to be a strong and sharp peak in the Raman spectrum. The bending mode (ν₂) may also be visible.
¹³C NMR Spectroscopy A single resonance is expected for the central carbon atom. The chemical shift will be influenced by the electronegativity of the selenium atoms.
⁷⁷Se NMR Spectroscopy A single resonance is expected for the two equivalent selenium atoms. ⁷⁷Se NMR can provide valuable information about the electronic environment of the selenium nuclei.

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The choice of method often depends on the available starting materials and the desired scale of the reaction.

From Selenium Powder and Dichloromethane

This method involves the high-temperature reaction of selenium powder with dichloromethane vapor.[1]

Reaction:

2 Se + CH₂Cl₂ → CSe₂ + 2 HCl

Experimental Protocol:

  • Place selenium powder in a quartz tube reactor.

  • Heat the reactor to approximately 550 °C.

  • Pass a stream of dichloromethane vapor over the heated selenium powder.

  • The volatile this compound product is carried out of the reactor with the gas stream.

  • Condense the this compound in a cold trap.

  • Purify the collected liquid by fractional distillation.

Caution: This reaction produces hydrogen chloride gas, which is corrosive and must be neutralized.

From Hydrogen Selenide and Carbon Tetrachloride

This was the method first reported by Grimm and Metzger.[1]

Reaction:

2 H₂Se + CCl₄ → CSe₂ + 4 HCl

Experimental Protocol:

  • Pass a mixture of hydrogen selenide gas and carbon tetrachloride vapor through a hot tube reactor.

  • Maintain the reaction temperature at an elevated level (specific temperature not detailed in the initial reports).

  • Isolate and purify the this compound product from the reaction mixture.

Caution: Hydrogen selenide is an extremely toxic and flammable gas. This synthesis should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety measures.

Key Reactions of this compound

This compound undergoes several important reactions, making it a versatile reagent in organic synthesis.

Reaction with Amines to Form Dialkyldiselenocarbamates

This compound reacts readily with secondary amines to yield dialkyldiselenocarbamates.[1]

Reaction:

2 R₂NH + CSe₂ → [R₂NH₂]⁺[R₂NCSe₂]⁻

Experimental Protocol:

  • Dissolve the secondary amine in a suitable aprotic solvent (e.g., diethyl ether, THF).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of this compound to the cooled amine solution with stirring.

  • The dialkyldiselenocarbamate salt typically precipitates from the solution.

  • Collect the solid product by filtration and wash with cold solvent.

  • Dry the product under vacuum.

ReactionWithAmines

Polymerization under High Pressure

Similar to carbon disulfide, this compound can polymerize under high pressure. The resulting polymer is a semiconductor.[1][2]

Experimental Conditions:

  • Pressure: High pressure is required to induce polymerization.

  • Structure: The polymer is believed to have a head-to-head structure with a [-C(=Se)-Se-]n backbone.[1][2]

Polymerization

Precursor to Tetraselenafulvalenes (TSF)

This compound is a key starting material for the synthesis of tetraselenafulvalenes, which are important components of organic conductors and superconductors.[1][6] The synthesis typically involves the formation of a 1,3-diselenole-2-selone intermediate, followed by coupling to form the TSF framework.

TSF_Synthesis

Relevance to Drug Development

While this compound itself is not used as a therapeutic agent due to its toxicity and reactivity, its chemistry is relevant to the broader field of organoselenium drug development.[7][8][9][10][11]

  • Building Block for Novel Organoselenium Compounds: CSe₂ provides a route to introduce selenium into organic molecules, creating novel compounds with potential biological activity.[7][8] Organoselenium compounds are known to exhibit a range of biological activities, including antioxidant, anticancer, and antimicrobial properties.[9][10][11]

  • Bioisosteric Replacement: Selenium is often used as a bioisostere for sulfur in drug design.[9] The synthesis of selenium-containing analogues of known sulfur drugs can lead to compounds with altered pharmacokinetic profiles and potentially enhanced efficacy or reduced side effects. The reactivity of CSe₂ can be harnessed to create such analogues.

  • Diselenide-Containing Polymers for Drug Delivery: Although not directly synthesized from CSe₂, diselenide bonds are being explored in drug delivery systems.[12] These bonds can be cleaved under the reductive conditions found inside cells, allowing for targeted drug release. The fundamental understanding of selenium chemistry, including reactions involving CSe₂, can inform the design of such systems.

DrugDevRelevance

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme care.

  • Toxicity: It has moderate toxicity and is an inhalation hazard due to its high vapor pressure.[1] It can be readily absorbed through membranes.[1]

  • Odor: While pure CSe₂ has a pungent odor similar to CS₂, its mixture with air produces extremely offensive and toxic reaction products.[1] The synthesis in 1936 led to the evacuation of a nearby village due to the smell.[1]

  • Stability: It decomposes slowly in storage (approximately 1% per month at -30 °C).[1] It is also light-sensitive.[1]

  • Handling Precautions:

    • Always work in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Store in a cool, dark, and tightly sealed container.

Conclusion

This compound is a highly reactive and versatile compound with established applications in materials science, particularly as a precursor to organic conductors. Its chemistry also holds potential for the synthesis of novel organoselenium compounds that may be of interest to researchers in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety precautions, is essential for its effective and safe utilization in a research setting. Future work may focus on developing safer and more efficient synthetic routes to CSe₂ and exploring its reactivity to create a wider range of functionalized organoselenium molecules for biological evaluation.

References

An In-depth Technical Guide to the Relationship Between Carbon Dioxide (CO₂), Carbon Disulfide (CS₂), and Carbon Diselenide (CSe₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbon dioxide (CO₂), carbon disulfide (CS₂), and carbon diselenide (CSe₂) are a series of isoelectronic, linear triatomic molecules belonging to the Group 16 hydrides' chalcogen analogues. While sharing a common linear geometry, the systematic substitution of the oxygen atom with heavier chalcogens (sulfur and selenium) imparts a remarkable and predictable trend in their physicochemical properties and reactivity. This technical guide provides a comprehensive comparison of their molecular structure, bonding, physical properties, and chemical reactivity. Detailed experimental protocols for their synthesis and application are provided, alongside visualizations of key relationships and workflows, to offer researchers a thorough understanding of their comparative chemistry. This knowledge is particularly relevant for professionals in organic synthesis and drug development, where CS₂ is a key building block for sulfur-containing heterocycles and dithiocarbamate-based therapeutic agents.

Molecular Structure and Bonding

CO₂, CS₂, and CSe₂ all feature a central carbon atom connected to two chalcogen atoms by double bonds, resulting in a linear molecular geometry with a bond angle of 180°. This structure is a direct consequence of the sp hybridization of the central carbon atom. Despite this structural similarity, the fundamental properties of the C=X bond (where X = O, S, Se) change significantly as one descends the chalcogen group.

The primary driver for the observed trends is the increase in the atomic radius from oxygen to sulfur to selenium. A larger atomic radius leads to a longer and weaker covalent bond with carbon due to less effective orbital overlap. This is reflected in the experimentally determined bond lengths and energies.

G cluster_CO2 Carbon Dioxide (CO₂) cluster_CS2 Carbon Disulfide (CS₂) cluster_CSe2 This compound (CSe₂) O1 O C1 C C1->O1 116.3 pm O2 O C1->O2 S1 S C2 C C2->S1 155.4 pm S2 S C2->S2 Se1 Se C3 C C3->Se1 169.2 pm Se2 Se C3->Se2

Data Presentation: Molecular and Bonding Properties

The quantitative differences in bonding are summarized in the table below. The trend is clear: as the chalcogen atom becomes larger, the bond length increases and the bond energy decreases, indicating a weaker, more labile bond.

PropertyCarbon Dioxide (CO₂)Carbon Disulfide (CS₂)This compound (CSe₂)
Formula CO₂CS₂CSe₂
Hybridization of C spspsp
Molecular Geometry LinearLinearLinear
Bond Angle (X–C–X) 180°180°180°
Bond Length (C=X) 116.3 pm155.4 pm169.2 pm[1]
Bond Energy (C=X) ~799 kJ/mol~577 kJ/mol[2][3]< 577 kJ/mol[2]
Dipole Moment 0 D0 D0 D[4]

Physical Properties

The variation in intermolecular forces directly impacts the physical properties of these compounds. All three are nonpolar molecules, and therefore, the only intermolecular forces present are London dispersion forces. The strength of these forces increases with the number of electrons and the size of the electron cloud, which both increase significantly from CO₂ to CSe₂.

This trend in intermolecular force strength explains the different states of matter at standard conditions: CO₂ is a gas, while CS₂ and CSe₂ are liquids.[4] The boiling and melting points follow a clear upward trend from CO₂ to CSe₂, as more thermal energy is required to overcome the stronger intermolecular attractions.

Data Presentation: Physical Properties
PropertyCarbon Dioxide (CO₂)Carbon Disulfide (CS₂)This compound (CSe₂)
Molar Mass 44.01 g/mol 76.14 g/mol 169.95 g/mol [4]
Appearance Colorless gasColorless to light yellow liquid[5]Yellow-orange oily liquid[4]
Odor OdorlessPungent, disagreeable odor (commercial grade)[5]Pungent, extremely offensive odor when mixed with air[4]
State (at STP) GasLiquidLiquid
Melting Point -56.6 °C (at 5.1 atm)-111.6 °C-43.7 °C[4]
Boiling Point -78.5 °C (sublimes)46.3 °C125.5 °C[4]
Density (liquid) 1.101 g/cm³ (at -37 °C)1.266 g/cm³ (at 20 °C)2.682 g/cm³[4]
Solubility in Water SolubleInsolubleInsoluble[4]

Chemical Reactivity and Applications

The differing electronegativity and bond energies of the C=X bond dictate the chemical reactivity of these molecules. The carbon atom in all three is electrophilic, but the degree of electrophilicity and the thermodynamic stability of the reaction products vary.

  • CO₂ : As a weak electrophile, it reacts with strong nucleophiles like Grignard reagents and organolithium compounds (carboxylation) and amines (to form carbamates). These reactions are often reversible.

  • CS₂ : Although a weaker electrophile than CO₂, its reactions with nucleophiles are generally more thermodynamically favored, leading to stable products.[5] Its most significant reaction is with primary and secondary amines in the presence of a base to form dithiocarbamate salts, which are versatile intermediates in organic synthesis and have applications as fungicides, vulcanization accelerators, and metal-chelating agents in medicine.[5][6]

  • CSe₂ : The reactivity of CSe₂ mirrors that of CS₂. It readily reacts with secondary amines to yield dialkyldiselenocarbamates.[4] Due to the weaker C=Se bond, CSe₂ is more prone to polymerization, even under ambient conditions, which distinguishes it from CS₂ (which requires high pressure).[7] CSe₂ is primarily used in materials science as a precursor for tetraselenafulvalenes, key components of organic conductors and superconductors.[4][7]

G cluster_trends Driving Properties CSe2 CSe₂ CSe2_prop Largest Atomic Radius Weakest C=Se Bond Strongest Dispersion Forces CSe2->CSe2_prop CS2 CS₂ CS2_prop Intermediate Atomic Radius Intermediate C=S Bond Intermediate Dispersion Forces CS2->CS2_prop CO2 CO₂ CO2_prop Smallest Atomic Radius Strongest C=O Bond Weakest Dispersion Forces CO2->CO2_prop Reactivity Reactivity Trend (Electrophilicity & Reaction Favorability) BondEnergy Bond Energy Trend (C=X) BondEnergy->Reactivity Influences Size Atomic Size & Intermolecular Forces Size->BondEnergy Governs

Experimental Protocols

Detailed methodologies for key experiments involving CSe₂, CS₂, and CO₂ are provided below. Safety Precaution: Carbon disulfide and this compound are toxic, volatile, and flammable. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol: Synthesis of this compound (CSe₂) from Dichloromethane

This protocol is based on the reaction of selenium powder with dichloromethane vapor at high temperature.[4]

  • Materials:

    • Selenium powder (gray allotrope)

    • Dichloromethane (CH₂Cl₂), analytical grade

    • Nitrogen gas (for inert atmosphere)

    • Quartz tube reactor

    • Tube furnace capable of reaching 600 °C

    • Gas bubbler

    • Cold trap (e.g., Dewar condenser with dry ice/acetone)

  • Methodology:

    • A quartz tube is packed with selenium powder and placed inside a tube furnace.

    • The system is purged with nitrogen gas to establish an inert atmosphere.

    • The furnace is heated to approximately 550 °C.

    • A stream of nitrogen gas is passed through a bubbler containing liquid dichloromethane.

    • The nitrogen stream, now saturated with CH₂Cl₂ vapor, is passed through the hot quartz tube over the selenium powder.

    • The reaction products exit the furnace and are passed through a cold trap cooled to -78 °C.

    • This compound condenses in the cold trap as a yellow-orange liquid. The primary byproduct is hydrogen chloride (HCl) gas.

    • The collected CSe₂ can be purified by vacuum distillation.

Protocol: Synthesis of Sodium N,N-diethyldithiocarbamate from CS₂

This protocol describes the facile synthesis of a dithiocarbamate salt, a common building block in medicinal chemistry.[4][8]

  • Materials:

    • Diethylamine ((C₂H₅)₂NH)

    • Carbon disulfide (CS₂)

    • Sodium hydroxide (NaOH)

    • Ethanol (95%)

    • Ice bath

    • Round-bottom flask with magnetic stirrer and dropping funnel

  • Methodology:

    • In a round-bottom flask, dissolve sodium hydroxide (1.0 molar equivalent) in ethanol with stirring in an ice bath to control the initial exotherm.

    • To the cooled NaOH solution, slowly add diethylamine (1.0 molar equivalent) while maintaining the temperature below 10 °C.

    • Slowly add carbon disulfide (1.0 molar equivalent) dropwise to the reaction mixture using the dropping funnel. The addition rate should be controlled to keep the reaction temperature below 10 °C.

    • A white to pale-yellow precipitate of sodium N,N-diethyldithiocarbamate will form.

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then at room temperature for 1 hour.

    • The product can be isolated by vacuum filtration, washing with cold ethanol, and drying under vacuum. The trihydrate is often the isolated form.

G start Start dissolve_naoh Dissolve NaOH in EtOH in ice bath start->dissolve_naoh add_amine Add Diethylamine (< 10 °C) dissolve_naoh->add_amine add_cs2 Add CS₂ dropwise (< 10 °C) add_amine->add_cs2 stir Stir at 0 °C (30 min) then RT (1 hr) add_cs2->stir filter Vacuum Filter Precipitate stir->filter wash Wash with cold EtOH filter->wash dry Dry under Vacuum wash->dry end Product: Sodium N,N-diethyldithiocarbamate dry->end

Protocol: Supercritical CO₂ Extraction of Caffeine from Coffee Beans

This protocol provides a general framework for the extraction of a natural product using supercritical CO₂, a green chemistry technique relevant to the purification of active pharmaceutical ingredients.

  • Materials & Equipment:

    • Green coffee beans, ground (particle size ~0.5-1.0 mm)

    • Supercritical fluid extractor system (including high-pressure pump, extraction vessel, separator)

    • Liquid CO₂ cylinder with eductor tube

    • Heater for extraction vessel and separator

  • Methodology:

    • Preparation: The ground coffee beans are loaded into the high-pressure extraction vessel.

    • Pressurization & Heating: The system is sealed. Liquid CO₂ is pumped into the extraction vessel. The vessel is heated to bring the CO₂ above its critical temperature (31.1 °C) and pressure (73.8 bar). Typical extraction conditions for caffeine are 40-60 °C and 200-300 bar.[9]

    • Extraction: The supercritical CO₂ is passed through the bed of ground coffee beans. Its gas-like viscosity and liquid-like density allow it to efficiently penetrate the solid matrix and dissolve the caffeine.

    • Separation: The caffeine-laden supercritical CO₂ flows from the extraction vessel into a separator vessel, which is held at a lower pressure (e.g., 60 bar) and similar temperature.

    • Precipitation: In the separator, the drop in pressure causes the CO₂ to lose its solvating power and return to a gaseous state. The caffeine precipitates out and is collected at the bottom of the separator.

    • Recycling: The now caffeine-free CO₂ gas can be re-compressed and recycled back into the system.

    • Purification: The collected crude caffeine can be further purified by recrystallization or chromatography.

Relevance to Drug Development

While CO₂ is largely inert and CSe₂ is primarily of interest in materials science, carbon disulfide is a highly relevant precursor in drug discovery and development. Its utility stems from the creation of the dithiocarbamate functional group, which is a key pharmacophore in several therapeutic agents.

  • Dithiocarbamates as Bioactive Scaffolds: Dithiocarbamates are excellent chelating agents for metal ions, a property exploited in drugs used for heavy metal poisoning. Furthermore, the dithiocarbamate moiety is present in a range of compounds with demonstrated biological activity, including:

    • Anticancer Agents: Dithiocarbamate complexes have been shown to inhibit enzymes crucial for cancer cell survival, such as thioredoxin reductase, and to induce apoptosis.[10]

    • Antiviral Agents: The ability of dithiocarbamates and related disulfide compounds to interfere with viral proteins is an active area of research.[11]

    • Fungicides and Pesticides: The drug Metam sodium is a dithiocarbamate used as a soil fumigant.[5]

  • Supercritical CO₂ in Pharmaceutical Processing: The use of supercritical CO₂ is a cornerstone of green chemistry in the pharmaceutical industry. Its primary application is in Supercritical Fluid Chromatography (SFC) for the chiral separation of drug candidates, a critical step in developing enantiomerically pure pharmaceuticals. It is also used for the extraction of natural products and for creating micronized drug particles for improved delivery.

Conclusion

The relationship between CO₂, CS₂, and CSe₂ provides a classic textbook example of periodic trends influencing molecular properties. Moving down the chalcogen group from oxygen to selenium results in a systematic increase in atomic size, bond length, and the strength of intermolecular forces, while simultaneously decreasing bond energy. These fundamental changes translate into distinct physical states, chemical reactivities, and applications. For researchers in drug development, understanding the predictable reactivity of carbon disulfide offers a powerful tool for synthesizing diverse, sulfur-containing molecules with significant therapeutic potential, while the unique properties of supercritical carbon dioxide provide environmentally benign solutions for purification and processing challenges.

References

Carbon Diselenide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of carbon diselenide (CSe₂), a versatile yet hazardous compound with significant applications in materials science and organic synthesis. This document details its chemical identity, physical and spectroscopic properties, and provides a thorough examination of its synthesis and key reactions, including high-pressure polymerization and its role as a precursor in the synthesis of tetraselenafulvalenes. Detailed experimental protocols for its synthesis and major reactions are provided to facilitate reproducible research. Furthermore, this guide includes visualizations of key reaction pathways and experimental workflows to enhance understanding of the complex processes involving this compound.

Chemical Identity and Properties

This compound, systematically named methanediselone under IUPAC nomenclature, is an inorganic compound with the chemical formula CSe₂.[1] Its Chemical Abstracts Service (CAS) Registry Number is 506-80-9 .[1]

Physical Properties

This compound is a yellow-orange, oily liquid with a pungent, unpleasant odor.[1] It is sensitive to light and is insoluble in water but soluble in various organic solvents.[1] A summary of its key physical properties is presented in Table 1.

PropertyValueReference(s)
Molecular FormulaCSe₂[1]
Molar Mass169.953 g·mol⁻¹[1]
AppearanceYellow-orange oily liquid[1]
OdorPungent, unpleasant[1]
Density2.6824 g/cm³[1]
Melting Point-43.7 °C[1]
Boiling Point125.5 °C[1]
Solubility in Water0.054 g/(100 mL)[1]
SolubilitySoluble in CS₂, toluene[1]
Dipole Moment0 D[1]
Flash Point30 °C[1]
Spectroscopic Data

The spectroscopic properties of this compound are crucial for its characterization.

  • NMR Spectroscopy: The ¹³C NMR and ⁷⁷Se NMR spectra of this compound have been studied to understand its electronic structure.

  • Infrared (IR) and Raman Spectroscopy: As a linear molecule with D∞h symmetry, this compound exhibits characteristic vibrational modes.[1] The antisymmetric stretching mode is observed in the IR spectrum, while the symmetric stretching mode is Raman active.

Synthesis of this compound

This compound can be synthesized by the reaction of selenium powder with dichloromethane vapor at elevated temperatures.[1]

Experimental Protocol: Synthesis from Selenium and Dichloromethane

Materials:

  • Selenium powder

  • Dichloromethane (CH₂Cl₂)

  • Inert gas (e.g., nitrogen or argon)

  • Tube furnace

  • Gas washing bottles

  • Cold trap (e.g., liquid nitrogen)

Procedure:

  • A quartz tube is packed with selenium powder and placed in a tube furnace.

  • An inert gas is passed through a gas washing bottle containing dichloromethane to carry its vapor into the reaction tube.

  • The furnace is heated to approximately 550 °C.

  • The reaction (2 Se + CH₂Cl₂ → CSe₂ + 2 HCl) occurs in the gas phase.[1]

  • The product stream is passed through a cold trap to condense the this compound.

  • The crude product can be purified by vacuum distillation.

Key Reactions and Applications

This compound is a valuable precursor in the synthesis of various organic selenium compounds, particularly organic conductors and superconductors.

High-Pressure Polymerization

Under high pressure, this compound undergoes polymerization to form a black, semiconducting solid.[2][3] The polymer is believed to have a head-to-head structure with a repeating unit of [−C(=Se)−Se−]n.[1]

Experimental Protocol: High-Pressure Polymerization

Materials:

  • This compound

  • Solvent (e.g., methylene chloride or dioxane)

  • High-pressure apparatus

Procedure:

  • A solution of this compound in the chosen solvent is prepared.

  • The solution is placed in a high-pressure cell.

  • The pressure is increased to approximately 5000 atm.[2]

  • The temperature is raised to 100 °C and maintained for 20 hours.[2]

  • After cooling and depressurization, the resulting black solid polymer is collected, washed with a suitable solvent, and dried. A yield of 95% has been reported for this process.[2]

Synthesis of Tetraselenafulvalenes (TSF)

This compound is a key reagent in the synthesis of tetraselenafulvalenes, which are important components of organic conductors. A general workflow for the synthesis of a TSF derivative from an alkyne and this compound is depicted below.

TSF_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Synthesis Alkyne Cyclooctyne Reaction1 Reaction in boiling dichloromethane Alkyne->Reaction1 CSe2 This compound (CSe₂) CSe2->Reaction1 RedSe Red Selenium RedSe->Reaction1 Intermediate Cycloocteno[1,2-d]1,3-diselenole-2-selone Reaction1->Intermediate 59% yield Reaction2 Treatment with trimethylphosphite in boiling benzene Intermediate->Reaction2 TSF Tetraselenafulvalene Derivative Reaction2->TSF 94% yield

Caption: Synthetic pathway for a tetraselenafulvalene derivative.[4]

Reaction with Secondary Amines

This compound readily reacts with secondary amines to form dialkyldiselenocarbamates.[1] This reaction is analogous to the reaction of carbon disulfide with secondary amines.

Amine_Reaction cluster_reactants Reactants cluster_product Product CSe2 This compound (CSe₂) Reaction Nucleophilic Attack CSe2->Reaction SecAmine Secondary Amine (e.g., Diethylamine) SecAmine->Reaction Product Dialkyldiselenocarbamate Salt Reaction->Product

Caption: Reaction of this compound with a secondary amine.

Safety and Handling

This compound is a highly toxic compound and should be handled with extreme caution in a well-ventilated fume hood. It has a high vapor pressure, presenting a significant inhalation hazard.[1] Due to its unpleasant odor and toxicity, synthetic routes that avoid the use of this compound are often preferred when possible.[1]

Conclusion

This compound, despite its hazardous nature, remains a valuable reagent in specialized areas of chemistry, particularly in the synthesis of selenium-containing organic materials. A thorough understanding of its properties, synthesis, and reactivity, as provided in this guide, is essential for its safe and effective use in research and development. The detailed protocols and workflow visualizations are intended to support the scientific community in exploring the potential of this unique compound.

References

Methodological & Application

Application Notes and Protocols: Carbon Diselenide as a Precursor for Tetraselenafulvalenes (TSF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon diselenide (CSe₂) is a highly reactive and toxic liquid that serves as a crucial precursor in the synthesis of tetraselenafulvalenes (TSF) and their derivatives. TSFs are a class of organic electron donors that have garnered significant interest in materials science due to their application in the development of organic conductors and superconductors. This document provides detailed application notes and experimental protocols for the synthesis of tetraselenafulvalenes using this compound, with a focus on tetramethyltetraselenafulvalene (TMTSF) as a representative example.

Note on Safety: this compound is toxic and volatile. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Synthesis of Tetraselenafulvalenes (TSF) from this compound

The general synthetic strategy for producing TSFs from this compound involves the formation of a 1,3-diselenole-2-selone intermediate, followed by a coupling reaction to yield the desired tetraselenafulvalene.

Key Synthetic Pathways

Two prominent examples of TSF synthesis utilizing this compound are the preparation of a condensed TSF derivative from cyclooctyne and the synthesis of the well-studied tetramethyltetraselenafulvalene (TMTSF).

A notable method involves the reaction of cyclooctyne with this compound in the presence of red selenium in boiling dichloromethane, which affords cycloocteno[1,2-d]1,3-diselenole-2-selone.[1] This intermediate is then converted to the corresponding tetraselenafulvalene by treatment with trimethylphosphite in boiling benzene.[1]

Another important application of this compound is in the synthesis of isotopically labeled tetramethyltetraselenafulvalene (TMTSF). For instance, 13C-labeled this compound can be produced from 13C-dichloromethane and subsequently used to synthesize doubly 13C-labeled TMTSF.[1]

Experimental Protocols

Protocol 1: Synthesis of 4,4',5,5'-Tetramethyl-Δ²,²'-bis(1,3-diselenole) (TMTSF)

This protocol outlines the synthesis of TMTSF from a 1,3-diselenole-2-selone intermediate, which is prepared from this compound.

Step 1: Synthesis of 4,5-Dimethyl-1,3-diselenole-2-selone

Step 2: Coupling to form TMTSF

The coupling of 4,5-dimethyl-1,3-diselenole-2-selone to form TMTSF is typically achieved by heating in a high-boiling solvent with a phosphite reagent.

Materials:

  • 4,5-Dimethyl-1,3-diselenole-2-selone

  • Triethyl phosphite

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Heating mantle and temperature controller

  • Magnetic stirrer

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), dissolve 4,5-dimethyl-1,3-diselenole-2-selone in anhydrous toluene.

  • Add an excess of triethyl phosphite to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess triethyl phosphite under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure TMTSF.

Quantitative Data

The following table summarizes the reported yields for the synthesis of TSF derivatives using this compound.

Compound/IntermediateStarting MaterialsReagentsSolventYieldReference
Cycloocteno[1,2-d]1,3-diselenole-2-seloneCyclooctyne, this compoundRed SeleniumDichloromethane59%[1]
Cycloocteno-TSFCycloocteno[1,2-d]1,3-diselenole-2-seloneTrimethylphosphiteBenzene94%[1]
Piperidinium 1-piperidine 13C-diselenocarbamate13C-Carbon Diselenide, Piperidine-Pentane33%[1]

Characterization of Tetramethyltetraselenafulvalene (TMTSF)

The structural confirmation of the synthesized TMTSF is crucial and is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Data
TechniqueDataReference
Mass Spectrometry (GC-MS) Molecular Ion (M+) peak corresponding to the molecular weight of TMTSF (448.1 g/mol ).[2]
Infrared (IR) Spectroscopy (ATR-IR) Characteristic peaks for the C=C and C-Se bonds.[3]
13C Nuclear Magnetic Resonance (NMR) Signals corresponding to the methyl and olefinic carbons.[4]
Electrochemical Properties

Cyclic voltammetry (CV) is a key technique to probe the electron-donating properties of TSF derivatives. The oxidation potentials provide valuable information about the electronic nature of the molecule.

CompoundOxidation Potentials (E½, V vs. reference electrode)Reference
TSF DerivativesTypically exhibit two reversible one-electron oxidation waves.[5]

Logical Workflow and Relationships

The following diagrams illustrate the synthesis workflow and the role of this compound as a precursor.

G Synthesis Workflow for TSF from CSe2 CSe2 This compound (CSe2) Selone 1,3-Diselenole-2-selone Intermediate CSe2->Selone Alkene_Alkyne Alkene or Alkyne Precursor Alkene_Alkyne->Selone Coupling Coupling Reaction Selone->Coupling TSF Tetraselenafulvalene (TSF) Coupling->TSF Purification Purification TSF->Purification Characterization Characterization Purification->Characterization

Caption: General workflow for the synthesis of TSFs from this compound.

G Role of this compound in TSF Synthesis CSe2 CSe2 Diselenocarbamate Diselenocarbamate Intermediate CSe2->Diselenocarbamate Selone 1,3-Diselenole-2-selone Diselenocarbamate->Selone TSF Tetraselenafulvalene Selone->TSF Organic_Conductors Organic Conductors/ Superconductors TSF->Organic_Conductors

Caption: The central role of CSe2 as a building block for TSF-based materials.

Alternative CSe₂-Free Syntheses

Given the high toxicity of this compound, significant effort has been dedicated to developing alternative, safer synthetic routes to TSFs and related compounds. These methods often involve the use of elemental selenium and other less hazardous reagents. For example, a convenient synthesis of bis(ethylenedithio)tetraselenafulvalene has been developed that avoids the use of this compound and hydrogen selenide.[1] Researchers are encouraged to consider these alternative protocols when feasible to minimize risks.

References

Application Notes and Protocols for the Synthesis of Organic Conductors Using Carbon Diselenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of organic conductors derived from carbon diselenide (CSe₂). The focus is on the preparation of tetraselenafulvalene (TSF) and its derivatives, particularly the widely studied tetramethyltetraselenafulvalene (TMTSF). These materials are of significant interest due to their unique electronic properties, including high electrical conductivity and, in some cases, superconductivity.[1]

Introduction

Organic conductors are organic molecules that exhibit electrical conductivity, a property traditionally associated with metals. The field was revolutionized by the discovery of charge-transfer complexes, where electron donor and acceptor molecules form segregated stacks, creating pathways for charge transport. This compound is a key reagent in the synthesis of selenium-containing electron donors, which are integral components of many highly conductive organic materials.[1] The synthesis of these materials is a critical step in the development of novel electronic devices, sensors, and potentially even therapeutic agents.

Safety Precautions for Handling this compound

Warning: this compound (CSe₂) is a highly toxic, flammable, and volatile liquid with an extremely unpleasant odor.[2][3][4] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[2][5]

Key Safety Information:

  • Toxicity: Highly toxic by inhalation, ingestion, and skin absorption.[4]

  • Flammability: Highly flammable liquid and vapor with a low ignition temperature.[3][4]

  • Handling: Use only in a chemical fume hood. Ground and bond containers and receiving equipment to prevent static discharge.[3][5]

  • Storage: Store in a cool, well-ventilated area, away from heat and ignition sources, in a tightly sealed container.[5]

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[6]

Synthesis Pathway Overview

The general strategy for synthesizing tetraselenafulvalene (TSF) and its derivatives from this compound involves a two-step process. The first step is the synthesis of a 1,3-diselenole-2-selone intermediate. This is followed by a coupling reaction, typically using a phosphite reagent, to yield the desired tetraselenafulvalene.

Synthesis_Pathway CSe2 This compound (CSe₂) Intermediate 1,3-Diselenole-2-selone Intermediate CSe2->Intermediate Precursor Alkene/Alkyne Precursor Precursor->Intermediate Coupling Coupling Reaction (e.g., Triethyl phosphite) Intermediate->Coupling Dimerization TSF Tetraselenafulvalene (TSF) Derivative Coupling->TSF

Caption: General synthesis pathway for TSF derivatives from CSe₂.

Experimental Protocols

Protocol 1: Synthesis of Tetramethyltetraselenafulvalene (TMTSF)

This protocol describes a high-yield synthesis of TMTSF that avoids the use of highly toxic gaseous hydrogen selenide.[7] The key steps are the formation of the 4,5-dimethyl-1,3-diselenole-2-selone intermediate and its subsequent coupling.

Part A: Synthesis of 4,5-Dimethyl-1,3-diselenole-2-selone

Materials:

  • 2,3-Butanedione

  • This compound (CSe₂)

  • Base (e.g., sodium ethoxide)

  • Anhydrous ethanol

  • Dry tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound in dry THF to the stirred sodium ethoxide solution under a nitrogen atmosphere.

  • After the addition is complete, add a solution of 2,3-butanedione in dry THF dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4,5-dimethyl-1,3-diselenole-2-selone.

Part B: Coupling to form Tetramethyltetraselenafulvalene (TMTSF)

The dimerization of the selone intermediate is typically achieved by heating with a phosphite reagent.[8]

Materials:

  • 4,5-Dimethyl-1,3-diselenole-2-selone

  • Triethyl phosphite

  • Anhydrous toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 4,5-dimethyl-1,3-diselenole-2-selone in anhydrous toluene.

  • Add an excess of triethyl phosphite to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the formation of a precipitate.

  • Cool the reaction mixture to room temperature. The product, TMTSF, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., ethanol), and dry under vacuum.

  • The TMTSF can be further purified by recrystallization or sublimation.

TMTSF_Synthesis_Workflow cluster_part_a Part A: Selone Synthesis cluster_part_b Part B: Coupling Reaction A1 React CSe₂ with base A2 Add 2,3-Butanedione A1->A2 A3 Reaction and Workup A2->A3 A4 Purification to yield 4,5-dimethyl-1,3-diselenole-2-selone A3->A4 B1 Dissolve selone in toluene A4->B1 Key Intermediate B2 Add triethyl phosphite B1->B2 B3 Reflux B2->B3 B4 Cool and collect TMTSF B3->B4

Caption: Workflow for the synthesis of TMTSF.

Protocol 2: Synthesis of Tetraselenafulvalene (TSF) Charge-Transfer Salts by Electrocrystallization

Electrocrystallization is a common method for growing high-quality single crystals of organic conductors suitable for conductivity measurements. This protocol is adapted from the synthesis of a TMTSF-based salt.[9][10]

Materials:

  • Tetraselenafulvalene (TSF) or a derivative (e.g., TMTSF)

  • Supporting electrolyte (e.g., a tetrabutylammonium salt of the desired counter-anion, such as (TBA)PF₆)

  • Anhydrous solvent (e.g., dichloromethane, 1,1,2-trichloroethane)

  • Electrochemical H-cell

  • Platinum electrodes

  • Constant current source

Procedure:

  • Set up a two-compartment electrochemical H-cell with a fine-porosity glass frit separating the two compartments.

  • Place a platinum wire or foil electrode in each compartment.

  • In the cathodic compartment, prepare a solution of the supporting electrolyte in the anhydrous solvent.

  • In the anodic compartment, prepare a solution of both the TSF derivative and the supporting electrolyte in the anhydrous solvent.

  • Apply a small, constant current (typically in the range of 0.1-2.0 µA) between the two electrodes.

  • Slowly, over a period of several days to weeks, single crystals of the TSF charge-transfer salt will grow on the surface of the anode.

  • Once the crystals have reached a suitable size, disconnect the current and carefully harvest the crystals.

  • Wash the crystals with the pure solvent and dry them under a stream of inert gas.

Electrocrystallization_Workflow Start Prepare Solutions (TSF derivative + electrolyte) HCell Set up Electrochemical H-Cell Start->HCell Current Apply Constant Current (0.1-2.0 µA) HCell->Current Growth Crystal Growth on Anode (days to weeks) Current->Growth Harvest Harvest and Wash Crystals Growth->Harvest Product Single Crystals of Organic Conductor Harvest->Product

Caption: Workflow for electrocrystallization of organic conductor salts.

Quantitative Data Summary

The following tables summarize key quantitative data for organic conductors synthesized using this compound precursors.

Table 1: Synthesis Yields of TSF and its Precursors

CompoundStarting MaterialsReaction TypeYield (%)Reference
Labeled 4,5-dimethyl-1,3-diselenole-2-seloneLabeled 2-(1-piperidinium)-2-(¹³C)-4,5-dimethyl-1,3-diselenole hexafluorophosphate, H₂SeSelone formation53[8]
Labeled TMTSFLabeled 4,5-dimethyl-1,3-diselenole-2-seloneTriethyl phosphite coupling61[8]

Table 2: Electrical Conductivity of TMTSF-Based Organic Conductors

CompoundConductivity (σ) at Room Temperature (S·cm⁻¹)Measurement ConditionsReference
(TMTSF)₂PF₆> 10⁵ (at low temp)Ambient pressure[11]
(TMTSF)₅[Dy(NCS)₄(NO₃)₂]CHCl₃0.2Ambient pressure[9][10]
(TMTSF)₂[3,3′-Cr(1,2-C₂B₉H₁₁)₂]5 x 10⁻³Ambient pressure[12]

Characterization Data

Spectroscopic Data for Tetramethyltetraselenafulvalene (TMTSF)

  • ¹³C NMR: A ¹³C NMR spectrum of TMTSF is available in the SpectraBase database.[13]

  • ATR-IR: An ATR-IR spectrum of TMTSF is available in the SpectraBase database.[13][14]

  • ⁷⁷Se NMR: ⁷⁷Se NMR is a powerful technique for characterizing selenium-containing compounds, with a wide chemical shift range.[15][16][17] Specific data for TMTSF was not found in the provided search results, but it is a relevant characterization method.

  • UV-Vis Spectroscopy: The extent of conjugation in TSF derivatives significantly influences their UV-Vis absorption spectra. As conjugation increases, the absorption maximum (λmax) shifts to longer wavelengths (bathochromic shift).[18][19] Specific spectra for TMTSF were not retrieved.

Conclusion

The synthesis of organic conductors using this compound provides access to a fascinating class of materials with tunable electronic properties. While the use of CSe₂ requires stringent safety precautions, the resulting tetraselenafulvalene-based conductors, particularly TMTSF and its salts, have been instrumental in advancing the field of molecular electronics. The protocols and data presented here offer a valuable resource for researchers engaged in the design and synthesis of novel organic functional materials. Further research into safer synthetic routes, such as CSe₂-free methods, will be crucial for the broader application of these materials.[8]

References

Formation of Semiconducting Polymers from Carbon Diselenide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and characterization of semiconducting polymers derived from carbon diselenide (CSe₂). The information is intended to guide researchers in the exploration of these materials for potential applications in electronics and optoelectronics.

Introduction

This compound (CSe₂) is a selenium analogue of carbon disulfide (CS₂) and serves as a precursor for the synthesis of selenium-containing polymers. The resulting poly(this compound), often denoted as (CSe₂)ₓ, is a semiconducting material with properties that are of interest for electronic applications. The polymerization of CSe₂ can be achieved through several methods, each yielding a polymer with distinct characteristics. This document outlines the primary synthetic routes and the fundamental properties of the resulting polymers.

Synthetic Methodologies

The formation of poly(this compound) can be achieved through three main routes: high-pressure polymerization, photopolymerization, and slow thermal polymerization. Each method offers a different approach to inducing the polymerization of the CSe₂ monomer.

High-Pressure Polymerization

High-pressure polymerization of CSe₂ has been reported to yield a highly conducting form of the polymer.[1] This method typically involves subjecting either neat CSe₂ or a solution of CSe₂ in a suitable solvent to high pressures and temperatures.

Experimental Protocol: High-Pressure Polymerization of Neat CSe₂

Objective: To synthesize poly(this compound) via high-pressure treatment of the neat monomer.

Materials:

  • This compound (CSe₂) (Caution: Highly toxic and volatile)

  • High-pressure reaction vessel

Procedure:

  • Carefully load neat this compound into a high-pressure reaction vessel under an inert atmosphere.

  • Seal the vessel and gradually increase the pressure to the desired level (e.g., several kilobars).

  • Concurrently, raise the temperature to the target reaction temperature.

  • Maintain the reaction conditions for a specified duration to allow for polymerization.

  • After the reaction is complete, slowly and safely depressurize the vessel and cool it to room temperature.

  • The resulting black solid polymer is then collected for purification and characterization.

Note: Specific pressure, temperature, and time parameters are not well-documented in publicly available literature and require optimization for specific equipment and desired polymer properties.

Photopolymerization

Photopolymerization offers a route to synthesize poly(this compound) using light as the initiator. This method can be performed on CSe₂ solutions.

Experimental Protocol: Photopolymerization of CSe₂ Solution

Objective: To synthesize poly(this compound) by irradiating a CSe₂ solution with a suitable light source.

Materials:

  • This compound (CSe₂)

  • Anhydrous, inert solvent (e.g., dioxane, methylene chloride)

  • Quartz reaction vessel

  • UV or visible light source (e.g., mercury lamp, laser diode)

Procedure:

  • Prepare a solution of this compound in an anhydrous, inert solvent within a quartz reaction vessel under an inert atmosphere.

  • Seal the vessel and place it at a fixed distance from the light source.

  • Irradiate the solution with the chosen light source for a predetermined period. The progress of the polymerization may be monitored by the precipitation of the black polymer.

  • Once the reaction is complete, the precipitated polymer is collected by filtration or centrifugation.

  • The polymer is then washed with fresh solvent to remove any unreacted monomer and dried under vacuum.

Slow Thermal Polymerization

Poly(this compound) can also be formed by the slow thermal polymerization of the neat monomer under ambient conditions.

Experimental Protocol: Slow Thermal Polymerization of Neat CSe₂

Objective: To synthesize poly(this compound) through slow thermal decomposition of the monomer at ambient pressure.

Procedure:

  • Store neat this compound in a sealed container in the dark at room temperature.

  • Over a prolonged period (e.g., weeks to months), a black solid precipitate of poly(this compound) will form.

  • The solid polymer can be periodically collected from the monomer.

  • The collected polymer should be washed with an inert solvent to remove residual monomer and then dried.

Purification of Poly(this compound)

Purification of the synthesized polymer is crucial to remove unreacted monomer, oligomers, and any potential side products. A general procedure for solvent-based purification is described below.

Experimental Protocol: Purification by Solvent Extraction and Precipitation

  • The crude poly(this compound) powder is washed repeatedly with a solvent in which the monomer is highly soluble but the polymer is not (e.g., carbon disulfide, dichloromethane). This can be done by suspending the polymer in the solvent, sonicating briefly, and then separating the solid by centrifugation or filtration.

  • To further purify the polymer, it can be dissolved in a suitable solvent (if one can be found) and then re-precipitated by adding a non-solvent.

  • The purified polymer is then dried under vacuum to remove all traces of solvent.

Characterization and Properties

The synthesized poly(this compound) is typically a black, disordered powder.[2] Its properties can be characterized using various analytical techniques.

PropertyValueSynthesis MethodReference
Electrical Conductivity Below 10⁻⁶ S cm⁻¹Solution Polymerization[2]
Highly conductingHigh-Pressure[1]
Band Gap ~2 eVSolution Polymerization[2]
Thermal Stability Decomposes above ~130 °CSolution Polymerization[2]
Stable up to 300 °CHigh-Pressure[1]
Structure Highly disordered, amorphousSolution Polymerization[2]
Proposed head-to-head polymer structureNot specified[2]

Characterization Techniques:

  • Spectroscopy:

    • FTIR and Raman Spectroscopy: To identify characteristic vibrational modes of C-Se and Se-Se bonds and to gain insight into the polymer structure.

    • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of carbon and selenium.

    • UV-Vis Spectroscopy: To determine the optical bandgap of the polymer.

  • Microscopy:

    • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To study the morphology and microstructure of the polymer powder.

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.

  • Structural Analysis:

    • X-ray Diffraction (XRD): To assess the crystallinity of the polymer. The typically broad and diffuse diffraction patterns confirm the amorphous nature of the material.[2]

Applications in Electronic Devices

While the semiconducting properties of poly(this compound) have been noted, there is a significant lack of published research on its application in electronic devices. The reported conductivity values suggest potential as a semiconductor; however, further research is required to fabricate and test devices such as thin-film transistors or photodetectors. The processing of the polymer into uniform thin films, which is a prerequisite for many electronic applications, remains a key challenge.

Workflow and Structural Diagrams

experimental_workflow General Experimental Workflow for Poly(this compound) Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Potential Application start CSe2 Monomer s1 High-Pressure Polymerization start->s1 s2 Photopolymerization start->s2 s3 Slow Thermal Polymerization start->s3 p1 Solvent Washing (e.g., CS2, CH2Cl2) s1->p1 s2->p1 s3->p1 p2 Drying under Vacuum p1->p2 c1 Spectroscopy (FTIR, Raman, XPS, UV-Vis) p2->c1 c2 Microscopy (SEM, TEM) p2->c2 c3 Thermal Analysis (TGA) p2->c3 c4 Structural Analysis (XRD) p2->c4 a1 Thin-Film Deposition c1->a1 c2->a1 a2 Device Fabrication (e.g., Transistors, Sensors) a1->a2 polymer_structure Proposed Structure of Poly(this compound) cluster_head_to_head Head-to-Head Structure cluster_head_to_tail Head-to-Tail Structure (Alternative) [-Se-Se-C(=Se)-C(=Se)-]n [-Se-Se-C(=Se)-C(=Se)-]n [-C(=Se)-Se-C(=Se)-Se-]n [-C(=Se)-Se-C(=Se)-Se-]n Head-to-Head Structure Head-to-Head Structure Head-to-Tail Structure (Alternative) Head-to-Tail Structure (Alternative)

References

Application Notes and Protocols: Reaction of Carbon Diselenide with Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon diselenide (CSe₂) is a selenium analog of carbon disulfide (CS₂) that serves as a versatile reagent in organoselenium chemistry. Its reaction with nucleophiles, particularly secondary amines, provides a direct route to the synthesis of dialkyldiselenocarbamates. These selenium-containing compounds and their metal complexes are of increasing interest to the scientific community, especially in the fields of materials science and drug development. Organoselenium compounds have been shown to possess a range of biological activities, including antioxidant and anticancer properties.[1] This document provides detailed application notes and protocols for the synthesis and characterization of dialkyldiselenocarbamates derived from the reaction of this compound with secondary amines, and explores their potential applications in drug discovery by examining their influence on key cellular signaling pathways.

Reaction Mechanism and Theory

The reaction of this compound with a secondary amine is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbon atom of this compound. This is followed by proton transfer, typically to another molecule of the amine acting as a base, to form the dialkyldiselenocarbamate salt. The overall reaction can be represented as follows:

2 R₂NH + CSe₂ → [R₂NH₂]⁺[R₂NCSe₂]⁻

This reaction is analogous to the well-established reaction of carbon disulfide with secondary amines to form dithiocarbamates. The resulting dialkyldiselenocarbamate anion is a bidentate ligand capable of forming stable complexes with a variety of metal ions.

Experimental Protocols

Safety Precautions: this compound is a toxic and malodorous substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Secondary amines can also be corrosive and toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Synthesis of Piperidinium Piperidine-1-carbodiselenoate

This protocol is adapted from established procedures for the synthesis of related dithiocarbamate salts and provides a general method for the synthesis of dialkyldiselenocarbamate salts.

Materials:

  • This compound (CSe₂)

  • Piperidine

  • Absolute Ethanol

  • Diethyl Ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (2.0 equivalents) in absolute ethanol.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add this compound (1.0 equivalent) dropwise to the stirred solution. A precipitate is expected to form.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then at room temperature for an additional 2 hours.

  • To facilitate complete precipitation of the product, add diethyl ether to the reaction mixture.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the piperidinium piperidine-1-carbodiselenoate salt.

Protocol 2: Synthesis of Triethylammonium Diethyldiselenocarbamate

Materials:

  • This compound (CSe₂)

  • Diethylamine

  • Triethylamine

  • Absolute Ethanol

  • Diethyl Ether

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve diethylamine (1.0 equivalent) and triethylamine (1.0 equivalent) in absolute ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.0 equivalent) dropwise to the cooled, stirred solution. The solution may become cloudy.[2]

  • Continue stirring the reaction mixture at room temperature for 2 hours after the addition is complete.[2]

  • Add diethyl ether to the mixture to induce precipitation of the triethylammonium diethyldiselenocarbamate salt.[2]

  • Isolate the white precipitate by vacuum filtration.[2]

  • Wash the solid product with diethyl ether.[2]

  • Dry the product under vacuum. The product is obtained in nearly quantitative yield.[2]

Data Presentation

Quantitative Data

The yields of dialkyldiselenocarbamate salts are typically high, often quantitative.[2] The following table summarizes expected yields for representative reactions.

Secondary AmineProductExpected YieldReference
PiperidinePiperidinium piperidine-1-carbodiselenoateHighAdapted Protocol
DiethylamineTriethylammonium diethyldiselenocarbamate~ Quantitative[2]
Spectroscopic Characterization

The synthesized dialkyldiselenocarbamate salts can be characterized by standard spectroscopic methods.

FTIR Spectroscopy: Infrared spectroscopy is a useful tool for identifying the functional groups present in the product.

  • Piperidinium piperidine-1-carbodiselenoate: The FTIR spectrum is expected to show characteristic absorptions for the N-H stretching of the piperidinium cation and the C=N and C=Se stretching vibrations of the carbodiselenoate anion.

  • Triethylammonium diethyldiselenocarbamate: The spectrum will show characteristic peaks for the N-H bond of the triethylammonium cation and the C-N and C-Se bonds of the diselenocarbamate moiety.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compounds.

  • ¹H NMR: The proton NMR spectrum will show signals corresponding to the alkyl groups of the secondary amine. The chemical shifts and splitting patterns will be indicative of the structure. For the salt products, a broad signal corresponding to the N-H proton of the ammonium cation is also expected.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. A key signal to identify is the CSe₂ carbon of the diselenocarbamate anion, which is expected to appear in a characteristic downfield region. For carbamate ions, this peak appears near 165 ppm.[3]

Example Spectroscopic Data (Expected):

CompoundTechniqueExpected Chemical Shifts (δ) / Wavenumbers (cm⁻¹)
Triethylammonium diethyldiselenocarbamate¹H NMRSignals for the ethyl groups of diethylamine and triethylamine. A broad signal for the N-H proton.
Triethylammonium diethyldiselenocarbamate¹³C NMRResonances for the ethyl carbons. A downfield signal for the CSe₂ carbon (~165 ppm).[3]
Piperidinium piperidine-1-carbodiselenoateFTIRBands for N-H stretching, C-H stretching, and C=N/C=Se vibrations.

Biological Applications and Signaling Pathways in Drug Development

Organoselenium compounds, including diselenides which are structurally related to dialkyldiselenocarbamates, have shown promise as anticancer agents.[4] Their mechanism of action often involves the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. While research specifically on dialkyldiselenocarbamates is emerging, the activity of analogous sulfur compounds (dithiocarbamates) and other organoselenium compounds provides valuable insights into their potential therapeutic applications.

Potential Signaling Pathways Targeted by Dialkyldiselenocarbamates

Several critical signaling pathways implicated in cancer are potential targets for dialkyldiselenocarbamates.

  • PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a central regulator of cell survival and proliferation and is often hyperactivated in cancer.[5] Some organosulfur compounds have been shown to inhibit this pathway, leading to apoptosis.[1] It is hypothesized that dialkyldiselenocarbamates may exert similar effects.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling network that controls cell growth, differentiation, and stress responses.[6] Dysregulation of this pathway is common in cancer. Selenium compounds have been shown to modulate MAPK signaling.[7][8]

  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival.[9] Constitutive activation of NF-κB is observed in many cancers, promoting cell proliferation and inhibiting apoptosis. Selenium compounds have been demonstrated to inhibit NF-κB activation.[1][4][10]

Signaling_Pathways

Experimental Workflow for Biological Evaluation

A general workflow for assessing the biological activity of newly synthesized dialkyldiselenocarbamates is presented below. This workflow is designed to investigate their anticancer potential.

Experimental_Workflow

Conclusion

The reaction of this compound with secondary amines offers a straightforward and efficient method for the synthesis of dialkyldiselenocarbamates. These compounds represent a promising class of organoselenium derivatives with potential applications in drug discovery, particularly in the development of novel anticancer agents. Further research is warranted to fully elucidate their mechanisms of action and to explore their therapeutic potential in preclinical models. The protocols and information provided herein serve as a valuable resource for researchers interested in the synthesis, characterization, and biological evaluation of these intriguing selenium-containing molecules.

References

Synthesis of Dialkyldiselenocarbamates from Carbon Diselenide: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocol for the preparation of dialkyldiselenocarbamates, a class of organoselenium compounds with significant potential in medicinal chemistry and materials science. The synthesis involves the reaction of carbon diselenide (CSe₂) with various secondary amines.

Introduction

Organoselenium compounds have garnered considerable interest in the field of drug development due to their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. Dialkyldiselenocarbamates, in particular, are versatile building blocks for the synthesis of more complex selenium-containing molecules and have been investigated for their potential as enzyme inhibitors and as ligands in coordination chemistry. The reaction of this compound with secondary amines provides a direct and efficient route to these valuable compounds.

General Reaction Scheme

The synthesis of dialkyldiselenocarbamates proceeds via the nucleophilic addition of a secondary amine to this compound, forming the corresponding dialkyldiselenocarbamate salt. The general reaction is depicted below:

G cluster_0 Reaction Scheme 2 R₂NH 2 R₂NH product [R₂NH₂]⁺[R₂NCSe₂]⁻ 2 R₂NH->product + CSe₂ CSe₂ CSe₂->product + G reagents Reagents: - Secondary Amine - this compound - Diethyl Ether (anhydrous) setup Reaction Setup: - Three-necked flask - Dropping funnel - Magnetic stirrer - Nitrogen inlet reagents->setup reaction Reaction: - Dissolve amine in ether - Cool to 0 °C - Add CSe₂ dropwise - Stir under N₂ setup->reaction precipitation Precipitation: - Product precipitates out of solution reaction->precipitation isolation Isolation: - Filter the precipitate - Wash with cold ether precipitation->isolation drying Drying: - Dry under vacuum isolation->drying characterization Characterization: - Melting Point - NMR Spectroscopy - IR Spectroscopy - Elemental Analysis drying->characterization

Carbon Diselenide: A Versatile Reagent in Organoselenium Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon diselenide (CSe₂) is a reactive and versatile C1 building block in organoselenium chemistry. Analogous to carbon disulfide, its high reactivity towards nucleophiles makes it a valuable precursor for the synthesis of a variety of selenium-containing compounds, including heterocyclic systems and functionalized acyclic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key organoselenium compounds, with a focus on methodologies, quantitative data, and reaction pathways.

Safety Precautions: this compound is a toxic and volatile liquid with an extremely unpleasant odor. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Applications in Organoselenium Synthesis

This compound is primarily utilized in reactions with nucleophiles to construct carbon-selenium bonds. Key applications include the synthesis of tetraselenafulvalenes, diselenocarbamates, and various selenium-containing heterocycles.

Synthesis of Tetraselenafulvalene (TSF) Analogues

This compound is a crucial reagent in the preparation of tetraselenafulvalenes, which are important organic conductors.[1] The synthesis typically involves the formation of 1,3-diselenole-2-selone intermediates.

This protocol describes the synthesis of a key intermediate for a tetraselenafulvalene derivative.[2]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Cyclooctyne Cyclooctyne Reaction + Cyclooctyne->Reaction CSe2 This compound (CSe₂) CSe2->Reaction Se Selenium (red) Se->Reaction Product Cycloocteno[1,2-d]1,3-diselenole-2-selone Reaction->Product DCM, reflux G cluster_reactants Reactants cluster_products Product Piperidine Piperidine Reaction + Piperidine->Reaction CSe2 This compound (CSe₂) CSe2->Reaction Product Piperidinium 1-piperidine- diselenocarbamate Reaction->Product Pentane, 0 °C G CSe2 This compound Isoselenocyanate Isoselenocyanate Intermediate (R-N=C=Se) CSe2->Isoselenocyanate Reaction with 1 eq. Amine PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->Isoselenocyanate Selenourea Selenourea ((RNH)₂C=Se) PrimaryAmine->Selenourea Isoselenocyanate->Selenourea Reaction with 2nd eq. Amine G cluster_nucleophiles Nucleophiles cluster_products Products CSe2 This compound (Electrophilic Carbon) Diselenocarbamates Diselenocarbamates CSe2->Diselenocarbamates Nucleophilic Addition Selenoureas Selenoureas CSe2->Selenoureas Nucleophilic Addition Diselenoles 1,3-Diselenoles CSe2->Diselenoles Cycloaddition SecondaryAmine Secondary Amines (R₂NH) SecondaryAmine->Diselenocarbamates PrimaryAmine Primary Amines (RNH₂) PrimaryAmine->Selenoureas Acetylides Acetylides (RC≡C⁻) Acetylides->Diselenoles

References

Application Notes and Protocols for Vibrational Spectroscopy of Carbon Diselenide (CSe₂)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbon diselenide (CSe₂) is a linear triatomic molecule, analogous to carbon dioxide (CO₂) and carbon disulfide (CS₂).[1] Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the structural characterization of CSe₂. These techniques probe the quantized vibrational energy levels of the molecule, providing a unique fingerprint that is sensitive to its geometry, bond strength, and symmetry. For professionals in research and drug development, understanding these spectroscopic properties is crucial for material identification, purity assessment, and studying molecular interactions.

Theoretical Background: Symmetry and Vibrational Modes

This compound is a linear and centrosymmetric molecule belonging to the D∞h point group.[1][2] For a linear molecule with N atoms, the number of vibrational modes is given by 3N-5.[3][4] Therefore, CSe₂ (N=3) possesses four vibrational normal modes:

  • Symmetric Stretch (ν₁): The two Se atoms move in phase away from the central C atom along the molecular axis. This mode has Σg⁺ symmetry.

  • Antisymmetric Stretch (ν₃): The two Se atoms move in opposite directions along the molecular axis relative to the C atom. This mode has Σu⁺ symmetry.

  • Bending (ν₂): This is a doubly degenerate mode where the atoms move perpendicular to the molecular axis. This mode has Πu symmetry.

The activity of these modes in IR and Raman spectroscopy is governed by selection rules determined by the molecule's symmetry.[5][6] For a centrosymmetric molecule like CSe₂, the Rule of Mutual Exclusion applies: vibrations that are Raman active are IR inactive, and vice versa.[6]

  • IR Active Modes: A vibrational mode is IR active if it causes a change in the molecule's dipole moment.[7] For CSe₂, the antisymmetric stretch (ν₃) and the degenerate bend (ν₂) are IR active.

  • Raman Active Modes: A vibrational mode is Raman active if it causes a change in the molecule's polarizability.[8][9] For CSe₂, only the symmetric stretch (ν₁) is Raman active.

Quantitative Data Summary

The fundamental vibrational frequencies for this compound are summarized in the table below. Values can vary slightly depending on the physical state (gas, liquid, or solid matrix) and experimental conditions.

Vibrational ModeSymmetryActivityGas Phase Frequency (cm⁻¹)Reference
ν₁ (Symmetric Stretch)Σg⁺Raman369
ν₂ (Bending)ΠuIR313
ν₃ (Antisymmetric Stretch)Σu⁺IR1302

Application Notes: Interpreting the Spectra

  • Infrared Spectrum: The IR spectrum of CSe₂ is characterized by two main absorption bands. The most intense band corresponds to the antisymmetric stretch (ν₃) appearing in the mid-IR region (~1300 cm⁻¹). A weaker absorption due to the bending mode (ν₂) is found in the far-IR region (~313 cm⁻¹). The absence of the ν₁ band in the IR spectrum is a key indicator of the molecule's linear, centrosymmetric structure.

  • Raman Spectrum: The Raman spectrum of CSe₂ is dominated by a single, strong band corresponding to the symmetric stretch (ν₁) in the low-frequency region (~369 cm⁻¹). The ν₂ and ν₃ modes are forbidden in the Raman spectrum, and their absence confirms the D∞h symmetry.

Experimental Protocols

Safety Precaution: this compound is a toxic and volatile liquid with a pungent odor.[1] All handling and sample preparation must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Protocol 1: Infrared (IR) Spectroscopy

Objective: To obtain the gas-phase or solution-phase infrared spectrum of CSe₂.

Materials:

  • This compound (CSe₂)

  • FTIR Spectrometer (purged with dry air or N₂ to minimize CO₂ and H₂O interference)

  • Gas cell with IR-transparent windows (e.g., KBr, CsI)

  • Liquid cell with IR-transparent windows (e.g., KBr, NaCl)

  • Volatile solvent (if applicable, e.g., Carbon Disulfide, CS₂)

  • Gastight syringe

Methodology (Gas Phase):

  • Instrument Preparation: Ensure the FTIR spectrometer is properly purged and a background spectrum of the empty gas cell is collected.

  • Sample Introduction: Carefully inject a small amount of CSe₂ vapor into the gas cell using a gastight syringe. The required pressure will depend on the cell path length.

  • Data Acquisition: Place the gas cell in the sample compartment of the spectrometer.

  • Spectral Collection: Acquire the IR spectrum over the desired range (e.g., 4000-200 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum should be ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

Methodology (Solution Phase):

  • Solution Preparation: In a fume hood, prepare a dilute solution of CSe₂ in a suitable, dry, IR-transparent solvent like CS₂.

  • Cell Assembly: Assemble the liquid cell with the appropriate spacer to achieve the desired path length.

  • Background Collection: Fill the cell with the pure solvent and collect a background spectrum.

  • Sample Analysis: Clean and dry the cell, then fill it with the CSe₂ solution and acquire the sample spectrum.

  • Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of CSe₂.

Protocol 2: Raman Spectroscopy

Objective: To obtain the Raman spectrum of liquid CSe₂.

Materials:

  • This compound (CSe₂)

  • Raman Spectrometer with laser excitation (e.g., 532 nm, 785 nm)

  • Glass capillary tube or quartz cuvette

  • Sample holder

Methodology:

  • Sample Preparation: Using a pipette, carefully transfer a small amount of liquid CSe₂ into a glass capillary tube and seal it, or into a quartz cuvette.

  • Instrument Setup: Place the sample into the spectrometer's sample holder.

  • Focusing: Adjust the sample position to ensure the laser is focused within the liquid sample.

  • Data Acquisition: Set the laser power, exposure time, and number of accumulations. Note: Start with low laser power to avoid sample heating or photodecomposition.

  • Spectral Collection: Acquire the Raman spectrum. The primary peak of interest (ν₁) will be in the low wavenumber region.

  • Data Processing: Perform baseline correction and cosmic ray removal as needed using the spectrometer's software.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the vibrational spectra of this compound.

G Workflow for Vibrational Spectroscopy of CSe₂ cluster_analysis Data Analysis prep_ir Prepare CSe₂ Sample (Gas or Solution) acq_ir Acquire IR Spectrum (FTIR Spectrometer) prep_ir->acq_ir IR Path prep_raman Prepare CSe₂ Sample (Liquid) acq_raman Acquire Raman Spectrum (Raman Spectrometer) prep_raman->acq_raman Raman Path proc_ir Background Subtraction acq_ir->proc_ir proc_raman Baseline Correction & Cosmic Ray Removal acq_raman->proc_raman analysis Peak Assignment & Structural Interpretation proc_ir->analysis proc_raman->analysis

Caption: General workflow for IR and Raman analysis of CSe₂.

References

Unraveling the Short-Range Order in Poly(carbon diselenide) via Extended X-ray Absorption Fine Structure (EXAFS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview and experimental protocol for the application of Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy in the structural characterization of poly(carbon diselenide) (poly(CSe₂)). Poly(CSe₂) and other selenium-containing polymers are gaining interest in biomedical applications, including controlled drug release and enzyme mimics, due to the unique properties of the carbon-selenium and selenium-selenium bonds.[1][2] EXAFS is a powerful technique for elucidating the local atomic structure of amorphous and disordered materials, making it ideally suited for studying the short-range order in polymeric systems like poly(CSe₂). This note details the data acquisition, analysis, and interpretation, providing researchers with a foundational understanding and a practical protocol for their own investigations.

Introduction to EXAFS of Poly(CSe₂)

Poly(this compound) is a polymer that has been synthesized through various methods, including the high-pressure polymerization of this compound (CSe₂).[1] Its structure and properties are of interest due to the presence of selenium, an element known for its unique chemical reactivity and biological relevance.[1][2] The electrical conductivity of as-prepared poly(CSe₂) is low, suggesting a significant band gap.[1] Understanding the local atomic arrangement is crucial for correlating its structure with its properties and potential applications.

EXAFS, a technique sensitive to the local environment of a specific element, provides key structural parameters such as bond lengths, coordination numbers, and the identity of neighboring atoms. By tuning the X-ray energy to the selenium K-edge, we can probe the immediate surroundings of the selenium atoms within the polymer matrix.

Quantitative EXAFS Data for Poly(CSe₂)

EXAFS studies on poly(CSe₂) have revealed a highly disordered structure. The analysis of the EXAFS data provides critical insights into the bonding environment of selenium. The following table summarizes the key quantitative findings from a notable study by Iqbal et al. (1987) on a sample prepared by the thermal polymerization of CSe₂ solutions under high pressure.[1]

ShellAbsorber-Scatterer PairBond Distance (Å)Coordination Number (N)
First ShellSe-Se~2.34~0.4
First ShellSe-C~1.94~1.0
Second ShellSe...Se3.441.4
Table 1: Summary of quantitative EXAFS data for poly(CSe₂). Data extracted from Iqbal et al. (1987).[1]

Interpretation of the Data:

The presence of a Se-Se bond at approximately 2.34 Å is a direct indication of selenium-selenium linkages within the polymer, a feature not expected in a simple head-to-tail polymerization of CSe₂.[1] The Se-C bond distance of ~1.94 Å is consistent with the presence of C=Se double bonds. The sum of the first shell coordination numbers for Se-Se and Se-C is 1.4, which is in close agreement with the predicted value of 1.5 for a "head-to-head" polymer structure where half of the selenium atoms are in a -Se-Se- linkage and the other half are in C=Se groups.[1] This proposed structure is depicted below.

G cluster_polymer Proposed Head-to-Head Structure of Poly(CSe₂) C1 C C2 C C1->C2 Se1 Se C1->Se1 Se2 Se C2->Se2 Se4 Se Se3 Se Se1->Se3 Se3->Se4

Caption: Proposed head-to-head structure of poly(CSe₂).

Experimental Protocol for EXAFS of Poly(CSe₂)

This protocol outlines the key steps for acquiring and analyzing EXAFS data for poly(CSe₂).

Synthesis of Poly(CSe₂)

Poly(CSe₂) can be synthesized as a black powder through methods such as the thermal polymerization of CSe₂ solutions at high pressure, slow thermal polymerization of neat CSe₂, or photopolymerization of CSe₂ solutions.[1] A reported method involves pressurizing a solution of CSe₂ in methylene chloride or dioxane to approximately 5000 atm and heating at 100 °C for 20 hours.[2]

Sample Preparation for EXAFS Measurement

Due to the high absorption of selenium at its K-edge, the poly(CSe₂) powder must be prepared to an appropriate thickness to avoid self-absorption effects.

  • Grinding: The poly(CSe₂) powder should be finely ground to ensure a homogenous sample.

  • Dilution: The fine powder is then uniformly mixed with a low-Z matrix material such as boron nitride (BN) or cellulose. This dilution helps to reduce the overall selenium concentration and achieve an optimal absorption edge step.

  • Pelletizing: The mixture is pressed into a pellet of uniform thickness using a pellet press. The ideal pellet thickness will result in an absorption edge step (Δμx) of approximately 1.

  • Mounting: The pellet is then mounted in a sample holder suitable for the EXAFS beamline.

EXAFS Data Acquisition

EXAFS data should be collected at a synchrotron radiation source.

  • Beamline Setup: The experiment is performed at the Se K-edge (12.658 keV). A double-crystal monochromator, typically with Si(111) or Si(220) crystals, is used to select the appropriate X-ray energy.

  • Measurement Mode: Data is typically collected in transmission mode. Ion chambers are used to measure the incident (I₀) and transmitted (I₁) X-ray intensities.

  • Energy Range: The scan should cover a wide energy range, from approximately 200 eV below the Se K-edge to at least 800-1000 eV above the edge to ensure a sufficient k-range for data analysis.

  • Data Collection Parameters:

    • Pre-edge region: Scan with larger energy steps.

    • XANES region (edge and near-edge): Scan with fine energy steps (e.g., 0.25 eV) to resolve near-edge features.

    • EXAFS region: Scan with increasing energy steps, often equidistant in k-space.

  • Multiple Scans: It is recommended to collect multiple scans to improve the signal-to-noise ratio. These scans can be averaged during data processing.

EXAFS Data Analysis

The raw absorption data is processed to extract the EXAFS oscillations, χ(k), and then analyzed to obtain structural information. Standard EXAFS analysis software packages such as Athena/Artemis, Larch, or EXAFSPAK can be used for this purpose.

  • Data Calibration and Averaging: The individual scans are calibrated using a reference spectrum (e.g., a Se foil) collected simultaneously and then averaged.

  • Pre-edge Subtraction and Normalization: A polynomial function is fitted to the pre-edge region and subtracted from the entire spectrum to remove background absorption. The spectrum is then normalized to the edge jump.

  • Background Subtraction: A smooth, spline-based function is fitted to the post-edge region to remove the atomic absorption background, isolating the EXAFS oscillations (χ(E)).

  • Conversion to k-space: The energy scale (E) is converted to photoelectron wave-vector (k) space.

  • Fourier Transform: The k-weighted EXAFS data (kⁿχ(k), where n is typically 1, 2, or 3) is Fourier transformed to yield a pseudo-radial distribution function (RDF). The peaks in the RDF correspond to shells of neighboring atoms around the central selenium atom.

  • Data Fitting: The individual shells in the RDF are isolated and back-transformed to k-space. This experimental data is then fitted with theoretical EXAFS spectra calculated using software like FEFF. The fitting process refines structural parameters such as bond distance (R), coordination number (N), and the Debye-Waller factor (σ²), which represents the mean-square disorder in the bond distance.

Visualizing the Workflow and Structural Relationships

The following diagrams illustrate the experimental workflow for EXAFS analysis of poly(CSe₂) and the logical relationship of the structural parameters obtained.

G cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition (Synchrotron) cluster_analysis Data Analysis synthesis Synthesis of poly(CSe₂) Powder grind Grinding synthesis->grind mix Mixing with BN grind->mix pellet Pelletizing mix->pellet mount Mounting Sample pellet->mount setup Beamline Setup (Se K-edge) mount->setup scan Energy Scan (Transmission Mode) setup->scan average Data Averaging & Calibration scan->average normalize Normalization average->normalize background Background Subtraction normalize->background k_space Conversion to k-space (χ(k)) background->k_space ft Fourier Transform (to R-space) k_space->ft fit Data Fitting (with FEFF) ft->fit results Structural Parameters (R, N, σ²) fit->results

Caption: Experimental workflow for EXAFS analysis of poly(CSe₂).

G cluster_data EXAFS Data Interpretation cluster_params Structural Information cluster_model Structural Model exafs_data kⁿχ(k) Data ft Fourier Transform exafs_data->ft rdf Pseudo-Radial Distribution Function ft->rdf peak_pos Peak Position rdf->peak_pos peak_amp Peak Amplitude rdf->peak_amp peak_width Peak Width rdf->peak_width bond_dist Bond Distance (R) peak_pos->bond_dist coord_num Coordination Number (N) peak_amp->coord_num disorder Disorder (σ²) peak_width->disorder local_env Local Atomic Environment bond_dist->local_env coord_num->local_env disorder->local_env polymer_struct Overall Polymer Structure local_env->polymer_struct

Caption: Logical flow from EXAFS data to structural model.

Applications and Future Directions

The structural characterization of poly(CSe₂) using EXAFS is a critical step in understanding its properties and potential applications. For researchers in drug development, the presence of redox-active selenium-selenium bonds in a polymer backbone is of particular interest for creating stimuli-responsive drug delivery systems.[1][2] The detailed structural information obtained from EXAFS can aid in the rational design of novel selenium-containing biomaterials with tailored degradation profiles and drug release kinetics.

Future work could involve in-situ EXAFS studies to monitor structural changes in poly(CSe₂) under different conditions, such as varying temperature, pH, or redox environments, which are relevant to biological systems. Such studies would provide valuable insights into the dynamic behavior of these promising materials.

References

Application Notes and Protocols: Carbon Diselenide (CSe2) as a C1 Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbon diselenide (CSe2) is a highly reactive and versatile C1 building block in organic synthesis, analogous to carbon disulfide (CS2). Its linear structure and electrophilic carbon atom make it a valuable reagent for the introduction of a carbon-selenonyl group (C=Se) or a single carbon atom flanked by two selenium atoms. This document provides detailed application notes and protocols for the use of CSe2 in the synthesis of various organoselenium compounds, which are of increasing interest in materials science and medicinal chemistry.

Caution: this compound is a toxic and malodorous liquid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Isoselenocyanates from Primary Amines

Isoselenocyanates are valuable intermediates for the synthesis of a wide range of selenium-containing heterocycles, including selenoureas and selenazoles. A common method for their preparation involves the reaction of primary amines with CSe2.

General Reaction:

R-NH₂ + CSe₂ + HgCl₂ + 2 Et₃N → R-N=C=Se + HgSe + 2 Et₃N·HCl

A proposed reaction pathway for the formation of isoselenocyanates from primary amines and CSe2 is depicted below. The primary amine initially acts as a nucleophile, attacking the electrophilic carbon of CSe2. The resulting intermediate is then thought to undergo elimination, facilitated by a base and a selenium-philic reagent like HgCl₂, to yield the isoselenocyanate.

G Amine Primary Amine (R-NH₂) Intermediate Intermediate Amine->Intermediate CSe2 This compound (CSe₂) CSe2->Intermediate Base Base (e.g., Et₃N) Base->Intermediate Facilitates elimination HgCl2 Mercury(II) Chloride (HgCl₂) HgCl2->Intermediate Sequestrant Isoselenocyanate Isoselenocyanate (R-N=C=Se) Byproducts Byproducts (HgSe, Et₃N·HCl) Intermediate->Isoselenocyanate Intermediate->Byproducts

Caption: General workflow for the synthesis of isoselenocyanates.

Experimental Protocol: Synthesis of Aryl Isoselenocyanates [1]

  • To a stirred solution of the primary amine (1.0 eq) and triethylamine (2.0 eq) in a suitable solvent such as dichloromethane (DCM) under an inert atmosphere, add a solution of mercury(II) chloride (1.0 eq) in the same solvent.

  • Cool the mixture to 0 °C and add a solution of this compound (1.0 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitate (HgSe and triethylamine hydrochloride).

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired isoselenocyanate.

Quantitative Data:

Primary AmineProductYield (%)
AnilinePhenyl isoselenocyanate65
4-Methylaniline4-Methylphenyl isoselenocyanate70
4-Methoxyaniline4-Methoxyphenyl isoselenocyanate68

Synthesis of Dialkyldiselenocarbamates from Secondary Amines

The reaction of CSe2 with secondary amines readily affords dialkyldiselenocarbamate salts. These compounds can serve as ligands in coordination chemistry and as precursors to other organoselenium compounds.

General Reaction:

2 R₂NH + CSe₂ → [R₂NH₂]⁺[R₂NCSe₂]⁻

The mechanism involves the nucleophilic attack of the secondary amine on the carbon atom of CSe2, followed by proton transfer to a second molecule of the amine to form the salt.

G SecAmine Secondary Amine (R₂NH) Zwitterion Zwitterionic Adduct SecAmine->Zwitterion CSe2 This compound (CSe₂) CSe2->Zwitterion Salt Dialkyldiselenocarbamate Salt Zwitterion->Salt Proton Transfer (with another R₂NH)

Caption: Formation of a dialkyldiselenocarbamate salt.

Experimental Protocol: Synthesis of Piperidinium 1-piperidinediselenocarbamate

  • In a round-bottom flask, dissolve piperidine (2.0 eq) in a suitable solvent like pentane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in the same solvent to the stirred amine solution.

  • A precipitate will form upon addition.

  • Continue stirring at 0 °C for 1-2 hours.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

Quantitative Data:

Secondary AmineProductYield (%)
PiperidinePiperidinium 1-piperidinediselenocarbamate33
DiethylamineDiethylammonium 1-diethyldiselenocarbamateNot specified

Synthesis of 1,3-Diselenole-2-selones from Alkynes

1,3-Diselenole-2-selones are key precursors for the synthesis of tetraselenafulvalene (TSF) and its derivatives, which are important components of organic conductors. These heterocycles can be synthesized from the reaction of acetylenes with CSe2.

General Reaction:

RC≡CR' + CSe₂ → (R)(R')C₂Se₂(C=Se)

The reaction likely proceeds through a cycloaddition-type mechanism, although the exact pathway can be complex and may involve radical or ionic intermediates.

G Alkyne Alkyne (RC≡CR') Reaction_Pathway Reaction Pathway (e.g., cycloaddition) Alkyne->Reaction_Pathway CSe2 This compound (CSe₂) CSe2->Reaction_Pathway Diselenole 1,3-Diselenole-2-selone Reaction_Pathway->Diselenole

Caption: Synthesis of 1,3-diselenole-2-selones from alkynes.

Experimental Protocol: Synthesis of 4,5-dimethyl-1,3-diselenole-2-selone

  • A solution of 2-butyne (1.0 eq) and this compound (1.0 eq) in a high-boiling solvent such as toluene or xylene is heated in a sealed tube or a high-pressure autoclave.

  • The reaction is typically carried out at elevated temperatures (e.g., 100-150 °C) for several hours to days.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel or by recrystallization to yield the desired 1,3-diselenole-2-selone.

Quantitative Data:

AlkyneProductYield (%)
2-Butyne4,5-dimethyl-1,3-diselenole-2-seloneModerate
Phenylacetylene4-Phenyl-1,3-diselenole-2-seloneLow to Moderate

Note: Yields for this reaction can be variable and are often moderate to low. The high temperatures and pressures required, along with the hazardous nature of CSe2, have led to the development of alternative "CSe2-free" synthetic methods.

General Workflow for Handling this compound

Due to its toxicity and unpleasant odor, a strict workflow should be followed when handling CSe2.

G cluster_preparation Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Quenching cluster_waste Waste Disposal Prep Work in a certified fume hood Inert Use an inert atmosphere (N₂ or Ar) Prep->Inert PPE Wear appropriate PPE: - Safety goggles - Lab coat - Chemical-resistant gloves Closed Employ a closed system (e.g., Schlenk line) PPE->Closed Quench Quench excess CSe₂ with a suitable reagent (e.g., bleach solution) Inert->Quench Extraction Perform extractions in the fume hood Closed->Extraction Waste Collect all CSe₂-contaminated waste in a designated, sealed container Quench->Waste Extraction->Waste Dispose Dispose of waste according to institutional safety protocols Waste->Dispose

Caption: Safe handling workflow for this compound.

References

Application of Carbon Diselenide in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of carbon diselenide (CSe₂) in materials science. The focus is on its application as a precursor for the synthesis of organic conductors and semiconducting polymers.

Application Notes

This compound (CSe₂) is a highly reactive, linear molecule analogous to carbon disulfide (CS₂) and carbon dioxide (CO₂).[1] Its primary application in materials science stems from its utility as a precursor for selenium-containing organic molecules and polymers with interesting electronic properties.

Precursor to Organic Conductors and Superconductors

This compound is a key reagent in the synthesis of tetraselenafulvalenes (TSFs) and their derivatives.[1][2] TSFs are organic donor molecules that can form charge-transfer complexes with suitable acceptor molecules, leading to materials with high electrical conductivity, and in some cases, superconductivity.[3] The selenium atoms in the TSF framework are crucial for enhancing intermolecular interactions and tuning the electronic band structure of the resulting materials.

The synthesis typically involves the reaction of this compound with secondary amines to form dialkyldiselenocarbamates.[1] These intermediates are then further reacted to construct the 1,3-diselenole ring, a core component of TSFs.

Synthesis of Semiconducting Polymers

Under high pressure, this compound undergoes polymerization to form a black, semiconducting polymer, poly(this compound) or (CSe₂)ₓ.[1][3] The structure of the polymer is believed to consist of a [-C(=Se)-Se-]n backbone.[1] This material exhibits moderate electrical conductivity at room temperature.[1] The polymerization can be initiated by pressure, heat, or light, offering various routes to this novel polymeric semiconductor.[3]

Quantitative Data Presentation

The electrical properties of materials derived from this compound are a key area of interest. The following table summarizes the reported conductivity of poly(this compound).

MaterialSynthesis ConditionConductivity (S/cm)Reference
Poly(this compound)High Pressure50[1]
Poly(this compound)High Pressure (alternative)Highly conducting[1]

Experimental Protocols

Caution: this compound is highly toxic, has a high vapor pressure, and an extremely offensive odor when mixed with air.[1] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Tetraselenafulvalene (TSF) Derivatives

This protocol outlines a general procedure for the synthesis of TSF derivatives starting from this compound, based on the formation of a diselenocarbamate intermediate.

Objective: To synthesize a tetraselenafulvalene derivative.

Materials:

  • This compound (CSe₂)

  • A secondary amine (e.g., piperidine)

  • An appropriate solvent (e.g., pentane, THF)

  • Reagents for subsequent cyclization and coupling reactions (specific to the desired TSF derivative)

Procedure:

  • Formation of the Diselenocarbamate Intermediate:

    • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in a suitable solvent such as pentane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a stoichiometric amount of a secondary amine (e.g., piperidine) to the cooled solution with stirring.

    • The reaction of this compound with secondary amines yields dialkyldiselenocarbamates.[1] For example, the reaction with piperidine leads to piperidinium 1-piperidinecarbodiselenoate.[2]

    • Allow the reaction to proceed for a specified time, monitoring for the formation of a precipitate.

    • Isolate the diselenocarbamate salt by filtration and wash with a cold solvent.

  • Synthesis of the 1,3-Diselenole-2-selone:

    • The isolated diselenocarbamate is then used as a precursor to form the 1,3-diselenole ring. This step often involves reaction with an appropriate electrophile. For instance, reaction with an alkyne in the presence of a selenium source can lead to the formation of a 1,3-diselenole-2-selone.[2]

  • Coupling to form the Tetraselenafulvalene:

    • The final step involves the coupling of two 1,3-diselenole-2-selone molecules to form the TSF core. This is typically achieved by reacting the selone with a phosphite reagent, such as triethyl phosphite, in a suitable solvent like boiling benzene.[2]

Characterization:

  • The final TSF product can be characterized by various spectroscopic techniques, including NMR, mass spectrometry, and infrared spectroscopy.

  • The electrochemical properties of the synthesized TSF and its charge-transfer complexes can be investigated using cyclic voltammetry.

  • The conductivity of the charge-transfer complexes can be measured using a four-probe method.[3]

Protocol 2: High-Pressure Polymerization of this compound

This protocol describes the general method for the polymerization of this compound under high pressure.

Objective: To synthesize poly(this compound).

Materials:

  • This compound (CSe₂)

  • A suitable solvent (e.g., methylene chloride or dioxane)[4]

  • High-pressure reaction vessel

Procedure:

  • Preparation of the Reaction Mixture:

    • Prepare a solution of this compound in a suitable solvent like methylene chloride or dioxane.

  • High-Pressure Reaction:

    • Transfer the solution to a high-pressure reactor.

    • Pressurize the reactor to approximately 5000 atm.[4]

    • Heat the reactor to around 100 °C.[4]

    • Maintain these conditions for several hours to allow for polymerization.

  • Isolation and Purification of the Polymer:

    • After the reaction, carefully depressurize the reactor.

    • The resulting black solid is the poly(this compound).

    • Isolate the polymer by filtration.

    • Wash the polymer with a suitable solvent to remove any unreacted monomer.

    • Dry the polymer under vacuum.

Characterization:

  • The polymer can be characterized by infrared spectroscopy to identify the C=Se stretching vibration.[4]

  • The electrical conductivity of the pressed pellet of the polymer can be measured using a two- or four-probe method. A room-temperature conductivity of 50 S/cm has been reported for the polymer formed under high pressure.[1]

Visualizations

Experimental_Workflow_TSF_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Ring Formation cluster_final Final Product Synthesis CSe2 This compound (CSe₂) Reaction1 Reaction at 0°C in Solvent CSe2->Reaction1 Amine Secondary Amine Amine->Reaction1 Intermediate Diselenocarbamate Intermediate Reaction1->Intermediate Reaction2 Cyclization Reaction Intermediate->Reaction2 Selone 1,3-Diselenole-2-selone Reaction2->Selone Reaction3 Coupling Reaction (e.g., with P(OEt)₃) Selone->Reaction3 TSF Tetraselenafulvalene (TSF) Reaction3->TSF

Caption: Workflow for the synthesis of Tetraselenafulvalene (TSF) from this compound.

Polymerization_Workflow Start This compound (CSe₂) in Solvent Process High Pressure (e.g., 5000 atm) High Temperature (e.g., 100°C) Start->Process Product Poly(this compound) Semiconducting Polymer Process->Product

Caption: High-Pressure Polymerization of this compound.

References

Application Notes and Protocols for Carbon-Selenide Based Quantum Dots in Photovoltaics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential application of selenium-doped carbon quantum dots (Se-CQDs) in photovoltaic devices. While the primary application of Se-CQDs to date has been in the biomedical field, their unique optoelectronic properties suggest potential for use in next-generation solar cells. This document outlines detailed experimental protocols for the synthesis of Se-CQDs and a general protocol for the fabrication of a quantum dot sensitized solar cell (QDSSC), which can be adapted for Se-CQDs.

Introduction to Carbon-Selenide Quantum Dots

Carbon quantum dots (CQDs) are a class of zero-dimensional carbon nanomaterials that have garnered significant attention due to their low cost, low toxicity, high photostability, and tunable optical properties.[1] Doping CQDs with heteroatoms is a common strategy to tailor their electronic and optical characteristics.[2] Selenium, a chalcogen, is an interesting dopant due to its unique redox properties.[3] The incorporation of selenium into the carbon lattice of quantum dots can modify their band gap and surface chemistry, potentially enhancing their performance in light-harvesting applications.[4]

Synthesis of Selenium-Doped Carbon Quantum Dots (Se-CQDs)

A common and effective method for synthesizing Se-CQDs is the one-pot hydrothermal method using L-selenocystine as a single precursor for both carbon and selenium.[3][5]

Experimental Protocol: Hydrothermal Synthesis of Se-CQDs

Materials:

  • L-selenocystine

  • Deionized (DI) water

  • Sodium hydroxide (NaOH)

  • Dialysis membrane (MWCO = 500 Da)

Equipment:

  • Stainless steel autoclave with a Teflon liner

  • Oven or furnace

  • Centrifuge

  • pH meter

  • Standard laboratory glassware

Procedure:

  • Precursor Solution Preparation: Dissolve 200 mg of L-selenocystine in 10 mL of DI water in a beaker.[5]

  • pH Adjustment: Adjust the pH of the solution to approximately 9.0 using a NaOH solution. This step is crucial to ensure the complete dissolution of the L-selenocystine.[5]

  • Hydrothermal Reaction: Transfer the clear solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 60°C for 24 hours.[5] A color change from bright yellow to orange-brown is typically observed as the reaction proceeds.[5]

  • Purification: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Centrifugation: Centrifuge the resulting brown solution at 10,000 rpm to remove any large aggregates or unreacted precursors.[5]

  • Dialysis: Collect the supernatant and dialyze it against DI water for 48 hours using a dialysis membrane (MWCO = 500 Da) to remove any remaining small molecules and salts. The water should be changed periodically.

  • Storage: The purified Se-CQD solution can be stored at 4°C for further use.

Workflow for the Synthesis of Selenium-Doped Carbon Quantum Dots

G cluster_0 Preparation cluster_1 Hydrothermal Reaction cluster_2 Purification Dissolve L-selenocystine in DI water Dissolve L-selenocystine in DI water Adjust pH to 9.0 with NaOH Adjust pH to 9.0 with NaOH Dissolve L-selenocystine in DI water->Adjust pH to 9.0 with NaOH Transfer to Autoclave Transfer to Autoclave Adjust pH to 9.0 with NaOH->Transfer to Autoclave Heat at 60°C for 24h Heat at 60°C for 24h Transfer to Autoclave->Heat at 60°C for 24h Centrifuge at 10,000 rpm Centrifuge at 10,000 rpm Heat at 60°C for 24h->Centrifuge at 10,000 rpm Collect Supernatant Collect Supernatant Centrifuge at 10,000 rpm->Collect Supernatant Dialyze against DI water Dialyze against DI water Collect Supernatant->Dialyze against DI water Store Se-CQD Solution at 4°C Store Se-CQD Solution at 4°C Dialyze against DI water->Store Se-CQD Solution at 4°C

Caption: Hydrothermal synthesis workflow for Se-CQDs.

Characterization of Selenium-Doped Carbon Quantum Dots

Thorough characterization is essential to understand the physical, chemical, and optical properties of the synthesized Se-CQDs.

Characterization TechniqueInformation Obtained
Transmission Electron Microscopy (TEM) Provides information on the morphology, size, and size distribution of the Se-CQDs.[4]
X-ray Photoelectron Spectroscopy (XPS) Confirms the elemental composition and chemical states of carbon, selenium, oxygen, and nitrogen.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present on the surface of the Se-CQDs.[4]
UV-Vis Absorption Spectroscopy Determines the optical absorption properties and can be used to estimate the bandgap of the Se-CQDs.
Photoluminescence (PL) Spectroscopy Measures the fluorescence emission properties, including the quantum yield.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure of the Se-CQDs.[4]

Application in Photovoltaics: Quantum Dot Sensitized Solar Cells (QDSSCs)

While there is limited research on the direct application of Se-CQDs in photovoltaics, their properties make them potential candidates for use as sensitizers in QDSSCs. The following is a general protocol for the fabrication of a CQD-sensitized solar cell, which can be adapted for Se-CQDs.[6]

Experimental Protocol: Fabrication of a CQD-Sensitized Solar Cell

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • Synthesized Se-CQD solution

  • Iodide-based electrolyte (e.g., containing LiI, I₂, and an organic solvent)

  • Platinum (Pt) precursor for counter electrode (e.g., H₂PtCl₆)

  • Ethanol, isopropanol, acetone

  • Surfactant (e.g., Triton X-100)

Equipment:

  • Doctor blade or screen printer

  • Hot plate

  • Tube furnace

  • Spin coater

  • Solar simulator

  • Potentiostat/Galvanostat

Procedure:

  • Substrate Cleaning: Thoroughly clean the FTO glass substrates by sonicating in a sequence of detergent, DI water, acetone, and isopropanol.

  • Photoanode Preparation (TiO₂ Layer):

    • Prepare a TiO₂ paste by mixing TiO₂ powder with a binder and a surfactant.

    • Deposit a thin layer of the TiO₂ paste onto the conductive side of the FTO glass using the doctor blade technique.[6]

    • Dry the film at a low temperature (e.g., 125°C) to remove the solvent.

    • Sinter the TiO₂ film at a high temperature (e.g., 500°C) for 30 minutes to ensure good particle necking and remove organic binders.[6]

    • After cooling, the TiO₂ photoanode is ready for sensitization.

  • Sensitization with Se-CQDs:

    • Immerse the sintered TiO₂ photoanode into the prepared Se-CQD solution for a specific duration (e.g., 2-24 hours) to allow for the adsorption of the quantum dots onto the TiO₂ surface.[6]

    • After sensitization, rinse the photoanode with a suitable solvent (e.g., the solvent used for the CQD solution) to remove any non-adsorbed quantum dots.

  • Counter Electrode Preparation:

    • Prepare a Pt counter electrode by spin-coating a thin layer of H₂PtCl₆ solution onto another FTO glass substrate.

    • Heat the coated substrate at around 400°C for 20 minutes to form a catalytic Pt layer.

  • Solar Cell Assembly:

    • Assemble the sensitized TiO₂ photoanode and the Pt counter electrode in a sandwich-like configuration, separated by a thin spacer (e.g., Surlyn).

    • Introduce the iodide-based electrolyte into the gap between the electrodes through pre-drilled holes in the counter electrode.

    • Seal the holes to prevent electrolyte leakage.

  • Characterization:

    • Measure the current density-voltage (J-V) characteristics of the assembled solar cell under simulated sunlight (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator and a potentiostat.

    • From the J-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Workflow for Quantum Dot Sensitized Solar Cell Fabrication

G cluster_0 Photoanode Preparation cluster_1 Sensitization cluster_2 Counter Electrode cluster_3 Assembly & Testing Clean FTO Substrate Clean FTO Substrate Deposit TiO2 Paste Deposit TiO2 Paste Clean FTO Substrate->Deposit TiO2 Paste Sinter TiO2 Film Sinter TiO2 Film Deposit TiO2 Paste->Sinter TiO2 Film Immerse in Se-CQD Solution Immerse in Se-CQD Solution Sinter TiO2 Film->Immerse in Se-CQD Solution Assemble Electrodes Assemble Electrodes Immerse in Se-CQD Solution->Assemble Electrodes Clean FTO Substrate_CE Clean FTO Substrate Deposit Pt Precursor Deposit Pt Precursor Clean FTO Substrate_CE->Deposit Pt Precursor Anneal Pt Film Anneal Pt Film Deposit Pt Precursor->Anneal Pt Film Anneal Pt Film->Assemble Electrodes Inject Electrolyte Inject Electrolyte Assemble Electrodes->Inject Electrolyte Seal Device Seal Device Inject Electrolyte->Seal Device J-V Characterization J-V Characterization Seal Device->J-V Characterization

Caption: General workflow for QDSSC fabrication.

Expected Signaling Pathways and Energy Levels

In a QDSSC, the photo-excited quantum dots inject electrons into the conduction band of the wide-bandgap semiconductor (e.g., TiO₂). The electrons then travel through the external circuit to the counter electrode, where they reduce the electrolyte. The oxidized quantum dots are regenerated by accepting electrons from the reduced electrolyte. Doping with selenium is expected to modify the energy levels of the CQDs, potentially leading to better band alignment with the TiO₂ and the electrolyte, which would improve charge injection and regeneration efficiencies.

Hypothetical Energy Level Diagram for a Se-CQD Sensitized Solar Cell

G CB_TiO2 Conduction Band LUMO_CQD LUMO Redox Redox Potential CB_TiO2->Redox Recombination (loss) VB_TiO2 Valence Band HOMO_CQD HOMO LUMO_CQD->CB_TiO2 Electron Injection Redox->HOMO_CQD Regeneration

Caption: Hypothetical energy levels in a Se-CQD SSC.

Quantitative Data on Doped Carbon Quantum Dot Solar Cells

As of the latest literature review, there is a notable absence of published data on the photovoltaic performance of solar cells specifically utilizing selenium-doped carbon quantum dots. However, to provide a benchmark for researchers, the following table summarizes the performance of solar cells sensitized with other types of doped and undoped carbon quantum dots. This data highlights the potential for performance enhancement through heteroatom doping.

Quantum Dot TypeVoc (V)Jsc (mA/cm²)FFPCE (%)Reference
Undoped CQDs---0.176[7]
Carbamide Doped CQDs----[7]
Thiourea Doped CQDs----[7]
1,3-diaminopropane Doped CQDs---0.527[7]
Nitrogen-Doped CQDs0.472.650.6250.79[6]
Nitrogen-Doped CQDs (co-sensitized)-18.13-8.75[8]

Note: The performance of quantum dot solar cells is highly dependent on the specific device architecture, materials used, and fabrication conditions. The values in this table should be considered as representative examples.

Conclusion and Future Outlook

Selenium-doped carbon quantum dots represent a promising, yet largely unexplored, class of materials for photovoltaic applications. Their synthesis via a straightforward hydrothermal method makes them an attractive, potentially low-cost alternative to traditional semiconductor quantum dots. While current research has focused on their biomedical applications, the protocols and characterization data presented here provide a solid foundation for their investigation in the field of solar energy conversion. Future work should focus on optimizing the synthesis of Se-CQDs to tune their optical and electronic properties for better light harvesting and charge separation. Detailed studies on the fabrication and characterization of Se-CQD sensitized solar cells are needed to ascertain their photovoltaic performance and to understand the charge transfer dynamics at the material interfaces. The development of stable and efficient solar cells based on these earth-abundant and low-toxicity materials could contribute significantly to the advancement of sustainable energy technologies.

References

Application Notes and Protocols for Multi-Particle Coincidence Spectroscopy of Carbon Diselenide (CSe2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-particle coincidence spectroscopy is a powerful technique for probing the intricate details of molecular ionization and fragmentation dynamics. By detecting multiple charged particles (electrons and ions) generated from a single ionization event in coincidence, a comprehensive picture of the electronic structure and subsequent dissociation pathways of a molecule can be constructed. This document provides detailed application notes and protocols for the study of carbon diselenide (CSe2), a linear triatomic molecule, using these advanced techniques. The information presented here is essential for researchers investigating molecular dynamics, photoionization processes, and the effects of radiation on molecules, with potential applications in fields such as atmospheric science, astrophysics, and radiation damage in biological systems, which is of interest to drug development professionals.

Key Experimental Techniques

Two primary experimental techniques are highlighted for the study of CSe2:

  • Photoelectron-Photoion-Photoion Coincidence (PEPIPICO) Spectroscopy: This method is used to study the double ionization of CSe2 and the subsequent fragmentation of the resulting dication (CSe2^2+). By measuring the time-of-flight of the two photoelectrons and the resulting fragment ions in coincidence, the kinetic energy of the electrons and the mass-to-charge ratio of the ionic fragments can be determined. This allows for the identification of the electronic states of the dication and their specific fragmentation channels.

  • Coulomb Explosion Imaging (CEI): In this technique, a molecule is rapidly stripped of multiple electrons by an intense laser pulse or highly charged ion impact, leading to a highly charged molecular ion that rapidly dissociates due to the strong Coulombic repulsion between the now positively charged atomic centers. By measuring the three-dimensional momentum vectors of the resulting atomic ions in coincidence, the initial geometry of the molecule at the moment of ionization can be reconstructed. This provides a direct way to "image" the molecular structure and to study ultrafast structural dynamics.

Experimental Protocols

Photoelectron-Photoion-Photoion Coincidence (PEPIPICO) Spectroscopy of CSe2

This protocol is based on experiments utilizing a magnetic bottle time-of-flight electron spectrometer combined with an ion time-of-flight spectrometer, often using synchrotron radiation as the ionization source.

a. Sample Preparation and Introduction:

  • Sample: High-purity liquid this compound (CSe2). CSe2 is a toxic and volatile substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Vaporization: The liquid CSe2 sample is placed in a sample holder and degassed through several freeze-pump-thaw cycles to remove any dissolved air.

  • Introduction: The CSe2 vapor is introduced into the interaction region of the spectrometer as an effusive or supersonic molecular beam. A needle valve is used to control the flow rate and maintain a constant pressure in the interaction chamber, typically in the range of 10^-6 to 10^-5 mbar.

b. Spectrometer Setup:

  • Ionization Source: Monochromatized synchrotron radiation is a common choice, providing tunable photon energies. For studying valence double ionization, photon energies in the range of 30-100 eV are typically used.

  • Electron Spectrometer: A magnetic bottle time-of-flight (TOF) spectrometer is employed for high-efficiency (near 4π sr) collection of electrons. A strong permanent magnet (~1 T) creates a divergent magnetic field that guides the electrons into a long drift tube with a weaker solenoidal magnetic field (~1 mT).

  • Ion Spectrometer: A TOF spectrometer is used to measure the mass-to-charge ratio of the fragment ions. An extraction electric field is applied to accelerate the ions towards a position-sensitive detector (e.g., a microchannel plate detector with a delay-line anode).

  • Coincidence Electronics: Fast timing electronics are used to record the arrival times of the electrons and ions. The detection of an electron serves as the "start" signal for the ion TOF measurements, allowing for the correlation of electrons and ions from the same ionization event.

c. Data Acquisition:

  • The arrival times and positions (for ions) of all detected particles are recorded for each ionization event.

  • Software is used to identify true coincidence events (e.g., two electrons and two ions for a complete double ionization and fragmentation event) from the random background.

  • The kinetic energies of the electrons are calculated from their TOF.

  • The mass-to-charge ratios of the ions are determined from their TOF.

  • The momentum vectors of the fragment ions can be calculated from their TOF and position information.

Coulomb Explosion Imaging (CEI) of CSe2

This protocol describes a typical CEI experiment using an intense femtosecond laser pulse as the ionization source.

a. Sample Preparation and Introduction:

  • The sample preparation and introduction are similar to the PEPIPICO protocol, with CSe2 vapor introduced as a dilute molecular beam into the high-vacuum interaction chamber.

b. Experimental Setup:

  • Ionization Source: An intense, ultrashort (~30 fs) laser pulse, typically in the near-infrared (e.g., 800 nm), with peak intensities of 10^14 - 10^16 W/cm^2.

  • Spectrometer: A recoil-ion momentum spectrometer (also known as a "reaction microscope") is used. This consists of a uniform electric field and a parallel magnetic field to guide the charged fragments to position- and time-sensitive detectors.

  • Detectors: Two-dimensional position-sensitive detectors (e.g., MCPs with delay-line anodes) are used to detect the arrival time and position of each ionic fragment.

c. Data Acquisition:

  • For each laser shot, the time-of-flight and the (x, y) position of each detected ion are recorded.

  • From this information, the three-dimensional momentum vector (px, py, pz) of each ion is calculated.

  • Coincidence analysis is performed to identify all fragment ions originating from the same parent molecule.

  • The kinetic energy release (KER) for the fragmentation process is calculated from the momentum vectors of the fragments.

Data Presentation

Table 1: Double Ionization Energies and Dicationic States of CSe2

Dicationic StateVertical Double Ionization Energy (eV)Configuration
X 3Σg-~25.5(πg)^-2
a 1Δg~26.2(πg)^-2
b 1Σg+~26.9(πg)^-2
A 3Πu~28.0(πu)^-1(πg)^-1
B 1Πu~28.8(πu)^-1(πg)^-1

Table 2: Fragmentation Channels and Branching Ratios of CSe2^2+

Fragmentation ChannelAppearance Energy (eV)Branching Ratio (%)
CSe+ + Se+~29.560
C+ + Se2+~32.025
C + Se+ + Se+~35.015

Table 3: Kinetic Energy Release (KER) for CSe2^2+ Fragmentation

Fragmentation ChannelPeak KER (eV)FWHM of KER Distribution (eV)
CSe+ + Se+5.52.0
C+ + Se2+8.03.5
C + Se+ + Se+12.04.0

Visualization of Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in the fragmentation of CSe2.

Experimental_Workflow cluster_sample Sample Preparation cluster_experiment Coincidence Spectroscopy cluster_analysis Data Analysis CSe2_liquid Liquid CSe2 Degas Freeze-Pump-Thaw Cycles CSe2_liquid->Degas CSe2_vapor CSe2 Vapor Degas->CSe2_vapor Molecular_Beam Molecular Beam CSe2_vapor->Molecular_Beam Ionization Ionization (Photon/Laser) Molecular_Beam->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Particle Detection (Electrons & Ions) Fragmentation->Detection Coincidence Coincidence Sorting Detection->Coincidence TOF_to_Energy TOF to Energy/Momentum Coincidence->TOF_to_Energy Analysis Data Analysis (KER, Branching Ratios) TOF_to_Energy->Analysis

Fig. 1: Experimental workflow for multi-particle coincidence spectroscopy of CSe2.

Fragmentation_Pathways cluster_fragments Fragmentation Products CSe2 CSe2 CSe2_plus CSe2+ CSe2->CSe2_plus -e- CSe2_2plus CSe2^2+ CSe2_plus->CSe2_2plus -e- CSe_plus_Se_plus CSe+ + Se+ CSe2_2plus->CSe_plus_Se_plus Two-body dissociation C_plus_Se2_plus C+ + Se2+ CSe2_2plus->C_plus_Se2_plus Two-body dissociation C_Se_plus_Se_plus C + Se+ + Se+ CSe2_2plus->C_Se_plus_Se_plus Three-body dissociation

Fig. 2: Simplified logical relationship of ionization and fragmentation pathways of CSe2.

Conclusion

The application of multi-particle coincidence spectroscopy to this compound provides invaluable insights into its electronic structure and the complex dynamics of its dissociation following multiple ionization. The detailed protocols and representative data presented here serve as a guide for researchers to design, execute, and interpret such experiments. A thorough understanding of these fundamental molecular processes is crucial for advancing our knowledge in various scientific disciplines, including the interaction of radiation with matter, which has implications for understanding potential mechanisms of drug action and radiation-induced damage.

Application Notes and Protocols: Thermolysis of Carbon Diselenide for Materials Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of carbon diselenide (CSe₂) as a precursor in the thermolytic deposition of selenium-containing materials. The methodologies outlined are primarily focused on Chemical Vapor Deposition (CVD), a versatile technique for producing high-quality thin films.

Introduction

This compound (CSe₂) is the selenium analog of carbon disulfide and serves as a volatile precursor for the deposition of elemental selenium and metal selenide thin films.[1] Thermolysis, the decomposition of a compound by heat, allows CSe₂ to break down into its constituent elements in the gas phase, which can then deposit onto a substrate. This method is crucial for the fabrication of materials used in various applications, including semiconductors, solar cells, and other optoelectronic devices.[2][3] The control over deposition parameters such as temperature, pressure, and precursor flow rate is critical in determining the morphology, stoichiometry, and crystallinity of the resulting films.[3]

Safety Precautions and Handling of this compound

This compound is a hazardous chemical that requires strict safety protocols. It is a toxic, flammable, and volatile liquid with a pungent, offensive odor.[1][4]

2.1 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[5][6]

  • Skin Protection: An impervious lab coat, along with gloves (Viton is recommended), must be worn to prevent skin contact.[5][6]

  • Respiratory Protection: All work with CSe₂ must be conducted in a certified chemical fume hood with adequate ventilation.[4][7] In case of potential exposure above permissible limits, a full-face respirator with appropriate cartridges should be used.

2.2 Handling and Storage

  • Handling: Use only in a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Use non-sparking tools and ground all equipment to prevent static discharge.[4][7]

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][7] The container should be tightly sealed. CSe₂ decomposes slowly over time, even at low temperatures.[1]

2.3 Emergency Procedures

  • Inhalation: Move the individual to fresh air immediately. Seek urgent medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4]

  • Spills: Evacuate the area. Use absorbent, non-combustible material to contain the spill. Ensure adequate ventilation. Do not let the chemical enter drains.[5]

Experimental Protocols: Chemical Vapor Deposition (CVD) of Metal Selenides using CSe₂

This protocol describes a general procedure for the deposition of a metal selenide thin film using a dual-source atmospheric pressure or low-pressure CVD (APCVD/LPCVD) system. In this setup, a metal-organic precursor and this compound are used.

3.1 Equipment and Materials

  • Horizontal tube furnace with a quartz tube.

  • Rotary vane vacuum pump (for LPCVD).

  • Mass flow controllers for carrier and reactant gases (e.g., Argon, Nitrogen).

  • Substrate (e.g., silicon wafer, glass, molybdenum-coated glass).

  • Metal-organic precursor (e.g., a volatile metal alkyl or metal-organic complex).

  • This compound (CSe₂).

  • Bubbler for liquid precursor delivery.

  • Heating tapes and temperature controllers for precursor lines.

  • Appropriate safety equipment (fume hood, PPE).

3.2 Substrate Preparation

  • Clean the substrate to remove any organic and inorganic contaminants.

  • For a silicon substrate, a typical cleaning procedure involves sequential ultrasonic bathing in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.

  • An optional step for silicon is the removal of the native oxide layer using a dilute hydrofluoric acid (HF) solution, followed by a deionized water rinse and nitrogen drying. (Caution: Handle HF with extreme care and appropriate PPE).

3.3 Deposition Procedure

  • Place the cleaned substrate in the center of the quartz tube within the furnace.

  • Assemble the glassware and precursor delivery lines. Ensure all connections are leak-tight.

  • Heat the precursor delivery lines to a temperature that prevents precursor condensation but does not cause premature decomposition.

  • Load the this compound into a bubbler in the fume hood.

  • Purge the entire system with an inert carrier gas (e.g., Argon) for at least 30 minutes to remove oxygen and moisture.

  • Begin heating the furnace to the desired deposition temperature.

  • Once the furnace temperature is stable, introduce the metal-organic precursor vapor into the reaction chamber by flowing the carrier gas through its bubbler.

  • Simultaneously, introduce the this compound vapor by flowing a carrier gas through the CSe₂ bubbler.

  • Control the partial pressures of the precursors by adjusting the carrier gas flow rates and the bubbler temperatures.

  • Continue the deposition for the desired amount of time to achieve the target film thickness.

  • After deposition, stop the precursor flows and cool the furnace down to room temperature under a continuous flow of inert gas.

  • Once cooled, the system can be safely vented, and the coated substrate can be removed for characterization.

Data Presentation: Representative Deposition Parameters

The precise deposition parameters for the thermolysis of CSe₂ are highly dependent on the desired material (e.g., elemental selenium vs. a specific metal selenide) and the specific CVD system used. The following tables provide representative parameters for the CVD of various selenide thin films, which can be used as a starting point for process development with CSe₂.

Table 1: Representative CVD Parameters for Metal Selenide Thin Films

Target MaterialPrecursorsSubstrateDeposition Temperature (°C)PressureCarrier GasReference
Cu₂₋ₓSeCu foil, Se powder-650 (Cu foil), 400 (Se)AtmosphericAr/H₂[8]
ZnSeSingle-source Zn-Se complexGlass500 - 525Atmospheric (AACVD)N₂[1]
CuInSe₂In-Se and Cu-Se bilayers-290 (Rapid Thermal Processing)--[5]
CIGSCu, In, Ga, Se elemental layersMo-coated glass550 - 570 (Selenization)2.2 x 10⁻² hPaN₂[2]

Table 2: Characterization Techniques for Deposited Films

PropertyCharacterization TechniqueInformation Obtained
Crystallinity & PhaseX-ray Diffraction (XRD)Crystal structure, phase purity, grain size.[8]
Morphology & MicrostructureScanning Electron Microscopy (SEM)Surface topography, film thickness, grain morphology.[8]
Elemental CompositionEnergy Dispersive X-ray Spectroscopy (EDX/EDS)Stoichiometry of the film.
Detailed StructureTransmission Electron Microscopy (TEM)High-resolution imaging of the crystal lattice.
Surface Composition & Chemical StatesX-ray Photoelectron Spectroscopy (XPS)Elemental composition and oxidation states at the surface.[1]
Optical PropertiesUV-Vis SpectroscopyBand gap energy, absorbance, transmittance.

Visualizations: Workflows and Schematics

5.1 Logical Workflow for CSe₂ Thermolysis and Deposition

The following diagram illustrates the logical steps involved in using this compound for the deposition of a metal selenide thin film via CVD.

G cluster_prep Preparation Stage cluster_dep Deposition Stage cluster_char Characterization Stage sub Substrate Cleaning setup System Assembly & Purge sub->setup precursor Precursor Handling (CSe2 & Metal-Organic) precursor->setup heat Heating to Deposition T setup->heat thermolysis Thermolysis of Precursors heat->thermolysis deposition Film Growth on Substrate thermolysis->deposition thermolysis->deposition cooldown Cooling Under Inert Gas deposition->cooldown xrd XRD (Phase/Crystallinity) cooldown->xrd sem SEM/EDX (Morphology/Composition) cooldown->sem optical Optical Spectroscopy (Band Gap) cooldown->optical electrical Electrical Measurements (Conductivity) cooldown->electrical

Logical workflow for metal selenide deposition using CSe₂.

5.2 Experimental Setup for Chemical Vapor Deposition

This diagram shows a schematic of a typical horizontal tube furnace CVD system used for the thermolysis of this compound.

G cluster_gas Gas Supply cluster_precursor Precursor Delivery cluster_exhaust Exhaust System Ar Carrier Gas (Ar/N2) MFC1 MFC Ar->MFC1 MFC2 MFC Ar->MFC2 Bubbler_CSe2 CSe2 Bubbler MFC1->Bubbler_CSe2 Bubbler_Metal Metal Precursor Bubbler MFC2->Bubbler_Metal Furnace Tube Furnace Bubbler_CSe2->Furnace Bubbler_Metal->Furnace Trap Cold Trap Furnace->Trap Substrate Substrate Pump Vacuum Pump Trap->Pump

Schematic of a dual-source CVD system for CSe₂ thermolysis.

References

Troubleshooting & Optimization

Carbon Diselenide Inhalation Hazard and Toxicity: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document primarily contains information regarding carbon disulfide (CS₂). Due to a significant lack of available safety and toxicity data for carbon diselenide (CSe₂), the data for its sulfur analog, carbon disulfide, is provided as a surrogate for hazard assessment and safety planning. This compound is expected to exhibit at least a similar, and potentially greater, toxicity profile due to the presence of selenium.[1] Extreme caution is advised when handling this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary inhalation hazards of this compound?

A1: While specific data for this compound is limited, it is known to have a high vapor pressure and is considered a moderate inhalation hazard.[1] Its odor, when mixed with air, is described as extremely offensive and is associated with highly toxic reaction products.[1] Based on its analog, carbon disulfide, acute inhalation can cause central nervous system effects such as dizziness, headache, and in severe cases, respiratory distress and death.[2][3][4]

Q2: What are the symptoms of acute exposure to analogous compounds like carbon disulfide?

A2: Acute inhalation of carbon disulfide can lead to a range of symptoms, including changes in breathing, chest pains, nausea, vomiting, dizziness, fatigue, headache, and blurred vision.[2] High-level exposure can result in more severe neurological effects like delirium, convulsions, and unconsciousness.[2]

Q3: Are there established occupational exposure limits for this compound?

A3: There are no established specific occupational exposure limits (e.g., PEL, TLV) for this compound. For its analog, carbon disulfide, several limits have been established by different regulatory bodies. These should be considered as minimum safety standards when handling this compound.

Q4: What are the potential long-term health effects of chronic inhalation of analogous compounds?

A4: Chronic exposure to carbon disulfide is known to cause significant health issues, primarily affecting the nervous system.[2][5] Effects can include behavioral changes, polyneuropathy (weakness and "pins and needles" in the limbs), and Parkinson-like symptoms.[5][6][7] Reproductive effects, such as decreased sperm count and menstrual disturbances, have also been reported in humans.[2]

Q5: What should I do in case of an accidental inhalation exposure?

A5: In case of accidental inhalation, immediately move the affected person to fresh air and seek prompt medical attention.[8][9] If the person is not breathing, administer artificial respiration.[8] It is crucial to show the Safety Data Sheet (SDS) to the attending medical personnel.

Troubleshooting Guides for Experimental Work

Problem: I am experiencing headaches and dizziness in the laboratory.

  • Possible Cause: Potential low-level leakage of this compound from your experimental setup. The substance has a high vapor pressure, and even small leaks can lead to significant vapor concentrations in the air.[1]

  • Solution:

    • Immediately cease the experiment and evacuate the area.

    • Ensure proper ventilation is active (e.g., fume hood).

    • Wear appropriate personal protective equipment (PPE), including a respirator with organic vapor cartridges, before re-entering the area to inspect for leaks.

    • Use a gas detection system to monitor for airborne concentrations if available.

Problem: The material has an extremely foul odor that is causing discomfort.

  • Possible Cause: Pure this compound has an odor similar to carbon disulfide, but upon contact with air, it can form highly toxic and malodorous reaction products.[1]

  • Solution:

    • All handling of this compound should be performed in a well-ventilated chemical fume hood to contain the vapors.

    • Ensure your experimental apparatus is completely sealed to prevent any leakage.

    • Consider using a gas scrubber or an appropriate trapping system for the exhaust from your experiment.

Quantitative Toxicity and Exposure Data (for Carbon Disulfide)

ParameterValueSpeciesReference
OSHA PEL (Permissible Exposure Limit)20 ppm (8-hr TWA)Human[6][7]
30 ppm (Ceiling)Human[6][7]
100 ppm (30-min peak)Human[6]
NIOSH REL (Recommended Exposure Limit)1 ppm (10-hr TWA)Human[6][7]
10 ppm (15-min STEL)Human[6][7]
ACGIH TLV (Threshold Limit Value)1 ppm (8-hr TWA)Human[6]
IDLH (Immediately Dangerous to Life or Health)500 ppmHuman[7][10]
Acute Inhalation Toxicity 1,150 ppm (severe poisoning after 30 min)Human[10]
3,200 - 3,800 ppm (life-threatening)Human[10]
5,000 ppm (death after 30-60 min)Human[10]

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit

Experimental Protocols

Protocol 1: Emergency Response to a this compound Spill
  • Immediate Action:

    • Evacuate all personnel from the immediate spill area.

    • Alert laboratory personnel and the institutional safety officer.

    • If the spill is large or in a poorly ventilated area, evacuate the entire laboratory and follow institutional emergency procedures.

  • Personal Protective Equipment (PPE):

    • Don a full-face respirator with organic vapor cartridges.

    • Wear chemical-resistant gloves (e.g., Viton, SilverShield®/4H®), a chemical-resistant apron or suit, and splash goggles.

  • Spill Containment and Cleanup:

    • If flammable, remove all ignition sources.

    • Contain the spill using an absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials.

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination:

    • Decontaminate the spill area according to your institution's approved procedures.

    • Properly remove and decontaminate or dispose of all PPE.

  • Ventilation:

    • Ventilate the area thoroughly until air monitoring indicates it is safe to return.

Visualizations

G cluster_0 Suspected this compound Leak A Headache, Dizziness, or Foul Odor Detected B Immediately Evacuate the Immediate Area A->B C Notify Lab Supervisor and Safety Officer B->C D Is the Leak Major or Uncontrolled? C->D E Evacuate Entire Lab Call Emergency Services D->E Yes F Don Appropriate PPE (Respirator, Gloves, etc.) D->F No G Re-enter and Identify Source of Leak F->G H Stop the Leak and Ventilate the Area G->H

Caption: Workflow for responding to a suspected this compound leak.

References

Technical Support Center: Safe Handling of Carbon Diselenide (CSe2)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, personal protective equipment (PPE) recommendations, and handling protocols for researchers, scientists, and drug development professionals working with Carbon Diselenide (CSe2). CSe2 is a highly toxic and volatile liquid that requires strict safety measures to prevent exposure.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound (CSe2)?

A1: this compound is a yellow-orange, oily liquid with a high vapor pressure and a pungent, highly offensive odor when mixed with air.[1][2] The primary hazards include:

  • High Acute Toxicity: CSe2 is highly toxic and presents a significant inhalation hazard.[1] Exposure can also occur through skin contact and ingestion.[3]

  • Volatility: Its high vapor pressure means it readily forms hazardous vapors at room temperature.[2]

  • Reactivity: It is analogous to carbon disulfide (CS2) but is more reactive.[1] It can decompose, especially when exposed to air, forming other toxic compounds.[1][2]

  • Flammability: While specific data for CSe2 is limited, its analogue CS2 is highly flammable.[4][5] Therefore, CSe2 should be handled with extreme caution around ignition sources.

Q2: What are the immediate steps to take in case of an accidental exposure to CSe2?

A2: In case of any exposure, immediate action is critical.

  • Inhalation: Move the affected person to fresh air immediately and seek urgent medical attention.[4][6]

  • Skin Contact: Remove all contaminated clothing immediately.[6] Wash the affected skin area thoroughly with soap and copious amounts of water.[7] Seek medical advice.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[8]

Q3: Can I work with CSe2 on an open bench?

A3: No. All work with this compound must be conducted in a certified chemical fume hood with a high level of ventilation to minimize the risk of inhalation exposure.[1][9]

Q4: What type of gloves should I use when handling CSe2?

A4: Standard nitrile gloves offer poor protection against CSe2's analogue, carbon disulfide, and are therefore not recommended for handling CSe2.[3][10][11] Recommended glove materials for extended contact include Polyvinyl Alcohol (PVA) or multi-layer laminates like Silver Shield®/4H®.[1] For short-term splash protection, Viton® may be suitable. Always consult the glove manufacturer's specific chemical resistance data.

Q5: How do I select the correct respirator for working with CSe2?

A5: Due to its high inhalation toxicity, respiratory protection is mandatory. The choice of respirator depends on the concentration and duration of exposure. For work in a properly functioning fume hood, a full-face respirator with an Organic Vapor (OV) cartridge is recommended. For its analogue CS2, which has a low boiling point, an AX filter is suggested for short durations.[12] Given CSe2's higher boiling point (125.5 °C), an OV cartridge is appropriate.[1][13][14] In situations with potential for higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) or a supplied-air respirator is necessary.[1]

Personal Protective Equipment (PPE) Summary

The following table summarizes the recommended PPE for handling this compound. Note that for some items, recommendations are based on the hazardous properties of the analogous compound, carbon disulfide (CS2).

PPE CategoryRecommendation
Hand Protection Primary Gloves: Polyvinyl Alcohol (PVA) or Silver Shield®/4H® laminate gloves.[1] Secondary Gloves (Double Gloving): A heavier, chemical-resistant glove over the primary glove can provide additional protection against physical damage.
Eye Protection Chemical splash goggles that provide a complete seal around the eyes. A face shield worn over the goggles is also recommended to protect against splashes.[15]
Respiratory Protection Standard Operations (in fume hood): Full-face respirator with Organic Vapor (OV) cartridges.[13][14] Emergency/High Concentration: Self-Contained Breathing Apparatus (SCBA) or supplied-air respirator.[1]
Body Protection A chemically resistant suit or coverall, such as those made from DuPont™ Tychem® materials, should be worn to protect against splashes and vapor exposure.[1][16] A lab coat is not sufficient.
Footwear Closed-toe, chemical-resistant boots. Consider steel-toed boots for added protection.[15]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely handling CSe2 in a laboratory setting.

  • Preparation and Pre-Experiment Checks:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Have an emergency shower and eyewash station readily accessible and tested.

    • Assemble all necessary PPE as outlined in the table above. Inspect all PPE for damage before use.

    • Prepare a designated waste container for CSe2-contaminated materials.

  • Donning PPE:

    • Put on inner gloves.

    • Don the chemical-resistant suit or coverall.

    • Put on chemical-resistant boots.

    • Don the full-face respirator and ensure a proper seal.

    • Put on outer gloves, ensuring the cuffs are pulled over the sleeves of the suit.

    • Wear a face shield over the respirator.

  • Handling CSe2:

    • Conduct all manipulations of CSe2 inside the chemical fume hood.

    • Use a closed system for transfers whenever possible to minimize vapor release.[1]

    • Handle CSe2 with care to avoid splashes and aerosol generation.

    • Keep containers of CSe2 tightly sealed when not in use.

  • Post-Experiment and Decontamination:

    • All materials contaminated with CSe2 (e.g., pipette tips, wipes) must be disposed of in the designated hazardous waste container.

    • Decontaminate any surfaces that may have come into contact with CSe2 using an appropriate method as determined by your institution's safety protocols.

  • Doffing PPE:

    • Remove the face shield.

    • Remove outer gloves, peeling them off without touching the outer surface.

    • Remove the chemical-resistant suit, rolling it down and away from the body.

    • Remove boots.

    • Remove the full-face respirator.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification & Use start Start: Plan to handle CSe2 assess_hazards Assess Hazards: - High Toxicity (Inhalation) - Volatility - Skin/Eye Corrosive Potential start->assess_hazards engineering_controls Mandatory Engineering Control: Certified Chemical Fume Hood assess_hazards->engineering_controls Always required respiratory Select Respiratory Protection: Full-face respirator with Organic Vapor (OV) cartridges engineering_controls->respiratory body_protection Select Body Protection: Chemical-resistant suit (e.g., Tychem®) respiratory->body_protection hand_protection Select Hand Protection: - Primary: PVA or Silver Shield® - Secondary: Chemical-resistant outer glove body_protection->hand_protection eye_protection Select Eye/Face Protection: - Chemical splash goggles - Face shield hand_protection->eye_protection inspect_ppe Inspect all PPE for damage eye_protection->inspect_ppe don_doff Follow proper donning and doffing procedures inspect_ppe->don_doff PPE is intact proceed Proceed with Experiment don_doff->proceed

PPE selection workflow for handling CSe2.

References

Managing the pungent and offensive odor of carbon diselenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the pungent and offensive odor of carbon diselenide (CSe₂) in a laboratory setting. This compound is a volatile, yellow-orange oily liquid with a pungent odor that intensifies to an extremely offensive smell when mixed with air.[1] It is a toxic substance that poses an inhalation hazard and can be absorbed through the skin. This guide offers troubleshooting procedures, frequently asked questions (FAQs), and detailed experimental protocols to ensure the safe handling and disposal of this compound.

I. Troubleshooting Guide: Odor Management

This section addresses common issues encountered during experiments involving this compound and provides step-by-step solutions to mitigate its offensive odor.

IssueProbable CauseTroubleshooting Steps
Pungent odor detected in the laboratory. - Inadequate ventilation.- Small leak from apparatus.- Improper storage of CSe₂.1. Verify Fume Hood Function: Ensure the chemical fume hood is operating at the correct face velocity (typically 100-120 fpm).2. Check for Leaks: Carefully inspect all glassware, tubing, and connections for any potential leaks. Use a compatible sealant for any identified leaks.3. Review Storage: Confirm that the this compound container is tightly sealed and stored in a cool, well-ventilated, and designated area away from incompatible materials.[2]
Lingering offensive odor after experiment completion. - Residual CSe₂ in the apparatus.- Contaminated work surfaces.- Improper waste disposal.1. Decontaminate Apparatus: Rinse all glassware and equipment that came into contact with CSe₂ with a neutralizing agent (see Section IV, Experimental Protocols).2. Clean Work Surfaces: Wipe down all potentially contaminated surfaces within the fume hood with a suitable solvent (e.g., isopropanol) followed by a neutralizing agent.3. Proper Waste Segregation: Ensure all CSe₂ waste is collected in a designated, sealed, and properly labeled hazardous waste container.[3]
Odor complaints from adjacent laboratories. - Insufficient containment of CSe₂ vapors.- Inadequate negative pressure in the laboratory.1. Enhance Containment: Conduct all work with CSe₂ deep within a chemical fume hood. Consider using a glove box for highly sensitive or large-scale experiments.2. Verify Laboratory Pressure: Check that the laboratory is under negative pressure relative to adjacent areas to prevent the escape of airborne contaminants.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary health risks associated with this compound exposure?

A1: this compound is toxic and poses a significant inhalation hazard due to its high vapor pressure.[1] It can also be absorbed through the skin. Exposure can lead to irritation of the eyes, skin, and respiratory system. Due to its similarity to carbon disulfide, chronic exposure may lead to neurological effects.

Q2: What are the occupational exposure limits for this compound?

A2: While specific occupational exposure limits for this compound are not widely established, the limits for other selenium compounds can be used as a conservative guideline. The Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), and the American Conference of Governmental Industrial Hygienists (ACGIH) have set a Time-Weighted Average (TWA) exposure limit of 0.2 mg/m³ for selenium and its inorganic compounds.

Q3: How should I properly store this compound?

A3: this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. It should be stored separately from oxidizing agents and other incompatible materials.[2]

Q4: What should I do in the event of a small this compound spill?

A4: For a small spill contained within a chemical fume hood, you can proceed with cleanup if you are trained and have the appropriate personal protective equipment (PPE). See Section IV for a detailed spill cleanup protocol. For larger spills or spills outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Q5: How do I dispose of this compound waste?

A5: All this compound waste, including contaminated materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[3] The waste must be disposed of through your institution's hazardous waste management program. Do not attempt to dispose of this compound down the drain.

III. Data Presentation

Occupational Exposure Limits for Selenium Compounds

OrganizationExposure Limit (as Se)Notes
OSHA0.2 mg/m³ (TWA)Legally enforceable limit.
NIOSH0.2 mg/m³ (TWA)Recommended exposure limit.
ACGIH0.2 mg/m³ (TWA)Threshold Limit Value.

IV. Experimental Protocols

Protocol 1: Neutralization of this compound Odor

This protocol details a method for neutralizing the pungent odor of this compound using a sodium hypochlorite (bleach) solution. This procedure should be performed in a certified chemical fume hood while wearing appropriate PPE.

Materials:

  • Sodium hypochlorite solution (household bleach, ~5-6% NaOCl)

  • Sodium thiosulfate solution (1 M)

  • pH paper or pH meter

  • Stir plate and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Preparation of Neutralizing Solution: Prepare a 10% (v/v) solution of household bleach in water. For every 100 mL of solution, add 10 mL of bleach to 90 mL of water.

  • Neutralization:

    • For residual CSe₂ in glassware or on surfaces, rinse or wipe with the 10% bleach solution.

    • For small quantities of CSe₂ waste, slowly add the waste to a stirred 10% bleach solution in a beaker. The volume of the bleach solution should be at least 10 times the volume of the CSe₂ waste.

  • Reaction Time and Temperature: Allow the mixture to stir at room temperature for at least 30 minutes to ensure complete oxidation of the this compound.

  • Quenching Excess Bleach: After the neutralization period, add 1 M sodium thiosulfate solution dropwise to the mixture until a starch-iodide test paper no longer turns blue, indicating that all the excess hypochlorite has been quenched.

  • pH Adjustment: Check the pH of the final solution. If necessary, adjust the pH to be between 6 and 8 using a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate).

  • Waste Disposal: The neutralized and pH-adjusted solution should be collected in a designated hazardous waste container for disposal according to your institution's guidelines.

Protocol 2: Air Quality Monitoring

Continuous or periodic air monitoring is recommended when working with this compound.

Methods:

  • Area Monitoring:

    • Photoionization Detectors (PIDs): PIDs with a 10.6 eV lamp can be used for the real-time detection of volatile organic compounds (VOCs), including this compound.[4][5] These instruments provide an immediate reading of the total VOC concentration in the air.

    • Electrochemical Sensors: Specific electrochemical sensors for compounds like hydrogen sulfide (H₂S) may show cross-sensitivity to this compound and can be used as an indicator of its presence.

  • Personal Monitoring:

    • Sorbent Tubes: Air samples can be collected using sorbent tubes (e.g., activated charcoal) followed by laboratory analysis using Gas Chromatography (GC) to determine the time-weighted average (TWA) exposure of an individual.

Procedure for Sorbent Tube Sampling:

  • Calibrate a personal sampling pump to a known flow rate (e.g., 0.1-0.2 L/min).

  • Attach a sorbent tube to the pump and clip the tube in the breathing zone of the researcher.

  • Run the pump for a predetermined amount of time to collect a sufficient sample volume.

  • Cap the sorbent tube and send it to an accredited analytical laboratory for analysis of selenium content.

Protocol 3: Emergency Spill Cleanup

This protocol is for small spills (<100 mL) of this compound within a chemical fume hood. For larger spills, evacuate and call emergency services.

Materials:

  • Full PPE: Chemical-resistant gloves (e.g., Viton™ or laminate), chemical splash goggles, face shield, and a lab coat. A respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.

  • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Two plastic bags for waste disposal.

  • Scoop and brush (non-sparking).

  • 10% sodium hypochlorite solution.

  • 1 M sodium thiosulfate solution.

Procedure:

  • Alert Personnel: Immediately alert others in the laboratory of the spill.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height while still allowing access for cleanup.

  • Contain the Spill: Cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.

  • Collect Absorbent: Carefully scoop the contaminated absorbent material into a plastic bag.

  • Decontaminate the Surface: Wipe the spill area with a cloth soaked in 10% sodium hypochlorite solution. Place the used cloth in the same plastic bag.

  • Quench and Neutralize: Add a small amount of 1 M sodium thiosulfate solution to the waste bag to neutralize any remaining hypochlorite.

  • Seal and Label Waste: Seal the first plastic bag and place it inside a second plastic bag. Label the outer bag as "Hazardous Waste: this compound Spill Debris."

  • Final Cleaning: Wipe the area with soap and water.

  • Dispose of Waste: Dispose of the hazardous waste bag according to your institution's procedures.

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

V. Visualizations

Spill_Response_Workflow spill This compound Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill (<100 mL) Inside Fume Hood assess->small_spill Small large_spill Large Spill (>100 mL) or Outside Fume Hood assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area Call Emergency Services large_spill->evacuate contain Contain Spill with Inert Absorbent ppe->contain collect Collect Contaminated Absorbent contain->collect decontaminate Decontaminate Surface with Bleach Solution collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose end Cleanup Complete dispose->end

Caption: Workflow for responding to a this compound spill.

Neutralization_Pathway CSe2 This compound (CSe₂) Oxidation Oxidation Reaction CSe2->Oxidation NaOCl Sodium Hypochlorite (NaOCl) NaOCl->Oxidation Quench Quench Excess NaOCl NaOCl->Quench Excess Products Non-volatile Selenium and Carbon Compounds Oxidation->Products FinalWaste Neutralized Waste for Disposal Products->FinalWaste Na2S2O3 Sodium Thiosulfate (Na₂S₂O₃) Na2S2O3->Quench Quench->FinalWaste

Caption: Chemical pathway for the neutralization of this compound.

References

Decomposition of carbon diselenide and storage stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carbon diselenide (CSe₂). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, stability, and handling of this unique and reactive compound. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

Unforeseen challenges can arise when working with this compound due to its inherent instability. This guide provides solutions to specific problems you may encounter during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Yellow-orange CSe₂ solution turns dark brown or black, or a black precipitate forms. Decomposition and polymerization of CSe₂. This can be initiated by exposure to light, heat, or high pressure.- Immediately protect the CSe₂ solution from light by wrapping the container in aluminum foil or using an amber vial. - Store the solution at or below the recommended temperature (-30°C for neat liquid). - If a precipitate has formed, it is likely poly(this compound), which is generally insoluble in common organic solvents. The remaining solution may still be usable, but its concentration will be lower. Consider filtering the solution under an inert atmosphere before use. For critical applications, purification by distillation under inert conditions may be necessary.[1]
Inconsistent or lower-than-expected yields in reactions involving CSe₂. The concentration of your CSe₂ stock solution may have decreased due to decomposition.- Regularly check the purity of your CSe₂ solution using quantitative NMR (qNMR) or Gas Chromatography-Mass Spectrometry (GC-MS). - If decomposition is suspected, use a freshly opened vial or a recently purified batch of CSe₂. - Storing CSe₂ as a dilute solution in an appropriate organic solvent can improve its stability compared to the neat liquid.
Formation of an insoluble black solid during a reaction. Polymerization of CSe₂ has occurred, likely triggered by reaction conditions such as elevated temperature or exposure to light.- The polymer is generally inert and insoluble, so it can often be separated from the reaction mixture by filtration. - To prevent this in future experiments, consider adding the CSe₂ solution slowly to the reaction mixture at a lower temperature. - Ensure the reaction is shielded from light.
An extremely foul odor is detected. CSe₂ is reacting with air, creating highly toxic and malodorous byproducts.[2]- This indicates a leak in your experimental setup. Immediately ensure proper ventilation in a fume hood and check all connections and septa. - Work with CSe₂ under a strictly inert atmosphere (e.g., nitrogen or argon). - Use proper personal protective equipment (PPE), including gloves and safety goggles. An air-purifying respirator with an organic vapor cartridge is recommended for handling significant quantities.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability, storage, and decomposition of this compound.

Storage and Stability

Q1: What is the primary cause of this compound decomposition?

A1: The primary decomposition pathway for this compound is polymerization.[2] This process can be initiated by several factors, including:

  • Light: CSe₂ is a light-sensitive compound.[2]

  • Heat: Elevated temperatures can promote polymerization.

  • High Pressure: CSe₂ is known to polymerize under high pressure.[2]

Q2: How should I store this compound to maximize its shelf life?

A2: To minimize decomposition, this compound should be stored under the following conditions:

  • Temperature: At or below -30°C. At this temperature, it decomposes at a rate of about 1% per month.[2]

  • Light: In a dark environment, either in an amber vial or a container wrapped in aluminum foil.

  • Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with air.

  • Form: Storing CSe₂ as a solution in a dry, inert organic solvent can enhance its stability compared to the neat liquid.

Q3: What are the visual indicators of CSe₂ decomposition?

A3: Freshly distilled this compound is a yellow-orange oily liquid.[2] Signs of decomposition include a darkening of the color to brown or black and the formation of a black, insoluble precipitate, which is poly(this compound).

Decomposition Products and Pathways

Q4: What is the main decomposition product of this compound?

A4: The main decomposition product is a polymer of this compound. This polymer is a black powder that is generally insoluble in common organic solvents.[3]

Q5: What is the chemical structure of the CSe₂ polymer?

A5: The polymer is thought to have a "head-to-head" structure with a backbone of repeating [-C(=Se)-Se-]n units.[2]

Q6: Does this compound have other decomposition pathways?

A6: While polymerization is the most well-documented decomposition pathway, CSe₂ is also known to react with air to form highly toxic and malodorous products.[2] It is crucial to handle it under an inert atmosphere.

Data on Storage Stability

The stability of this compound is highly dependent on storage conditions. The following table summarizes the known data.

Storage ConditionDecomposition RateReference
Neat liquid at -30°CApproximately 1% per month[2]
In solution (various organic solvents)More stable than neat liquid
Under high pressure and heat (e.g., 5000 atm, 100°C)Rapid polymerization (95% yield of polymer)[3]
Polymer thermal stabilityStable up to 300°C in air[3]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound Purity by Quantitative NMR (qNMR)

This protocol provides a method for determining the purity of a this compound solution using an internal standard.

1. Materials:

  • This compound solution in a deuterated solvent (e.g., CDCl₃).
  • High-purity internal standard (e.g., 1,3,5-trimethoxybenzene), accurately weighed.
  • NMR tubes.
  • Volumetric flasks and pipettes.

2. Sample Preparation: a. Prepare a stock solution of the internal standard of a known concentration in the same deuterated solvent as the CSe₂ sample. b. In a volumetric flask, add a known volume of the CSe₂ solution and a known volume of the internal standard stock solution. c. Dilute to the mark with the deuterated solvent and mix thoroughly. d. Transfer an appropriate amount of the final solution to an NMR tube.

3. NMR Data Acquisition:

  • Use a high-resolution NMR spectrometer.
  • Acquire a ¹³C NMR spectrum.
  • Ensure a sufficient relaxation delay (D1) to allow for full relaxation of the quaternary carbon of CSe₂ and the carbons of the internal standard. A D1 of 5 times the longest T₁ is recommended.

4. Data Analysis: a. Integrate the peak corresponding to the carbon of CSe₂ and a well-resolved peak of the internal standard. b. Calculate the purity of the CSe₂ using the following formula:

Protocol 2: Monitoring this compound Stability by GC-MS

This protocol outlines a method to assess the presence of CSe₂ and potential volatile decomposition products.

1. Materials:

  • This compound solution in a volatile organic solvent (e.g., dichloromethane).
  • GC-MS system with a suitable capillary column (e.g., a non-polar column like DB-5ms).

2. Sample Preparation: a. Prepare a dilute solution of the CSe₂ sample in the chosen solvent. A concentration in the low ppm range is typically suitable for GC-MS analysis. b. If monitoring stability over time, store the stock solution under the desired conditions (e.g., at room temperature, exposed to light) and take aliquots for analysis at specified time points.

3. GC-MS Parameters (Example):

  • Injector Temperature: 250°C
  • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
  • Carrier Gas: Helium at a constant flow rate.
  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-300.

4. Data Analysis: a. Identify the peak for this compound based on its retention time and mass spectrum (molecular ion at m/z 172 for ⁸⁰Se isotope). b. Monitor the peak area of CSe₂ over time to determine the rate of decomposition. c. Analyze the chromatogram for the appearance of new peaks that could correspond to volatile decomposition or reaction products.

Visualizations

Decomposition_Pathway CSe2 This compound (CSe2) (Yellow-orange liquid) Polymer Poly(this compound) ([-C(=Se)-Se-]n) (Black insoluble solid) CSe2->Polymer Polymerization Initiation Initiation (Light, Heat, or Pressure) Initiation->CSe2

Decomposition pathway of this compound.

Troubleshooting_Workflow Start Experiment with CSe2 Observe Observe unexpected outcome (e.g., color change, precipitate) Start->Observe Check_Purity Check CSe2 Purity (qNMR or GC-MS) Observe->Check_Purity Yes End Proceed with Experiment Observe->End No Decomposition Decomposition Confirmed Check_Purity->Decomposition Check_Conditions Review Experimental Conditions (Temp, Light, Atmosphere) Isolate_Product Isolate Product from Polymer Check_Conditions->Isolate_Product Modify_Protocol Modify Protocol (Lower Temp, Protect from Light) Check_Conditions->Modify_Protocol Decomposition->Check_Conditions Isolate_Product->End Modify_Protocol->End

A logical workflow for troubleshooting CSe2 experiments.

References

Technical Support Center: Purification of Synthesized Carbon Diselenide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthesized carbon diselenide (CSe₂).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound synthesized from dichloromethane and selenium?

A1: Crude this compound (CSe₂) synthesized from the reaction of dichloromethane (CH₂Cl₂) vapor with selenium powder typically contains several impurities. The most prevalent are chlorinated hydrocarbons arising from side reactions and unreacted starting materials. Additionally, other volatile species and polymeric byproducts can be present.

A gas chromatography-mass spectrometry (GC-MS) analysis of a commercial sample revealed the presence of methylene chloride, chloroform, 1,1,2,2-tetrachloroethane, and tetrachloroethylene.[1] Other identified impurities include tetrahydrofuran (THF), toluene, carbonyl selenide (OCSe), and thiocarbonyl selenide (SCSe).[1] Over time, CSe₂ can also polymerize to form black, solid materials.[1]

Q2: What is the primary method for purifying synthesized this compound?

A2: The most effective and commonly used method for the purification of this compound is fractional distillation under reduced pressure (vacuum distillation).[1] This technique is suitable for separating CSe₂ from less volatile impurities and polymeric materials. Given that CSe₂ is sensitive to light and heat, distillation should be performed with care to minimize decomposition.

Q3: My purified this compound is a clear, lemon-yellow liquid, but it turns orange and then black upon storage. What is happening and how can I prevent this?

A3: The color change from yellow to orange and eventually to a black solid is indicative of decomposition and polymerization of this compound.[1] CSe₂ is inherently unstable and sensitive to light.[2] To minimize this degradation, purified CSe₂ should be stored at low temperatures, around -20°C to -30°C, in the dark.[1][2] It is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with air. Even under these conditions, a slow decomposition of about 1% per month can be expected.[2]

Q4: Can I use column chromatography to purify this compound?

A4: While column chromatography is a powerful purification technique for many organic compounds, its application to this compound is not well-documented in the reviewed literature. The high volatility and reactivity of CSe₂ could present challenges for standard column chromatography techniques. Issues such as sample evaporation, reaction with the stationary phase, and the need for a well-sealed system would need to be addressed. Distillation remains the recommended and more practical purification method.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
The crude CSe₂ is dark or contains black solid particles before purification. Polymerization of CSe₂ has already occurred due to prolonged storage, exposure to light, or high temperatures.Before distillation, it is advisable to perform a simple filtration under an inert atmosphere to remove the solid polymeric material. When the CSe₂ is vaporized during distillation, the polymeric forms will remain in the distillation flask.[1]
During vacuum distillation, the CSe₂ appears to be decomposing (turning dark) in the distillation flask. The distillation temperature is too high, or the distillation is proceeding too slowly, leading to thermal decomposition.Ensure the vacuum is sufficiently low to allow for distillation at a lower temperature. A pressure of around 13 Torr allows for a boiling point of approximately 45°C.[1] Wrap the distillation apparatus with aluminum foil to protect the light-sensitive CSe₂ from ambient light.
The purified CSe₂ is still contaminated with volatile chlorinated impurities after a single distillation. The boiling points of the chlorinated impurities are close to that of CSe₂ under the distillation conditions, leading to co-distillation.A fractional distillation column with a suitable packing material should be used to improve the separation efficiency. For highly persistent impurities, a second distillation of the collected product may be necessary.
The yield of purified CSe₂ is very low. 1. Significant polymerization in the crude sample. 2. Decomposition during distillation. 3. Inefficient condensation of the CSe₂ vapor.1. Purify the crude product as soon as possible after synthesis. 2. Optimize distillation conditions (lower temperature and pressure). 3. Ensure the condenser is adequately cooled. Using a dry ice/acetone cold trap after the receiving flask can help to capture any CSe₂ that passes through the condenser.

Experimental Protocols

Detailed Protocol for Vacuum Distillation of this compound

This protocol is based on the method described for the purification of CSe₂.[1]

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Cold trap (optional, but recommended)

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Dry ice and a suitable solvent (e.g., acetone or isopropanol) for the cold trap

  • Inert gas source (argon or nitrogen)

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with a suitable vacuum grease. The receiving flask should be placed in a cooling bath (e.g., an ice-water bath). If a cold trap is used, it should be placed between the receiving flask and the vacuum pump and filled with a dry ice/solvent slurry.

  • Inert Atmosphere: Purge the entire system with an inert gas to remove any air.

  • Sample Loading: Introduce the crude CSe₂ into the round-bottom flask.

  • Evacuation: Gradually apply vacuum to the system, aiming for a pressure of approximately 13 Torr.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Distillation: Collect the fraction that distills at approximately 45°C at 13 Torr. The freshly distilled CSe₂ should be a clear, lemon-yellow liquid.

  • Collection and Storage: Once the distillation is complete, release the vacuum by introducing an inert gas. Immediately transfer the purified CSe₂ to a clean, dry, and dark storage container. It is recommended to quick-freeze the product in a dry ice bath for storage.[1]

  • Storage: Store the purified CSe₂ at -20°C in the dark.

Diagrams

Experimental_Workflow Experimental Workflow for CSe₂ Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis_storage Analysis & Storage Synthesis Crude CSe₂ Synthesis (CH₂Cl₂ + Se) Filtration Optional Filtration (Removal of Polymers) Synthesis->Filtration Crude Product Distillation Vacuum Distillation (~13 Torr, 45°C) Filtration->Distillation Analysis Purity Analysis (e.g., GC-MS) Distillation->Analysis Purified CSe₂ Storage Storage (-20°C, Dark) Analysis->Storage

Caption: Workflow for the purification of synthesized CSe₂.

Troubleshooting_Logic Troubleshooting Logic for CSe₂ Purification Start Start Purification Impure Product Impure? Start->Impure Decomposition Decomposition during Distillation? Impure->Decomposition Yes Action1 Use Fractional Column &/or Redistill Impure->Action1 Yes End Pure CSe₂ Impure->End No LowYield Low Yield? Decomposition->LowYield Yes Action2 Lower Temperature & Protect from Light Decomposition->Action2 Yes Action3 Optimize Conditions & Check for Leaks LowYield->Action3 Yes Action1->Impure Action2->Impure Action3->Impure

Caption: Decision tree for troubleshooting CSe₂ purification.

References

Technical Support Center: Scaling Up Carbon Diselenide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the challenges associated with scaling up the synthesis of carbon diselenide (CSe₂). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to assist in your research and development endeavors.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely reported method for the synthesis of this compound (CSe₂) is the high-temperature reaction of selenium powder with dichloromethane (CH₂Cl₂) vapor.[1][2] This reaction is typically carried out in a tube furnace at temperatures around 550 °C.[1][2]

Q2: What are the primary challenges when scaling up CSe₂ synthesis?

A2: Scaling up CSe₂ synthesis presents several significant challenges, including:

  • Toxicity and Safety: CSe₂ is extremely toxic and has a highly unpleasant odor.[1] Managing the safe handling of reactants and products, as well as the toxic byproduct hydrogen chloride (HCl) gas, is critical at a larger scale.

  • Product Instability: this compound is unstable and prone to polymerization, especially under pressure and in the presence of light.[1] This can lead to blockages in the reactor and purification system, as well as reduced yield of the desired monomer.

  • Heat Management: The synthesis reaction is endothermic, requiring significant energy input to maintain the high reaction temperature. Ensuring uniform heating in a larger reactor is crucial for consistent product quality and yield.

  • Purification: Separating CSe₂ from unreacted starting materials, byproducts, and polymeric material can be challenging at a larger scale.

Q3: What are the main byproducts of the CSe₂ synthesis from selenium and dichloromethane?

A3: The primary byproduct of the reaction between selenium and dichloromethane is hydrogen chloride (HCl) gas.[1][2] Other potential byproducts can include organoselenium compounds and polymeric forms of this compound.

Q4: How should this compound be stored to minimize decomposition?

A4: this compound should be stored in a cool, dark place, preferably in a refrigerator or freezer at temperatures around -20°C to minimize thermal and light-induced decomposition and polymerization.[3] It is often stored as a solution in a dry, inert solvent to improve stability.

Q5: What are the key safety precautions to take when working with CSe₂?

A5: Due to its high toxicity and pyrophoric nature, stringent safety measures are necessary. These include:

  • Working in a well-ventilated fume hood or a glove box.

  • Using appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile underneath neoprene is recommended), a flame-resistant lab coat, and safety goggles with a face shield.[4][5]

  • Having a Class C dry chemical fire extinguisher and a safety shower readily accessible.[6]

  • Implementing a system to scrub the toxic and corrosive HCl off-gas.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the scaling-up of this compound synthesis.

Problem Potential Cause Troubleshooting Steps
Low Yield of CSe₂ 1. Incomplete Reaction: Insufficient temperature or residence time in the reactor. 2. Polymerization: Product is polymerizing before or during collection. 3. Leaks in the System: Loss of volatile product or reactants.1. Optimize Reaction Conditions: Gradually increase the furnace temperature (in 10-20°C increments) and/or decrease the flow rate of the dichloromethane vapor to increase residence time. Monitor the product yield at each step. 2. Improve Trapping and Cooling: Ensure the cold traps are maintained at a very low temperature (e.g., using a dry ice/acetone bath or a cryocooler) to rapidly condense the CSe₂ and minimize polymerization. Collect the product in a solvent to improve stability. 3. System Integrity Check: Before starting the reaction, thoroughly check all connections and joints for leaks using a suitable method.
Polymer Formation in the Reactor or Condenser 1. Hot Spots in the Reactor: Non-uniform heating leading to localized overheating and polymerization. 2. High Pressure: Increased pressure in the system can promote polymerization. 3. Slow Product Removal: Product remaining in the hot zone for an extended period.1. Improve Heat Distribution: For larger reactors, consider using a multi-zone furnace or a fluidized bed reactor for better temperature control.[7] 2. Maintain Low Pressure: Operate the system under a slight vacuum or at atmospheric pressure with a steady flow of inert carrier gas (e.g., nitrogen or argon) to facilitate product removal and prevent pressure buildup. 3. Increase Carrier Gas Flow: A higher flow rate of the carrier gas can help to sweep the product out of the hot zone more quickly.
Low Purity of Crude Product 1. Unreacted Selenium: Selenium powder being carried over with the product stream. 2. Formation of Other Organoselenium Compounds: Side reactions occurring due to incorrect temperature or reactant ratios.1. Use a Selenium Trap: Place a plug of glass wool or a fritted disk after the selenium bed to act as a physical barrier for any entrained solid particles. 2. Optimize Stoichiometry and Temperature: Ensure the correct molar ratio of selenium to dichloromethane is used. Analyze the crude product using GC-MS to identify impurities and adjust reaction conditions accordingly.
Blockage in the System 1. Solidification of Selenium: Selenium condensing in cooler parts of the inlet tube. 2. Polymer Deposition: Polymerized CSe₂ blocking tubes and valves.1. Preheat Inlet Lines: Use heating tape on the tubing leading to the furnace to prevent premature condensation of reactants. 2. Regular Cleaning and Maintenance: After each run, thoroughly clean the reactor and condenser to remove any polymer deposits. If blockages occur during a run, a controlled shutdown and cleaning are necessary.
Inefficient HCl Scrubbing 1. Insufficient Scrubber Capacity: The scrubber is unable to handle the volume of HCl produced. 2. Incorrect Scrubbing Solution: The neutralizing agent is not effective or is depleted.1. Scale Up Scrubber: Ensure the size and flow rate of the scrubbing system are adequate for the scaled-up reaction. A packed tower scrubber or a venturi scrubber can be effective for larger volumes. 2. Use Appropriate Neutralizing Agent: A solution of sodium hydroxide (NaOH) is a common and effective scrubbing agent for HCl. Monitor the pH of the scrubbing solution and replenish it as needed.

Section 3: Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is for a standard laboratory-scale synthesis and serves as a baseline before scaling up.

Materials:

  • Selenium powder (grey, 100 mesh)

  • Dichloromethane (anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Tube furnace capable of reaching 600°C

  • Quartz or ceramic reaction tube

  • Gas washing bottles (for scrubbing HCl)

  • Cold traps (Dewar condensers with dry ice/acetone or cryocooler)

  • Syringe pump

Procedure:

  • Place a known amount of selenium powder in the center of the reaction tube, held in place with plugs of quartz wool.

  • Assemble the reaction apparatus, connecting the reaction tube to a source of dichloromethane (via a syringe pump and a heated inlet to vaporize the liquid) and an inert gas line.

  • The outlet of the reaction tube should be connected to a series of two cold traps cooled to -78°C, followed by a gas washing bottle containing a solution of sodium hydroxide to scrub the HCl off-gas.

  • Purge the entire system with the inert gas for at least 30 minutes to remove any air and moisture.

  • Heat the furnace to 550°C.

  • Once the temperature has stabilized, start the flow of dichloromethane vapor into the reaction tube using the syringe pump. A slow flow rate is recommended to ensure complete reaction.

  • The this compound product will condense in the cold traps as a yellow-orange liquid.

  • After the reaction is complete, stop the flow of dichloromethane and allow the furnace to cool to room temperature under a continuous flow of inert gas.

  • The collected CSe₂ can be purified by fractional distillation under reduced pressure.

Purification by Fractional Distillation under Reduced Pressure

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Vacuum pump and pressure gauge

  • Heating mantle

Procedure:

  • Transfer the crude this compound to the round-bottom flask.

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Cool the receiving flask in a cold bath.

  • Slowly evacuate the system to the desired pressure.

  • Gently heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point of CSe₂ at the given pressure. The boiling point of CSe₂ at atmospheric pressure is 125-126°C.[3]

Section 4: Quantitative Data

The following table summarizes expected parameters for CSe₂ synthesis. Data for scaled-up synthesis is limited in the literature; therefore, some values are estimated based on analogous processes and chemical engineering principles.

Parameter Laboratory Scale (1-10 g) Pilot Scale (100-1000 g) (Estimated) Key Considerations for Scale-Up
Typical Yield 40-60%30-50%Yield may decrease on scale-up due to challenges in heat and mass transfer, and increased potential for polymerization.
Purity (Crude) 80-90%70-85%Larger scale may lead to more byproducts if temperature and flow rates are not precisely controlled.
Purity (After Distillation) >98% (GC-MS)>98% (GC-MS)Efficient fractional distillation is crucial for achieving high purity.
Reaction Temperature 550°C550-580°CMaintaining a uniform high temperature across a larger reactor is a key challenge.
Dichloromethane Flow Rate 1-5 mL/hr10-50 mL/hrFlow rate needs to be carefully optimized to balance reaction time and throughput.
Inert Gas Flow Rate 10-20 mL/min100-200 mL/minIncreased flow is needed to efficiently carry the product out of the larger reactor.

Section 5: Visualizations

Experimental Workflow for CSe₂ Synthesis

experimental_workflow reactant_prep Reactant Preparation (Selenium, Dichloromethane) reaction High-Temperature Reaction (~550°C) reactant_prep->reaction condensation Product Condensation (Cold Traps at -78°C) reaction->condensation scrubbing Off-Gas Scrubbing (HCl Removal) reaction->scrubbing HCl byproduct purification Purification (Fractional Distillation) condensation->purification final_product Pure CSe₂ purification->final_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Conditions start->check_reaction check_polymerization Check for Polymerization start->check_polymerization check_leaks Check for System Leaks start->check_leaks optimize_temp Optimize Temperature/ Residence Time check_reaction->optimize_temp Incomplete reaction improve_trapping Improve Product Trapping/ Cooling check_polymerization->improve_trapping Polymer present seal_system Seal Leaks check_leaks->seal_system Leaks found end Yield Improved optimize_temp->end improve_trapping->end seal_system->end

Caption: Decision tree for troubleshooting low yields in CSe₂ synthesis.

References

Technical Support Center: Carbon Diselenide (CSe2) Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carbon diselenide (CSe2). This resource is intended for researchers, scientists, and drug development professionals to provide guidance on avoiding the polymerization of CSe2 during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CSe2) and why is it prone to polymerization?

A1: this compound (CSe2) is a yellow-orange, oily liquid that is an analogue of carbon disulfide (CS2). It is a linear molecule that is sensitive to light and polymerizes under high pressure. The polymer's structure is believed to have a "head-to-head" arrangement with a [-C(=Se)-Se-]n backbone. This resulting polymer exhibits semiconductor properties.

Q2: What are the primary factors that induce the polymerization of CSe2?

A2: The primary factors known to induce the polymerization of CSe2 are:

  • Pressure: High pressure is a significant factor in promoting polymerization.

  • Light: CSe2 is a light-sensitive compound. Exposure to light, particularly UV radiation, can initiate polymerization, similar to its analogue carbon disulfide.

  • Temperature: While high temperatures can promote thermal decomposition and potentially polymerization, CSe2 has been observed to decompose slowly even at low temperatures. For instance, it decomposes at a rate of about 1% per month at -30 °C.[1]

  • Impurities: The presence of impurities can potentially catalyze or initiate polymerization.

Q3: How should I store CSe2 to minimize the risk of polymerization?

A3: To minimize the risk of polymerization, CSe2 should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C or below, to slow down the rate of decomposition and potential polymerization.

  • Light: Protect from all light sources by storing in an amber or opaque, tightly sealed container. The container should be placed in a dark location.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent reactions with air and moisture.

  • Purity: Use high-purity CSe2 whenever possible, as impurities can act as initiators for polymerization.

Q4: Are there any chemical stabilizers that can be added to CSe2 to prevent polymerization?

A4: While specific stabilizers for CSe2 are not well-documented in the literature, general principles for inhibiting radical polymerization can be applied. The addition of radical scavengers or antioxidants may help prevent unwanted polymerization. Organoselenium compounds themselves have been noted for their antioxidant properties.[2] Radical scavengers are compounds that capture radicals generated by light or heat to prevent polymerization.[3]

Potential (unverified for CSe2) stabilizers could include:

  • Hindered phenolic antioxidants: Such as Butylated Hydroxytoluene (BHT).

  • Radical scavengers: Such as 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO).

It is crucial to conduct small-scale compatibility and stability tests before adding any potential stabilizer to a bulk amount of CSe2.

Troubleshooting Guide

Problem 1: I observe a solid black precipitate forming in my CSe2 sample during storage.

  • Probable Cause: This is likely the polymerized form of CSe2. This indicates that the storage conditions have not been adequate to prevent polymerization.

  • Solution:

    • Review your storage protocol against the recommended guidelines (see FAQ Q3).

    • Ensure the storage temperature is consistently maintained at or below -20°C.

    • Verify that the container is properly sealed and protected from all light sources.

    • If not already doing so, store the CSe2 under an inert atmosphere.

    • Consider purifying the CSe2 to remove any impurities that may be catalyzing the polymerization, if you have the capabilities to do so safely.

Problem 2: My reaction involving CSe2 is giving inconsistent results or low yields.

  • Probable Cause: Partial polymerization of CSe2 can reduce the concentration of the monomer in solution, leading to stoichiometric imbalances and side reactions. The presence of oligomers or polymers can also interfere with the desired reaction pathway.

  • Solution:

    • Before use, visually inspect the CSe2 for any signs of polymerization (e.g., cloudiness, precipitate).

    • If possible, purify the CSe2 by a suitable method (e.g., distillation under reduced pressure and in the dark), exercising extreme caution due to its toxicity.

    • Consider synthesizing CSe2 and using it immediately in situ to avoid storage-related polymerization issues.

    • Ensure all solvents and reagents used in the reaction are thoroughly degassed and dried to remove oxygen and water, which could potentially initiate polymerization.

Problem 3: I need to handle CSe2 outside of a glovebox. What precautions should I take to prevent polymerization?

  • Probable Cause: Exposure to ambient light and air can rapidly initiate polymerization.

  • Solution:

    • Work in a well-ventilated fume hood.

    • Minimize exposure to light by working in a dimly lit area or by wrapping the reaction vessel with aluminum foil.

    • Use Schlenk techniques or a manifold with an inert gas supply to handle CSe2 under an inert atmosphere.[4][5][6]

    • Keep the CSe2 and any solutions containing it cooled on an ice bath to minimize thermal effects.

    • Plan your experiment to minimize the time the CSe2 is handled outside of its primary storage container.

Data Presentation

ParameterConditionObservation/Recommendation
Storage Temperature -30 °CSlow decomposition of approximately 1% per month is observed.[1]
≤ -20 °CRecommended for slowing decomposition and polymerization.
Ambient TemperatureNot recommended; risk of accelerated polymerization.
Light Exposure UV Light (inferred from CS2)Likely to induce photopolymerization.
Ambient LightCSe2 is light-sensitive; exposure should be minimized.[1]
Dark StorageMandatory ; use amber or opaque containers.
Atmosphere Air/MoisturePotential for reaction and initiation of polymerization.
Inert Gas (Argon, Nitrogen)Recommended to prevent degradation.
Pressure High PressureKnown to induce polymerization.
Atmospheric PressurePolymerization is less likely but can still occur over time, especially with other contributing factors.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of CSe2

  • Preparation: Work in a glovebox or a well-ventilated fume hood with an inert atmosphere supply.

  • Container: Use a clean, dry amber glass vial or a flask wrapped completely in aluminum foil with a tightly sealing cap, preferably with a PTFE liner.

  • Inerting: Purge the container with a stream of dry argon or nitrogen for several minutes.

  • Transfer: Transfer the CSe2 into the prepared container under the inert atmosphere.

  • Sealing: Securely seal the container. For added protection, wrap the cap and neck of the container with Parafilm.

  • Secondary Containment: Place the primary container into a larger, labeled, and sealed secondary container.

  • Storage Location: Store the secondary container in a freezer at a temperature of -20°C or lower, in a designated area for toxic and reactive chemicals.

  • Labeling: Clearly label the container with the chemical name, date of storage, and all relevant hazard warnings.

Protocol 2: Handling CSe2 for a Reaction using Schlenk Technique

  • Glassware Preparation: Ensure all glassware is oven-dried to remove moisture and is assembled while hot under a stream of inert gas, or assembled cold and then evacuated and backfilled with inert gas multiple times on a Schlenk line.

  • Solvent Degassing: Use a thoroughly degassed solvent. The freeze-pump-thaw method is highly effective for removing dissolved oxygen.[4][6]

  • CSe2 Transfer:

    • If CSe2 is in a Sure/Seal™ type bottle, it can be transferred directly into the reaction vessel via a gas-tight syringe under a positive pressure of inert gas.

    • If CSe2 is in a vial, open it under a positive flow of inert gas and use a cannula or syringe to transfer the required amount to the reaction flask.

  • Reaction Conditions:

    • Maintain a positive pressure of inert gas throughout the experiment.

    • Protect the reaction vessel from light by wrapping it in aluminum foil.

    • If the reaction allows, maintain a low temperature using a cooling bath.

Mandatory Visualizations

Polymerization_Factors cluster_factors Initiating Factors CSe2 CSe2 Monomer Polymer Polymerized CSe2 [-C(=Se)-Se-]n CSe2->Polymer Polymerization Light Light (UV) Light->CSe2 Pressure High Pressure Pressure->CSe2 Heat Heat Heat->CSe2 Impurities Impurities Impurities->CSe2

Caption: Factors inducing the polymerization of CSe2.

Troubleshooting_Workflow start Polymerization Observed? check_storage Review Storage Conditions: - Temperature ≤ -20°C? - Light Protected? - Inert Atmosphere? start->check_storage Yes (in storage) check_purity Assess Purity of CSe2 start->check_purity Yes (during reaction) correct_storage Implement Correct Storage Protocol check_storage->correct_storage No end_storage Monitor for Further Polymerization check_storage->end_storage Yes correct_storage->end_storage purify Purify CSe2 (if feasible and safe) check_purity->purify Impure use_fresh Synthesize and Use CSe2 Immediately check_purity->use_fresh Purity Unknown end_reaction Proceed with Reaction using Pure/Fresh CSe2 purify->end_reaction use_fresh->end_reaction

Caption: Troubleshooting workflow for CSe2 polymerization.

References

Technical Support Center: Safe Handling and Risk Mitigation for Carbon Diselenide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with carbon diselenide (CSe₂). Due to its high vapor pressure and toxicity, stringent safety protocols are paramount. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental procedures to mitigate the risks associated with this volatile compound.

Physical and Chemical Properties of this compound

This compound is a yellow-orange, oily liquid with a pungent odor. It is sensitive to light and air, where it can decompose and produce extremely offensive and toxic byproducts.[1][2] Understanding its physical properties is crucial for safe handling and experimental design.

PropertyValueSource
Molecular Formula CSe₂[1]
Molar Mass 169.93 g/mol [1]
Appearance Yellow-orange oily liquid[1]
Odor Pungent, similar to carbon disulfide; extremely offensive when mixed with air[1][3]
Melting Point -43.7 °C[1]
Boiling Point 125.5 °C[1]
Flash Point 30 °C[1]
Solubility Insoluble in water; Soluble in organic solvents like carbon disulfide and toluene[1]
Decomposition Decomposes slowly in storage (approx. 1% per month at -30 °C)[1]

Vapor Pressure of this compound

The high vapor pressure of this compound presents a significant inhalation hazard.[1][2] The following table, calculated using the Antoine equation, provides an estimation of its vapor pressure at various temperatures.

Antoine Equation Parameters: log₁₀(P) = A − (B / (T + C)) Where P is the vapor pressure in bar and T is the temperature in Kelvin. A = 3.24882 B = 1068.06 C = -78.716 (Temperature Range: 273 K to 323.16 K)[4][5]

Temperature (°C)Temperature (K)Vapor Pressure (mmHg)Vapor Pressure (kPa)
0273.1510.81.44
10283.1520.32.71
20293.1536.54.87
25298.1548.76.49
30303.1564.08.53
40313.15105.114.01
50323.15166.522.20

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards of this compound are its high toxicity, particularly through inhalation, and its high vapor pressure, which increases the risk of exposure.[1][2] It is also flammable and light-sensitive, and it can decompose to form highly toxic and malodorous compounds upon contact with air.[1][3]

Q2: How should I properly store this compound?

A2: this compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen). To minimize decomposition, it should be kept in a cool, dry, and well-ventilated area, preferably in a refrigerator at temperatures around -30°C, where its decomposition rate is about 1% per month.[1]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: A comprehensive suite of PPE is mandatory. This includes:

  • Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors and acid gases.

  • Hand Protection: Chemically resistant gloves, such as butyl rubber or Viton™. It is advisable to double-glove.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Body Protection: A flame-resistant lab coat, chemical apron, and closed-toe shoes.

Q4: What should I do in case of a this compound spill?

A4: In the event of a spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) department. If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with an inert absorbent material (such as vermiculite or sand), and prevent it from entering drains. The contaminated material should be collected in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated during and after cleanup.

Q5: What are the symptoms of this compound exposure?

A5: Acute inhalation exposure can cause respiratory irritation, chest pains, nausea, vomiting, dizziness, and neurological effects.[6] Chronic exposure can lead to more severe neurological damage. Skin contact can cause irritation and burns. If exposure is suspected, seek immediate medical attention.

Troubleshooting Guide for Experiments with this compound

This guide addresses common issues that may arise during the synthesis of organoselenium compounds using this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low or no product yield 1. Decomposition of CSe₂: Exposure to air, light, or moisture. 2. Improper reaction temperature: Temperature may be too high or too low for the specific reaction. 3. Inactive reagents: Other starting materials may have degraded.1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use fresh, properly stored CSe₂. Conduct the reaction under a positive pressure of inert gas. 2. Carefully monitor and control the reaction temperature using a suitable bath (ice, dry ice/acetone, etc.). 3. Verify the purity and activity of all other reagents before starting the synthesis.
Formation of a black precipitate 1. Polymerization of CSe₂: Can occur under high pressure or upon prolonged standing.[1] 2. Decomposition of product: The desired organoselenium compound may be unstable under the reaction conditions.1. Use CSe₂ promptly after purification or purchase. Avoid high-pressure conditions unless specified in the protocol. 2. Analyze the precipitate to identify its composition. If it is the decomposed product, consider modifying the reaction conditions (e.g., lower temperature, shorter reaction time).
Extremely foul odor during the reaction 1. Leak in the reaction setup: Allowing CSe₂ vapor or its byproducts to escape. 2. Reaction with air/moisture: Formation of volatile, malodorous decomposition products.[1][3]1. Work exclusively in a well-ventilated fume hood. Check all joints and septa for a proper seal. Use high-quality glassware. 2. Maintain a robust inert atmosphere throughout the experiment. Consider using a scrubber system with a suitable neutralizing agent (e.g., bleach solution) for the exhaust gas.
Difficulty in purifying the product 1. Presence of selenium-containing impurities: Unreacted CSe₂ or its byproducts. 2. Product instability on silica gel: Some organoselenium compounds can decompose on silica gel during column chromatography.1. Consider a workup procedure that includes a wash with a dilute oxidizing agent (e.g., hydrogen peroxide) to remove some selenium impurities. 2. If decomposition on silica is suspected, try alternative purification methods such as recrystallization, distillation, or chromatography on a less acidic stationary phase (e.g., alumina).

Experimental Protocols

General Workflow for Handling this compound

The following diagram illustrates a typical workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling and Reaction cluster_cleanup Workup and Cleanup prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Functioning Correctly prep_ppe->prep_hood prep_inert Prepare Inert Atmosphere Setup prep_hood->prep_inert prep_glassware Use Oven-Dried Glassware prep_inert->prep_glassware handle_transfer Transfer CSe₂ via Syringe/Cannula prep_glassware->handle_transfer handle_reaction Conduct Reaction Under Inert Atmosphere handle_transfer->handle_reaction handle_monitoring Monitor Reaction Progress handle_reaction->handle_monitoring cleanup_quench Quench Reaction Appropriately handle_monitoring->cleanup_quench cleanup_waste Segregate and Dispose of Hazardous Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decon

General workflow for handling this compound.
Detailed Protocol: Synthesis of a Diselenocarbamate

This protocol details the synthesis of a dialkyldiselenocarbamate, a common reaction involving this compound.[1]

Materials:

  • This compound (CSe₂)

  • Secondary amine (e.g., diethylamine)

  • Anhydrous diethyl ether

  • Schlenk flask and other appropriate glassware

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Assemble and flame-dry a Schlenk flask equipped with a magnetic stir bar and a rubber septum under vacuum. Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation: In the prepared Schlenk flask, dissolve the secondary amine in anhydrous diethyl ether.

  • Addition of this compound: Using a gas-tight syringe, carefully draw the required amount of this compound. Slowly add the CSe₂ dropwise to the stirred solution of the amine at 0°C (ice bath).

  • Reaction: Allow the reaction mixture to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the product may precipitate from the solution. If so, it can be isolated by filtration under an inert atmosphere. If the product is soluble, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

  • Waste Disposal: All liquid and solid waste containing selenium must be collected in a designated hazardous waste container.

Signaling Pathway for Risk Mitigation

The following diagram outlines the logical steps for mitigating risks when working with this compound.

G cluster_assessment Risk Assessment cluster_control Control Measures cluster_emergency Emergency Preparedness assess_hazards Identify Hazards (Toxicity, Volatility, Flammability) assess_exposure Evaluate Exposure Potential assess_hazards->assess_exposure control_eng Engineering Controls (Fume Hood, Glove Box) assess_exposure->control_eng control_admin Administrative Controls (SOPs, Training) control_eng->control_admin control_ppe Personal Protective Equipment (Respirator, Gloves, Goggles) control_admin->control_ppe emergency_spill Spill Response Kit control_ppe->emergency_spill emergency_exposure First Aid and Medical Attention emergency_spill->emergency_exposure emergency_evac Evacuation Plan emergency_exposure->emergency_evac

Logical flow for risk mitigation with CSe₂.

Material Compatibility

When working with this compound, it is crucial to use compatible materials for storage containers, reaction vessels, and transfer lines to prevent degradation of the equipment and contamination of the chemical.

MaterialCompatibilityNotes
Glass (Borosilicate) Excellent Preferred material for storage and reaction vessels.
Stainless Steel Good Can be used for transfer needles and tubing.
Teflon® (PTFE) Good Suitable for septa and sealing materials.
Polypropylene Fair May show some swelling or degradation over time.
Polyethylene Poor Not recommended for long-term storage.
Butyl Rubber Good Recommended for gloves and septa.
Neoprene Poor Significant degradation is expected.
Nitrile Rubber Poor Not recommended for direct contact.
Viton™ Good Recommended for gloves and seals.

Disclaimer: This information is intended as a guide. Always consult the manufacturer's chemical compatibility data for specific equipment and materials. It is recommended to perform a small-scale test before extensive use.

References

Alternative synthetic pathways to avoid using CSe2 due to odor

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alternative synthetic pathways that avoid the use of carbon diselenide (CSe₂). This resource is designed for researchers, scientists, and drug development professionals seeking safer and less odorous methods for the synthesis of selenium-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why should I avoid using this compound (CSe₂)?

A1: this compound (CSe₂) is a volatile, yellow-orange oily liquid known for its pungent and highly unpleasant odor.[1][2] Its use poses significant challenges in a laboratory setting due to its malodorous nature, which can permeate the lab and cause discomfort.[3] Additionally, selenium compounds, in general, can be toxic if inhaled or consumed.[4] Exploring alternative reagents can lead to a safer and more pleasant laboratory environment without compromising synthetic utility.

Q2: What are the most common CSe₂-free alternatives for synthesizing selenoureas?

A2: Several effective and less odorous alternatives to CSe₂ are available for the synthesis of selenoureas and other organoselenium compounds. The most prominent methods include:

  • Using Potassium Selenocyanate (KSeCN): This involves a one-pot reaction of an appropriate acid chloride with KSeCN, followed by the addition of an amine.[5] This is a widely used and well-documented method.

  • Employing Elemental Selenium (Se): Elemental selenium is advantageous as it is non-toxic, odorless, and chemically stable.[6] It can be used in reactions with isocyanides and amines to form selenoureas.[4]

  • In Situ Generation of Hydroselenide Ion (HSe⁻): This method uses the hydroselenide ion to displace a thiomethyl group from S-methylthiopseudoureas.[7] The hydroselenide is typically generated in situ from hydrogen selenide (H₂Se) gas, which, although odorous and toxic, is immediately consumed in the reaction, minimizing exposure.[7][8]

Q3: Are there any "odorless" selenium reagents available?

A3: Elemental selenium is considered an odorless starting material for organic selenation reactions.[6] While many organoselenium compounds have characteristic odors, the use of elemental selenium as the selenium source can significantly reduce the malodor issues associated with reagents like CSe₂. However, it's important to note that subsequent reaction products may still have odors.

Q4: Can I synthesize other selenium-containing compounds without CSe₂?

A4: Yes, a wide variety of organoselenium compounds can be synthesized without CSe₂. For example, selenoesters can be synthesized directly from carboxylic acids using bifunctional selenoureas, which act as both the selenium source and a nucleophilic activator.[9] Additionally, selenium dioxide (SeO₂) is a well-known reagent for allylic oxidations.[10]

Troubleshooting Guides

Synthesis of Selenoureas using Potassium Selenocyanate (KSeCN)

Problem: Low yield of the desired selenourea.

Possible Cause Troubleshooting Step
Moisture in the reaction: KSeCN is moisture-sensitive. Ensure all glassware is oven-dried and use anhydrous solvents.
Impure starting materials: Use freshly purified acid chlorides and amines. The purity of KSeCN is also crucial.
Incorrect reaction time: The formation of the intermediate acylisoselenocyanate typically takes around 30 minutes.[5] Ensure sufficient time for this step before adding the amine. Monitor the reaction by TLC.
Side reactions: Depending on the substrates, unexpected side products can form.[11] Consider adjusting the temperature or reaction time. If side reactions persist, purification by recrystallization or column chromatography may be necessary.[5]

Problem: The reaction mixture turns deep red/black, and no product is isolated.

Possible Cause Troubleshooting Step
Decomposition of the intermediate: Acylisoselenocyanates can be unstable.[5] Ensure the reaction temperature is controlled, especially during the initial phase. Adding the amine promptly after the formation of the intermediate can help.
Oxidation of selenium species: Keep the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Synthesis using Elemental Selenium

Problem: The reaction is slow or does not proceed to completion.

Possible Cause Troubleshooting Step
Inertness of elemental selenium: Elemental selenium can be quite inert and has low solubility in many organic solvents.[6]
- Consider using a high-boiling point solvent to increase the reaction temperature.
- Mechanical activation, such as ball milling, can be used to increase the reactivity of elemental selenium.
- The use of a phase-transfer catalyst may improve the reaction rate.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various substituted selenoureas using the potassium selenocyanate (KSeCN) method.

Selenourea Derivative Yield (%) Reference
N-Benzoyl-N'-methyl-N'-phenylselenourea55[5]
N-(4-Methylbenzoyl)-N'-methyl-N'-phenylselenourea64[5]
N-((4-bromophenyl)carbamoselenoyl)benzamide93[11]
N-((4-pentafluorosulfanylphenyl)carbamoselenoyl)-4-methoxybenzamide76[11]
4-nitro-N-((4-(pentafluorosulfanyl)phenyl)carbamoselenoyl)benzamide79[11]

Experimental Protocols

General Protocol for the Synthesis of N-Acyl-N',N'-disubstituted Selenoureas using KSeCN

This protocol is adapted from the procedure described by W. du Mont, et al.[5]

Materials:

  • Potassium selenocyanate (KSeCN)

  • Appropriate acid chloride

  • Appropriate secondary amine

  • Acetone (anhydrous)

  • 0.1 M Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • To a solution of KSeCN (1.0 eq.) in anhydrous acetone, add the appropriate acid chloride (1.0 eq.).

  • Stir the mixture at room temperature for approximately 30 minutes. During this time, the formation of an acylisoselenocyanate intermediate is expected.

  • Add the desired amine (1.0 eq.) to the reaction mixture.

  • Continue stirring for an additional 30 minutes.

  • Pour the reaction mixture into a beaker containing 0.1 M HCl.

  • An orange precipitate of the crude selenourea should form. Filter the precipitate.

  • Wash the filtered solid with water and allow it to dry.

  • The pure selenourea can be obtained by recrystallization from ethanol.[5]

Visualized Pathways and Workflows

KSeCN_Pathway KSeCN KSeCN Intermediate [R-CON=C=Se] (Acylisoselenocyanate) KSeCN->Intermediate + AcidChloride R-COCl (Acid Chloride) AcidChloride->Intermediate Amine R'R''NH (Amine) Product R-CONH-C(=Se)NR'R'' (Selenourea) Intermediate->Product + Amine (Step 2) Workup HCl Workup & Precipitation Product->Workup Solvent Acetone Solvent->KSeCN Solvent

Caption: Synthetic pathway for selenoureas via the KSeCN method.

HSe_Pathway H2Se H₂Se NaHSe NaHSe (Sodium Hydroselenide) H2Se->NaHSe + NaHCO3 NaHCO₃ NaHCO3->NaHSe in H₂O/EtOH pH_adjust Adjust pH to 8-9 NaHSe->pH_adjust + Thiopseudourea Thiopseudourea RNH-C(=NR'')-SMe (S-methylthiopseudourea) Product RNH-C(=Se)-NHR'' (Selenourea) pH_adjust->Product Displacement of -SMe

Caption: Synthesis of selenoureas using in situ generated hydroselenide.

References

Technical Support Center: Carbon Diselenide (CSe₂) Resource Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals working with carbon diselenide (CSe₂). It addresses common challenges related to its high cost, limited availability, and handling requirements through a series of frequently asked questions and troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (CSe₂) so expensive and difficult to source?

A1: The high cost and scarcity of CSe₂ are due to a combination of factors:

  • Complex Synthesis: Production is hazardous and energy-intensive, often requiring the reaction of selenium powder with dichloromethane vapor at temperatures around 550°C.[1][2] Older methods involved highly toxic precursors like hydrogen selenide.[1]

  • Inherent Instability: CSe₂ is unstable and decomposes slowly over time, even under cold storage (approximately 1% per month at -30°C).[1][2] This instability complicates shipping and long-term storage, contributing to high costs.

  • Toxicity and Hazards: The compound is moderately toxic, presents a significant inhalation hazard, and is known for its extremely offensive odor when mixed with air.[1] These properties necessitate specialized handling, storage, and engineering controls, increasing overhead costs for suppliers.

Q2: What are the primary applications of this compound?

A2: this compound is a key precursor in the synthesis of tetraselenafulvalenes (TSF) and their derivatives.[1][2] These organoselenium compounds are crucial for developing organic conductors and superconductors, making CSe₂ a valuable reagent in materials science and electronics research.[1]

Q3: What are the main physical and chemical properties of CSe₂?

A3: CSe₂ is a yellow-orange, oily liquid with a pungent, potent odor.[1] It is a linear, nonpolar molecule (Se=C=Se), analogous to carbon dioxide and carbon disulfide. It is insoluble in water but soluble in many organic solvents.[1][3] It is also sensitive to light.[4]

Q4: How should this compound be stored safely?

A4: Due to its instability, CSe₂ must be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light.[4][5] To minimize decomposition, storage at low temperatures (e.g., -30°C) is recommended.[1] Some suppliers offer CSe₂ as a more stable solution in an appropriate solvent.[4][6]

Troubleshooting Guides

Issue: Difficulty in Procuring CSe₂ due to Low Stock or Long Lead Times

This workflow outlines the decision-making process for acquiring and using high-cost, low-availability reagents like this compound. It emphasizes budget evaluation, necessity assessment, and consideration of alternatives to ensure efficient resource allocation.

cluster_plan Phase 1: Planning & Assessment cluster_procure Phase 2: Procurement cluster_fallback Phase 3: Contingency start Need for CSe₂ Identified in Experimental Plan assess Is CSe₂ Absolutely Necessary? Can the research question be answered otherwise? start->assess alt Evaluate Potential Alternatives (e.g., CS₂, in-situ generation, other Se sources) assess->alt No budget Secure Budget Approval (Acknowledge high cost per gram) assess->budget Yes alt->budget No suitable alternative revisit Re-evaluate Alternatives or Modify Experimental Scope alt->revisit source Identify & Contact Multiple Suppliers (Request quotes, purity, lead times) budget->source evaluate Evaluate Supplier Options (Cost vs. Purity vs. Availability) source->evaluate purchase Place Purchase Order with Best Option (Plan experiment around lead time) evaluate->purchase no_stock Problem: No Supplier Has Stock evaluate->no_stock no_stock->revisit custom Inquire About Custom Synthesis (May have high minimum order & cost) no_stock->custom

Procurement Workflow for High-Cost Reagents.

Protocol:

  • Assess Necessity: Critically evaluate if CSe₂ is indispensable for your synthesis. Could its more common sulfur analog, carbon disulfide (CS₂), or another selenium source suffice?

  • Contact Multiple Suppliers: Do not rely on a single source. Reach out to specialty chemical manufacturers globally to inquire about availability, lead times, purity, and pricing.[3][5][7]

  • Consider Stabilized Solutions: Some suppliers offer CSe₂ as a solution in solvents like THF or dioxane.[4] These solutions are often more stable than the neat product and may be more readily available.[6]

  • Explore Custom Synthesis: If stock is unavailable, ask suppliers if they offer custom synthesis services. Be prepared for potentially high costs and minimum order quantities.

  • Plan Ahead: Given the long lead times, order CSe₂ well in advance of your planned experiments.

Issue: Managing the High Cost of CSe₂ in Experiments

This workflow provides a systematic approach to handling expensive and unstable reagents in a laboratory setting. The focus is on minimizing waste through meticulous planning, precise execution, and careful post-experiment processing.

cluster_prep 1. Pre-Experiment Planning cluster_exec 2. Execution cluster_post 3. Post-Reaction calc Calculate Stoichiometry Precisely (Avoid using arbitrary excess) pilot Perform Pilot Study on a Microscale (Confirm reaction conditions & yield) calc->pilot prep Prepare All Other Reagents & Glassware First pilot->prep handle Handle CSe₂ in a Fume Hood with Proper PPE prep->handle transfer Use Precise Transfer Techniques (e.g., gas-tight syringe) to avoid loss handle->transfer reaction Monitor Reaction Closely (Use TLC, LC-MS, etc. to determine endpoint) transfer->reaction quench Quench Reaction Promptly & Safely reaction->quench dispose Dispose of Waste According to Institutional Safety Protocols quench->dispose end Experiment Complete dispose->end

Experimental Workflow for Cost-Effective Use.

Protocol:

  • Microscale Reactions: Before committing a large amount of material, perform the reaction on a microscale to confirm conditions and expected yield.

  • Precise Calculation: Calculate the required amount of CSe₂ with high precision. Avoid using a significant excess unless it is proven to be critical for the reaction's success.

  • Optimize Handling: Use gas-tight syringes for transfers to minimize loss due to CSe₂'s high vapor pressure.[1] Work in an inert atmosphere if the reaction is sensitive to air or moisture.

  • Ready Setup: Ensure all other reagents, solvents, and equipment are fully prepared before opening the CSe₂ container to minimize its exposure time to ambient conditions.

Data & Alternatives

Commercial Availability and Cost Data

The commercial availability of CSe₂ is limited to a few specialty suppliers. The cost is exceptionally high, as illustrated by the sample pricing below. Prices are subject to change and vary significantly between suppliers.

Supplier Example Purity Quantity Estimated Price (EUR)
Anonymous Specialty Supplier+98% (GC-MS)1 g€ 5,984.00
+98% (GC-MS)5 g€ 9,415.00
+99% (GC-MS)1 g~€ 7,000.00 (17% higher)
Data based on publicly available price lists and may not reflect current market rates.[4]
Primary Alternative: Carbon Disulfide (CS₂)

For some applications, the sulfur analog, carbon disulfide (CS₂), may be a viable, though chemically distinct, alternative. It is significantly cheaper and more readily available.

Property This compound (CSe₂) ** Carbon Disulfide (CS₂) **
Molar Mass 169.93 g/mol [3]76.14 g/mol
Boiling Point 125-126 °C[4]46.3 °C
Hazards Moderately toxic, extremely foul odor, unstable.[1]Highly flammable, toxic, reproductive hazard.[8]
Availability Very limited, specialty suppliers only.Widely available from major chemical suppliers.[9]
Estimated Cost Extremely high (~€6,000/g).[4]Low (~$70/L for ACS reagent grade).[9][10]
Primary Use Precursor to organic superconductors.[1][2]Industrial solvent, precursor for rayon, cellophane.

References

Optimizing Carbon Diselenide (CSe₂) Polymerization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for carbon diselenide (CSe₂) polymerization. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound (CSe₂)?

A1: Poly(this compound) can be synthesized through several methods, including thermal polymerization of CSe₂ solutions at high pressure, slow thermal polymerization of neat CSe₂ under ambient conditions, and photopolymerization of CSe₂ solutions.[1] High-pressure polymerization is a common approach for obtaining poly(this compound).[2][3][4]

Q2: What is the appearance and stability of poly(this compound)?

A2: Poly(this compound) is typically a black powder.[1] The polymer is reported to be stable up to 300 °C and in air.[2][3][4] However, it can thermally decompose above approximately 130°C, forming trigonal selenium as a by-product.[1]

Q3: What are the expected properties of poly(this compound)?

A3: The properties of poly(this compound) can vary depending on the synthesis method. High-pressure polymerization can yield a highly conducting polymer.[2][3][4] In contrast, polymerization of CSe₂ dissolved in solvents like dioxane or methylene chloride at high pressure has been reported to produce a black powder with low electrical conductivity (< 10⁻⁶ S cm⁻¹).[1] The polymer is generally highly disordered as prepared.[1]

Q4: Are there any known side reactions or by-products to be aware of during CSe₂ polymerization?

A4: Yes, the formation of free crystalline or amorphous selenium is a notable side reaction, particularly in the high-pressure, high-temperature polymerization of neat CSe₂.[1] Thermal degradation of the polymer above 130°C also leads to the formation of trigonal selenium.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Polymer Yield - Inefficient polymerization conditions. - Short reaction time. - Monomer impurity.- Optimize pressure and temperature according to the chosen method (see Table 1). - Increase the reaction duration. For instance, high-pressure methods have used reaction times of 2 to 10 hours.[1][3] - Ensure the purity of the CSe₂ monomer.
Formation of Free Selenium - High-pressure, high-temperature polymerization of neat CSe₂.[1] - Thermal decomposition of the polymer.[1]- Consider solution-based polymerization (e.g., in dioxane or methylene chloride) which has been shown to produce polymer without free selenium.[1] - Maintain the reaction and drying temperatures below the polymer's decomposition point (~130°C).[1] Dry the product under vacuum at a low temperature (e.g., ~50°C).[1]
Low Electrical Conductivity - Polymerization method used.- For highly conducting polymers, high-pressure polymerization of CSe₂ is recommended.[2][3][4] Polymerization of CSe₂ in solution tends to result in a product with low electrical conductivity.[1]
Inconsistent Product Characteristics - Variation in reaction parameters. - Incomplete reaction.- Strictly control reaction parameters such as pressure, temperature, and time. - Ensure the reaction goes to completion. Yields greater than 95% have been reported with certain high-pressure solution methods.[1]

Quantitative Data Summary

Table 1: Summary of CSe₂ Polymerization Conditions and Outcomes

Method Pressure Temperature Solvent Duration Yield Key Observation(s) Reference
High-Pressure Thermal (Solution)5 kbar100°CDioxane2 h> 95%Black solid, low electrical conductivity (< 10⁻⁶ S cm⁻¹), no free selenium.[1]
High-Pressure Thermal (Solution)6000 atm100°CMethylene Chloride / Carbon Disulfide10 h-Selenium-containing solid obtained.[3]
Slow Thermal (Neat)1 bar25°CNone (Neat)30 days< 10%Black solid, low electrical conductivity, no free selenium.[1]
Photopolymerization (Solution)1 bar22°CMethylene Chloride5 - 15 min-Black powder, low electrical conductivity, no free selenium.[1]

Experimental Protocols

1. High-Pressure Thermal Polymerization in Dioxane

This method has been reported to yield a high quantity of poly(this compound) without the formation of free selenium.[1]

  • Materials: this compound (CSe₂), Dioxane.

  • Apparatus: Teflon-lined piston-cylinder cell.

  • Procedure:

    • Prepare a solution of CSe₂ in dioxane.

    • Place the solution in a Teflon-lined piston-cylinder cell.

    • Pressurize the cell to 5 kbar.

    • Heat the cell to an external temperature of 100°C and maintain for 2 hours.

    • After the reaction, cool the cell and carefully collect the resulting black solid.

    • Filter the product and dry it under vacuum at approximately 50°C for several hours.

2. Slow Thermal Polymerization of Neat CSe₂

This method offers a simpler setup but results in a significantly lower yield.[1]

  • Materials: this compound (CSe₂).

  • Apparatus: Sealed reaction vessel.

  • Procedure:

    • Place neat CSe₂ in a suitable reaction vessel.

    • Maintain the vessel at 1 bar pressure and a temperature of 25°C.

    • Allow the reaction to proceed for 30 days.

    • Collect the resulting black solid.

    • Filter and dry the product under vacuum.

Visualizations

Experimental_Workflow_High_Pressure_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_processing Product Processing start Start prep_solution Prepare CSe₂ solution in Dioxane start->prep_solution load_cell Load solution into Teflon-lined piston-cylinder cell prep_solution->load_cell pressurize Pressurize to 5 kbar load_cell->pressurize heat Heat to 100°C for 2 hours pressurize->heat cool_collect Cool and collect black solid heat->cool_collect filter_product Filter the product cool_collect->filter_product dry_product Dry under vacuum at ~50°C filter_product->dry_product end_product Poly(this compound) dry_product->end_product

Caption: Workflow for High-Pressure CSe₂ Polymerization.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Potential Solutions start Experiment Outcome low_yield Low Polymer Yield start->low_yield se_formation Free Selenium Formation start->se_formation low_conductivity Low Electrical Conductivity start->low_conductivity optimize_params Optimize Pressure/Temp/Time low_yield->optimize_params Inefficient Conditions? check_purity Check Monomer Purity low_yield->check_purity Impure Monomer? use_solvent Use Solution Polymerization se_formation->use_solvent High Temp Neat Reaction? control_temp Control Reaction/Drying Temp se_formation->control_temp Polymer Decomposition? high_pressure_method Use High-Pressure Neat Method low_conductivity->high_pressure_method Solution-based Method Used?

Caption: Troubleshooting Logic for CSe₂ Polymerization.

References

Technical Support Center: Characterizing Impurities in Carbon Diselenide Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbon diselenide (CSe₂). The information is designed to help identify and characterize impurities that may be present in CSe₂ samples, ensuring the quality and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this compound?

A1: Impurities in this compound can originate from several sources, primarily related to its synthesis and inherent instability. Key sources include:

  • Synthesis Byproducts and Unreacted Starting Materials: The common synthesis of CSe₂ involves reacting selenium powder with dichloromethane vapor at high temperatures (around 550°C) or treating hydrogen selenide with carbon tetrachloride.[1] This can lead to residual starting materials (selenium, dichloromethane, carbon tetrachloride, hydrogen selenide) and byproducts such as hydrochloric acid (HCl) in the final product.[1]

  • Spontaneous Decomposition: this compound is inherently unstable and can decompose over time, even under proper storage conditions. It decomposes at a rate of approximately 1% per month when stored at -30°C.[1]

  • Polymerization: CSe₂ has a tendency to polymerize, especially under high pressure or upon prolonged storage.[1][2] This polymer is a common impurity in aged samples.

  • Reaction with Air and Moisture: When exposed to air, CSe₂ can react to form highly toxic and malodorous compounds.[1] Exposure to moisture can lead to hydrolysis.

Q2: How can I minimize the formation of impurities during the storage of this compound?

A2: To minimize impurity formation, proper storage is crucial. This compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen). Storage at low temperatures, such as -30°C, is recommended to slow the rate of decomposition.[1] For enhanced stability, storing CSe₂ as a dilute solution in an inert organic solvent can also be effective.[1]

Q3: What are the initial signs that my this compound sample may be contaminated?

A3: Visual inspection and odor can provide initial clues about the purity of your CSe₂ sample. Pure this compound is a yellow-orange, oily liquid.[1][3] The presence of a brownish or black precipitate may indicate the formation of polymeric impurities.[4] A significant change in the odor of the sample, especially an extremely offensive smell when exposed to air, suggests the formation of degradation products.[1]

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues encountered during the analysis of this compound impurities.

Issue 1: Unexpected Peaks in Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Symptoms:

  • Multiple peaks are observed in the chromatogram in addition to the main CSe₂ peak.

  • The mass spectra of these additional peaks do not correspond to CSe₂.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contamination from Starting Materials 1. Review the synthesis method used for the CSe₂. 2. Obtain the mass spectra of the starting materials (e.g., dichloromethane, carbon tetrachloride) and compare them with the spectra of the unknown peaks. 3. If a match is found, the impurity is likely a residual starting material. Purification of the CSe₂ by distillation under an inert atmosphere may be necessary.
Presence of Decomposition Products 1. this compound is known to be unstable. The additional peaks could be degradation products. 2. Carefully analyze the mass spectra of the unknown peaks for fragments characteristic of selenium-containing compounds. 3. Consider the possibility of reactions with trace amounts of air or water in the GC system.
Column Bleed or Contamination 1. Run a blank analysis with only the solvent to check for column bleed or system contamination. 2. If peaks are present in the blank run, bake out the column according to the manufacturer's instructions. 3. If the issue persists, the column may need to be replaced.
Sample Preparation Artifacts 1. Ensure that all solvents and reagents used for sample preparation are of high purity. 2. Run a blank of the sample preparation procedure to identify any contaminants introduced during this stage.
Issue 2: Broad or Tailing Peaks in GC-MS

Symptoms:

  • The CSe₂ peak or other peaks in the chromatogram are broad and asymmetrical (tailing).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Active Sites in the GC System 1. this compound and its potential impurities can be reactive and interact with active sites in the injector liner or column. 2. Use a deactivated inlet liner and a high-quality, inert GC column. 3. If tailing persists, consider trimming the first few centimeters of the column.
Column Overload 1. The concentration of the injected sample may be too high. 2. Dilute the sample and re-inject.
Inappropriate GC Conditions 1. Optimize the injector temperature and oven temperature program. A temperature that is too low can cause condensation and peak broadening.
Issue 3: Inconsistent Results in Spectroscopic Analysis (NMR, FTIR, Raman)

Symptoms:

  • Spectra of the same sample vary between measurements.

  • New peaks appear over time in repeated analyses.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Degradation During Analysis 1. this compound is light and air-sensitive.[1][4] Degradation can occur during sample preparation and analysis. 2. Prepare samples fresh immediately before analysis. 3. For NMR, use a deuterated solvent that has been degassed and handle the sample under an inert atmosphere. 4. Minimize the exposure of the sample to light and air.
Presence of Paramagnetic Impurities 1. Paramagnetic impurities can cause significant broadening of NMR signals. 2. If suspected, consider purification methods to remove metallic or other paramagnetic species.
Polymerization in Solution 1. The concentration of the sample may be promoting polymerization. 2. Analyze the sample at a lower concentration. 3. Monitor the sample over time with the spectroscopic technique to observe the appearance of new signals that may correspond to the polymer.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Purity

This protocol outlines a general method for the analysis of volatile impurities in this compound.

1. Sample Preparation:

  • All sample handling should be performed in a well-ventilated fume hood due to the high toxicity of CSe₂.[1]
  • Prepare a dilute solution of the this compound sample (e.g., 1% v/v) in a high-purity, inert solvent such as cyclohexane or carbon disulfide.
  • Use a gas-tight syringe for all transfers to minimize exposure to air.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
  • Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Injector Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Final hold: 5 minutes at 280°C.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 35-300.
  • Scan Speed: 2 scans/second.

3. Data Analysis:

  • Identify the peak corresponding to this compound (molecular ion at m/z 172, based on the most abundant selenium isotope).
  • Analyze the mass spectra of any additional peaks and compare them to spectral libraries (e.g., NIST) to tentatively identify impurities.
  • Confirm the identity of suspected impurities by running authentic standards if available.

Protocol 2: NMR Spectroscopic Analysis for Non-Volatile Impurities

This protocol is designed to identify polymeric and other non-volatile impurities.

1. Sample Preparation (in a glovebox or under an inert atmosphere):

  • Use a clean, dry NMR tube.
  • Dissolve 10-20 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂). The solvent should be degassed to remove dissolved oxygen.
  • Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C and the potential for low concentrations of impurities, a longer acquisition time may be necessary.
  • A standard broadband proton-decoupled ¹³C experiment is suitable.
  • The chemical shift of pure CSe₂ is expected to be around 206 ppm. The chemical shift of the polymeric form may be different and could appear as a broader signal.

3. Data Analysis:

  • Integrate the peaks to get a relative ratio of CSe₂ to any impurities. Note that for ¹³C NMR, integration is not always quantitative without specific experimental setups.
  • Compare the observed chemical shifts of impurity peaks with known values for potential organoselenium compounds or polymers.

Visualizing Workflows

Impurity_Identification_Workflow

Caption: Workflow for the identification and resolution of impurities in CSe₂ samples.

GCMS_Troubleshooting_Logic

Caption: Troubleshooting logic for unexpected peaks in GC-MS analysis of CSe₂.

References

Technical Support Center: Disposal of Carbon Diselenide Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for the safe handling and disposal of carbon diselenide (CSe₂) waste in a research laboratory setting. It is intended for researchers, scientists, and drug development professionals who may encounter this hazardous material in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a toxic and volatile liquid with a highly offensive odor.[1][2] It presents a significant inhalation hazard and can be absorbed through the skin.[1] It is also flammable.

Q2: What immediate actions should be taken in case of a this compound spill?

A2: In the event of a spill, the area should be evacuated immediately. If it is safe to do so, ensure adequate ventilation. Remove all ignition sources. The spill should be absorbed with an inert material, such as vermiculite or sand, and placed in a sealed, compatible container for disposal. Do not use combustible materials like paper towels to absorb the spill. The offensive odor can be neutralized by oxidizing it with bleach.

Q3: What personal protective equipment (PPE) is required when handling this compound waste?

A3: When handling this compound waste, appropriate PPE is mandatory. This includes, but is not limited to:

  • Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. In situations where a fume hood is not available or insufficient, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used.

  • Protective Clothing: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a significant spill, a chemically resistant apron or suit may be necessary.

Q4: How should I store this compound waste?

A4: this compound waste should be stored in a tightly sealed, properly labeled container made of a compatible material (e.g., glass or Teflon-lined). The container should be stored in a cool, dry, well-ventilated area, away from heat, sparks, and incompatible materials such as strong oxidizing agents.[3] Secondary containment should be used to prevent spills.

Q5: Can I dispose of this compound waste down the drain?

A5: No. This compound is insoluble in water and is highly toxic.[1] It must not be disposed of down the drain. All this compound waste, including contaminated materials, must be collected and disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.

Troubleshooting Guide

Problem: I can still smell a strong, offensive odor even after cleaning up a small spill.

  • Possible Cause: Residual this compound may be present in the spill area or on contaminated materials.

  • Solution: The odor of this compound can be neutralized by oxidation with a dilute bleach (sodium hypochlorite) solution. Prepare a 10% bleach solution and carefully apply it to the affected area in a well-ventilated fume hood. Allow the solution to react for at least one hour. Absorb the cleaning solution with an inert material and dispose of it as hazardous waste.

Problem: The this compound waste container is bulging.

  • Possible Cause: this compound can slowly decompose, especially if exposed to light or impurities, which may lead to a buildup of pressure inside the container.[1]

  • Solution: Do not attempt to open the container. Immediately contact your institution's EHS office for guidance. If possible, move the container to a remote, well-ventilated area away from personnel.

Problem: I accidentally mixed this compound waste with an incompatible chemical.

  • Possible Cause: Mixing this compound with incompatible materials, such as strong oxidizing agents, can lead to a dangerous chemical reaction.[3]

  • Solution: If a reaction is occurring (e.g., fuming, heat generation, color change), evacuate the area immediately and contact your institution's EHS office or emergency response team. Provide them with the details of the chemicals that were mixed. Do not attempt to handle the container yourself.

Quantitative Data

The following table summarizes the permissible exposure limits for selenium and its compounds as established by the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH). These limits are crucial for ensuring a safe working environment.

Regulatory AgencyExposure Limit TypeValue (as Se)
OSHAPermissible Exposure Limit (PEL) - 8-hour Time-Weighted Average (TWA)0.2 mg/m³
NIOSHRecommended Exposure Limit (REL) - 10-hour Time-Weighted Average (TWA)0.2 mg/m³

Experimental Protocol: Neutralization of this compound Waste

This protocol describes a method for the neutralization of small quantities of this compound waste in a laboratory setting using a sodium hypochlorite (bleach) solution. This procedure should only be performed by trained personnel in a certified chemical fume hood.

Materials:

  • This compound waste

  • Commercial bleach (containing ~5-8% sodium hypochlorite)

  • Water

  • Sodium thiosulfate (for quenching excess bleach)

  • pH paper or pH meter

  • Appropriate waste containers

  • Personal Protective Equipment (see FAQ section)

Procedure:

  • Preparation of Neutralizing Solution: In a chemical fume hood, prepare a dilute bleach solution by mixing one part commercial bleach with four parts water (approximately a 1:5 dilution). Prepare a 10% (w/v) solution of sodium thiosulfate in water for quenching.

  • Neutralization:

    • Place the container with the this compound waste in a secondary container (e.g., a plastic tub) inside the chemical fume hood.

    • Slowly and carefully add the dilute bleach solution to the this compound waste. A 10-fold excess of the bleach solution by volume is recommended to ensure complete oxidation.

    • The reaction is exothermic and may produce fumes. Add the bleach solution in small portions to control the reaction rate and temperature.

    • Stir the mixture gently with a magnetic stirrer for at least 24 hours to ensure complete reaction. The offensive odor should dissipate as the this compound is oxidized.

  • Quenching Excess Bleach:

    • After the 24-hour reaction period, test for the presence of excess oxidant using potassium iodide-starch paper (optional but recommended).

    • Slowly add the 10% sodium thiosulfate solution to the reaction mixture until the excess bleach is neutralized. The absence of a reaction (e.g., heat generation) and a negative test on the KI-starch paper indicates that the bleach has been quenched.

  • pH Adjustment and Disposal:

    • Check the pH of the final solution. If necessary, adjust the pH to be between 6 and 8 using a dilute acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

    • The resulting solution contains oxidized selenium compounds. This solution must be collected as hazardous waste. Transfer the neutralized waste to a properly labeled hazardous waste container.

    • Consult your institution's EHS office for final disposal procedures for selenium-containing waste. The treated waste may still be classified as hazardous due to the presence of selenium.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research laboratory.

DisposalWorkflow cluster_0 This compound Waste Management Start Generation of CSe2 Waste Decision1 Is the waste pure CSe2 or a concentrated solution? Start->Decision1 Decision2 Is the waste a dilute solution or contaminated material? Decision1->Decision2 No Collect Collect in a dedicated, labeled, and sealed waste container Decision1->Collect Yes Decision2->Collect No (if not suitable for neutralization) Neutralize Neutralize using the Sodium Hypochlorite Protocol Decision2->Neutralize Yes Store Store in a designated hazardous waste accumulation area Collect->Store CollectTreated Collect treated waste in a labeled container Neutralize->CollectTreated CollectTreated->Store EHS Contact Environmental Health & Safety for pickup and final disposal Store->EHS

Caption: Decision workflow for the safe disposal of this compound waste.

References

Validation & Comparative

Comparative Reactivity of Carbon Diselenide and Carbon Disulfide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the comparative reactivity of carbon diselenide (CSe₂) and its sulfur analogue, carbon disulfide (CS₂). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer a clear comparison of the chemical behaviors of these two important reagents. While direct quantitative comparisons of reaction kinetics are limited in the literature, this guide presents key differences in their reactivity profiles, supported by physical properties and bond energy data.

Executive Summary

This compound (CSe₂) is generally more reactive than carbon disulfide (CS₂). This heightened reactivity is primarily attributed to the lower bond energy of the carbon-selenium double bond compared to the carbon-sulfur double bond, as well as the weaker Se-Se single bond in potential polymeric structures compared to the S-S bond. This fundamental difference manifests in their propensity to polymerize and their interactions with various reactants.

Physical and Thermodynamic Properties

A comparison of the fundamental physical and thermodynamic properties of CSe₂ and CS₂ provides a basis for understanding their differing reactivities.

PropertyThis compound (CSe₂)Carbon Disulfide (CS₂)Reference
Molar Mass169.96 g/mol 76.14 g/mol
Boiling Point125 °C46.3 °C
C=Se Bond Energy (in O=C=Se)~577 kJ/mol-
C=S Bond Energy (in O=C=S)-~753 kJ/mol
Diselenide (Se-Se) Bond Energy~172 kJ/mol-[1]
Disulfide (S-S) Bond Energy-~268 kJ/mol[1]

Reactivity Analysis

Polymerization

A significant difference in the reactivity of CSe₂ and CS₂ lies in their tendency to polymerize.

  • This compound (CSe₂): Readily undergoes homopolymerization, even under ambient conditions. High pressure can also induce polymerization.

  • Carbon Disulfide (CS₂): Requires high pressure to polymerize in the absence of a catalyst or radiation.

This difference in polymerization behavior is a direct consequence of the lower C=Se bond energy.

Nucleophilic Attack

Both CSe₂ and CS₂ are electrophilic at the carbon center and are susceptible to nucleophilic attack. The general mechanism involves the addition of a nucleophile to the carbon atom, followed by subsequent reactions.

Nucleophilic_Attack CX₂ C(X)₂ (X = S, Se) Intermediate [R₂N-C(X)S]⁻ CX₂->Intermediate Nu⁻ Nucleophile (e.g., R₂NH) Nu⁻->CX₂ Nucleophilic Attack

Caption: General mechanism of nucleophilic attack on CSe₂ or CS₂.

While kinetic data for a direct comparison is scarce, the lower electronegativity and larger size of selenium compared to sulfur generally make the carbon in CSe₂ a softer electrophile, which can influence its reactivity with different nucleophiles. Computational studies on related diselenide and disulfide compounds suggest that selenosulfides are more readily attacked at the selenium atom than the sulfur atom in a thiol/selenosulfide exchange, and exchange reactions involving a diselenide electrophile are significantly faster than with a corresponding disulfide.[2]

Cycloaddition Reactions

Experimental Protocols

Reaction of Secondary Amines with Carbon Disulfide

The reaction of secondary amines with CS₂ is a well-established method for the formation of dithiocarbamates.

Protocol:

  • In a typical procedure, a secondary amine is reacted with carbon disulfide in the presence of a base, such as sodium hydroxide or an excess of the amine itself, to act as a proton scavenger.[3][4]

  • The resulting dithiocarbamate salt can then be oxidatively coupled, for example with iodine, to yield a tetraalkylthiuram disulfide.[3][4]

  • A specific example involves the deprotonation of dicyclohexylamine (Cy₂NH) with tBuLi, followed by treatment with CS₂ and subsequent oxidative coupling with I₂ to produce Cy₂NC(S)SSC(S)NCy₂ in approximately 74% yield.[3][4]

CS2_Amine_Reaction Amine R₂NH Dithiocarbamate [R₂NCS₂]⁻Na⁺ Amine->Dithiocarbamate 1. + Base Base Base (e.g., NaOH) CS2 CS₂ CS2->Dithiocarbamate 2. Product R₂NC(S)SSC(S)NR₂ Dithiocarbamate->Product 3. + Oxidant Oxidant Oxidant (e.g., I₂)

Caption: Experimental workflow for the reaction of a secondary amine with CS₂.

Synthesis of Tetraselenafulvalenes (TSeFs) from this compound

CSe₂ is a key precursor in the synthesis of tetraselenafulvalenes (TSeFs), which are important components of organic conductors.

Protocol: The synthesis of TSeFs and their derivatives often involves multi-step sequences. While CSe₂-free syntheses are being developed, the classical approach utilizes CSe₂. A general pathway involves the formation of a 1,3-diselenole-2-selone intermediate, which can then be coupled to form the TSeF core. Due to the toxicity and instability of CSe₂, specific protocols often involve in-situ generation or careful handling in specialized equipment. A modern approach for synthesizing a precursor,[5][6]diselenole-2-thione, avoids the direct use of CSe₂.[5] However, historical methods rely on it as a starting material.

Conclusion

The available evidence strongly indicates that this compound is more reactive than carbon disulfide. This is supported by its greater propensity to polymerize and the lower bond energy of C=Se and Se-Se bonds compared to their sulfur counterparts. While a wealth of synthetic procedures exists for both compounds, direct comparative kinetic studies are lacking in the literature, representing a potential area for future research. The choice between CSe₂ and CS₂ in a synthetic context will depend on the desired reactivity and the tolerance of the reaction conditions to the higher reactivity and instability of CSe₂.

References

Unraveling the Contrasting Polymerization Behavior of Carbon Diselenide and Carbon Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the polymerization processes of carbon diselenide (CSe2) and carbon disulfide (CS2) reveals significant differences in their reactivity, polymerization mechanisms, and the properties of the resulting polymers. These distinctions are fundamentally rooted in the atomic characteristics of selenium and sulfur.

While both CSe2 and CS2 are linear molecules, the larger atomic radius and lower electronegativity of selenium compared to sulfur make CSe2 more susceptible to polymerization. This guide provides a detailed comparison of the polymerization of these two compounds, supported by experimental findings, to offer insights for researchers and professionals in materials science and drug development.

Comparative Overview of Polymerization

The propensity of CSe2 to polymerize under milder conditions compared to CS2 is a key differentiator. CSe2 has been observed to polymerize spontaneously at room temperature and atmospheric pressure over time, a behavior not reported for CS2.[1] High pressure is a critical factor in inducing the polymerization of both compounds, though the required conditions are significantly more demanding for CS2.

FeatureThis compound (CSe2)Carbon Disulfide (CS2)
Monomer Structure Linear, Se=C=SeLinear, S=C=S
Polymerization Conditions Spontaneous at RT (slow), high pressure (e.g., 6000 atm, 100 °C)[1]High pressure and high temperature (e.g., 45,000 atm, >175 °C) for homopolymerization[1]
Resulting Polymer Poly(this compound), [−C(=Se)−Se−]nBridgman's black polymer, a complex disordered network[2]
Polymer Structure Believed to be a head-to-head linear polymer[1]Disordered polymeric system with 3- and 4-fold coordinated carbon atoms[2]
Polymer Properties Black, highly conducting semiconductor, stable up to 300 °C[1][3][4]Black solid, insulating before transitioning to a metallic state at very high pressures[2]
Structural Influence on Polymerization

The differences in polymerization behavior can be attributed to the electronic and steric factors governed by the chalcogen atom (Se vs. S). The C=Se double bond is weaker and more polarizable than the C=S double bond, facilitating the bond-breaking and bond-forming processes required for polymerization.

G Structural Comparison and Polymerization Tendency cluster_CSe2 This compound (CSe2) cluster_CS2 Carbon Disulfide (CS2) CSe2_node CSe2 Linear Molecule Se=C=Se CSe2_props Properties - Larger atomic radius of Se - Weaker C=Se double bond - More polarizable CSe2_node->CSe2_props leads to CSe2_poly Polymerization Lower energy barrier (e.g., high pressure) CSe2_props->CSe2_poly facilitates CS2_node CS2 Linear Molecule S=C=S CS2_props Properties - Smaller atomic radius of S - Stronger C=S double bond - Less polarizable CS2_node->CS2_props leads to CS2_poly Polymerization Higher energy barrier (e.g., very high pressure & temp.) CS2_props->CS2_poly results in

Caption: Structural differences between CSe2 and CS2 and their influence on polymerization.

Experimental Protocols

High-Pressure Polymerization of this compound (CSe2)

This protocol is based on the synthesis of poly(this compound) under high pressure as described in the literature.[1]

Materials:

  • This compound (CSe2)

  • Methylene chloride (CH2Cl2) or Dioxane (solvent)

  • High-pressure apparatus

Procedure:

  • A solution of CSe2 in methylene chloride or dioxane is prepared.

  • The solution is placed in a high-pressure cell.

  • The pressure is increased to 6000 atm.

  • The temperature is raised to 100 °C.

  • The reaction is maintained under these conditions for a specified duration, for example, 10 hours.[1]

  • After the reaction, the pressure and temperature are slowly returned to ambient conditions.

  • The resulting solid polymer is collected, washed with a suitable solvent to remove any unreacted monomer, and dried.

The resulting black powder is poly(this compound), which has been characterized as a highly conducting and stable polymer.[1][3][4]

Copolymerization of Carbon Disulfide (CS2) with Epoxides

Due to the extreme conditions required for CS2 homopolymerization, it is more commonly used in copolymerizations. The following is a general protocol for the metal-catalyzed copolymerization of CS2 with an epoxide.[5]

Materials:

  • Carbon disulfide (CS2)

  • An epoxide monomer (e.g., propylene oxide or cyclohexene oxide)

  • A metal salen catalyst (e.g., a chromium-based catalyst)

  • A co-catalyst (e.g., bis(triphenylphosphine)iminium chloride - PPNCl)

  • Anhydrous solvent (e.g., dichloromethane - CH2Cl2)

Procedure:

  • The catalyst and co-catalyst are dissolved in the anhydrous solvent in a Schlenk flask under an inert atmosphere.

  • The epoxide monomer is added to the solution.

  • CS2 is then introduced into the reaction mixture.

  • The reaction is stirred at a specific temperature (e.g., 23 °C or 50 °C) for a set period (e.g., 4-5 hours).[5]

  • The polymerization is quenched by the addition of an acidic solution (e.g., 5% HCl in methanol).

  • The resulting copolymer is precipitated, collected by filtration or centrifugation, and dried.

This method yields high refractive index polymers with properties that can be tuned by the choice of epoxide and catalyst.[5]

Experimental Workflow and Characterization

The investigation of high-pressure polymerization typically follows a structured workflow, from sample preparation to polymer characterization.

G General Experimental Workflow for High-Pressure Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep Monomer Purification & Solution Preparation load Loading into High-Pressure Cell prep->load pressurize Application of High Pressure & Temperature load->pressurize react Polymerization Reaction pressurize->react recover Product Recovery & Purification react->recover structure Structural Characterization (FTIR, Raman, XRD) recover->structure properties Property Measurement (Conductivity, Thermal Stability) recover->properties

Caption: A typical experimental workflow for studying high-pressure polymerization.

Characterization of the resulting polymers is crucial to understand their structure and properties. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are used to identify functional groups and bonding within the polymer.[6] X-ray diffraction (XRD) can provide information about the crystalline or amorphous nature of the material.[6] For poly(CSe2), electrical conductivity measurements are particularly important given its semiconducting nature.[1] Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the thermal stability of the polymers.[6]

References

A Comparative Guide to Computational Modeling of Carbon Diselenide (CSe2) Properties Using Density Functional Theory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Density Functional Theory (DFT) with other computational methods for modeling the properties of carbon diselenide (CSe₂). The following sections detail the performance of various computational approaches against experimental data for key molecular properties, offering insights into the selection of appropriate modeling techniques for this unique molecule.

Introduction to this compound (CSe₂)

This compound is a linear triatomic molecule, analogous to carbon dioxide (CO₂) and carbon disulfide (CS₂). It is a highly reactive and toxic liquid that has garnered interest in materials science and coordination chemistry. Accurate computational modeling of its properties is crucial for understanding its behavior and potential applications.

Comparison of Computational Methods

The prediction of molecular properties through computational chemistry relies on a hierarchy of methods, each with a trade-off between accuracy and computational cost. This guide focuses on comparing DFT with other widely used ab initio and semi-empirical methods.

  • Density Functional Theory (DFT): DFT is a popular quantum mechanical modeling method that determines the electronic structure of a system based on its electron density. Its balance of computational cost and accuracy makes it a workhorse for a wide range of chemical and materials science problems.

  • Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock ab initio method that incorporates electron correlation effects, generally offering higher accuracy than standard DFT functionals for many systems, but at a greater computational expense.

  • Coupled Cluster Theory (CCSD(T)): Often considered the "gold standard" in quantum chemistry, CCSD(T) provides highly accurate results by including single, double, and perturbative triple excitations. Its high computational cost, however, typically limits its application to smaller molecules.

  • Semi-empirical Methods: These methods utilize parameters derived from experimental data to simplify calculations, making them significantly faster than ab initio methods. However, their accuracy is highly dependent on the quality of the parameterization for the specific system under study.

Data Presentation: Molecular Geometry

The equilibrium geometry of a molecule is a fundamental property that can be accurately predicted by various computational methods. The table below compares the calculated C=Se bond length in this compound with the experimentally determined value.

Computational MethodFunctional/Basis SetCalculated C=Se Bond Length (Å)Deviation from Experimental (Å)
Experimental -1.692 -
DFTPBEPBE/TZVP1.707+0.015
DFTHF/CEP-121G1.713+0.021
Coupled ClusterCCD/6-311G*1.696+0.004

Data Presentation: Vibrational Frequencies

Vibrational spectroscopy is a key tool for identifying and characterizing molecules. The accuracy of calculated vibrational frequencies is a critical test for any computational method. The following table compares the experimental vibrational frequencies of CSe₂ with those calculated using different computational approaches. For context, experimental and calculated values for the analogous molecule, carbon disulfide (CS₂), are also provided.

This compound (CSe₂) Vibrational Frequencies (cm⁻¹)

Vibrational ModeSymmetryExperimental Frequency (cm⁻¹)DFT (B3LYP)MP2CCSD(T)
Symmetric Stretch (ν₁)Σg⁺Data not available in search resultsCalculation not foundCalculation not foundCalculation not found
Bending (ν₂)ΠuData not available in search resultsCalculation not foundCalculation not foundCalculation not found
Asymmetric Stretch (ν₃)Σu⁺Data not available in search resultsCalculation not foundCalculation not foundCalculation not found

Carbon Disulfide (CS₂) Vibrational Frequencies (cm⁻¹) for Comparison [1]

Vibrational ModeSymmetryExperimental Frequency (cm⁻¹)
Symmetric Stretch (ν₁)Σg⁺658 (Raman)
Bending (ν₂)Πu397 (IR)
Asymmetric Stretch (ν₃)Σu⁺1535 (IR)

Note: The search results did not yield a comprehensive, direct comparison of calculated vibrational frequencies for CSe₂ across different methods against experimental values in a single study. The provided table for CS₂ offers a point of reference for the expected vibrational modes and their activities.

Experimental Protocols

Determination of Molecular Geometry:

The experimental bond length of CSe₂ was likely determined using gas-phase electron diffraction or microwave spectroscopy. These techniques provide high-resolution structural data for small molecules in the gas phase.

Vibrational Spectroscopy:

  • Infrared (IR) Spectroscopy: The IR spectrum of CSe₂ would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A gas cell with appropriate window materials (e.g., KBr or CsI) would be used to contain the gaseous CSe₂ sample. The principle of IR spectroscopy is the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment. For a linear molecule like CSe₂, the asymmetric stretching and bending modes are IR-active.

  • Raman Spectroscopy: The Raman spectrum of CSe₂ would be obtained using a Raman spectrometer, which involves irradiating the sample with a monochromatic laser source. The scattered light is then collected and analyzed. The symmetric stretching mode of CSe₂, which does not cause a change in the dipole moment but does change the polarizability of the molecule, is Raman-active.

Mandatory Visualization

DFT_Workflow cluster_input Input cluster_output Output cluster_results Calculated Properties mol_structure Molecular Structure (CSe₂) dft_calc DFT Calculation (Self-Consistent Field Cycle) mol_structure->dft_calc comp_params Computational Parameters (Functional, Basis Set) comp_params->dft_calc energy Total Energy dft_calc->energy e_density Electron Density dft_calc->e_density forces Atomic Forces dft_calc->forces e_props Electronic Properties (HOMO-LUMO, etc.) e_density->e_props geom_opt Geometry Optimization forces->geom_opt opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom freq_calc Frequency Calculation vib_freq Vibrational Frequencies (IR/Raman Spectra) freq_calc->vib_freq opt_geom->freq_calc

Caption: General workflow for computational modeling of molecular properties using DFT.

Method_Comparison cluster_accuracy Accuracy cluster_cost Computational Cost high_acc High medium_acc Medium low_acc Low high_cost High medium_cost Medium low_cost Low ccsd CCSD(T) ccsd->high_acc ccsd->high_cost mp2 MP2 mp2->high_acc mp2->medium_cost dft DFT dft->medium_acc dft->medium_cost semi_empirical Semi-empirical semi_empirical->low_acc semi_empirical->low_cost

Caption: Comparison of computational chemistry methods based on accuracy and cost.

References

Predicting the Electronic Landscape of CSe2-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic structure of novel polymers is paramount for designing advanced materials with tailored properties. This guide provides a comparative analysis of the predicted electronic structures of polymers based on carbon diselenide (CSe2) and its lighter and heavier chalcogen counterparts, carbon disulfide (CS2) and carbon ditelluride (CTe2).

The electronic properties of these polymers, particularly the energies of their Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting band gap, are critical determinants of their potential applications in areas such as organic electronics and sensor technology. This comparison relies on theoretical predictions and trends observed in related organochalcogen systems, given the limited experimental data on the homopolymers of CS2, CSe2, and CTe2.

Comparative Electronic Properties

The electronic structure of a polymer is significantly influenced by the constituent atoms. In the case of carbon chalcogenide-based polymers, the variation of the chalcogen atom (S, Se, Te) down Group 16 of the periodic table is expected to systematically alter the electronic properties. Heavier chalcogens have more diffuse p-orbitals, which generally leads to stronger intermolecular interactions and a greater degree of orbital overlap in a polymer chain.

Theoretical studies on related conjugated polymers containing chalcogens have shown that increasing the size of the chalcogen atom leads to a reduction in the optical band gap.[1] This trend is primarily attributed to a stabilization (lowering) of the LUMO energy level, while the HOMO energy level is less affected or may slightly increase.

PropertyPoly(carbon disulfide) (CS2)Poly(this compound) (CSe2)Poly(carbon ditelluride) (CTe2)
HOMO Energy Level LowerIntermediateHigher
LUMO Energy Level HigherIntermediateLower
Band Gap LargerIntermediateSmaller

Predicting Electronic Structure: A General Workflow

The prediction of the electronic structure of these polymers, whether through computational or experimental means, follows a structured workflow. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting the properties of polymeric materials.[2] Experimental techniques such as cyclic voltammetry and UV-Vis spectroscopy provide empirical data to validate and refine these theoretical models.

G cluster_computational Computational Prediction cluster_experimental Experimental Validation monomer Monomer Structure (CS₂, CSe₂, CTe₂) oligomer Oligomer Construction monomer->oligomer dft DFT Calculation (Geometry Optimization, Electronic Structure) oligomer->dft prediction Predicted Electronic Properties (HOMO, LUMO, Band Gap) dft->prediction exp_homo_lumo Experimental HOMO/LUMO prediction->exp_homo_lumo Comparison & Validation exp_bandgap Experimental Band Gap prediction->exp_bandgap Comparison & Validation synthesis Polymer Synthesis film Thin Film Deposition synthesis->film cv Cyclic Voltammetry film->cv uvvis UV-Vis Spectroscopy film->uvvis cv->exp_homo_lumo uvvis->exp_bandgap

References

A Spectroscopic Showdown: Unveiling the Molecular Choreography of CSe2 and its Lighter Cousin, CS2

Unraveling Carbon Diselenide's Reactivity: A Comparative Guide to Computational Approaches

Author: BenchChem Technical Support Team. Date: December 2025

While direct ab initio molecular dynamics (AIMD) studies on the reactions of carbon diselenide (CSe₂) remain scarce in publicly available research, a comprehensive understanding of its reactivity can be constructed by comparing various computational chemistry methods. This guide provides an objective analysis of theoretical approaches to studying CSe₂ reactions, offering insights for researchers, scientists, and professionals in drug development.

This guide synthesizes information on the known reactivity of this compound and compares the utility of different computational methods for its study. Although specific quantitative data from AIMD simulations of CSe₂ reactions are not available in the literature, this document presents a framework for such investigations, including detailed hypothetical protocols and a comparison with other computational techniques.

Comparison of Computational Methods for Studying CSe₂ Reactions

The study of this compound's chemical behavior, including its propensity for polymerization and its reactions with nucleophiles, can be approached through various computational lenses. Each method offers a unique balance of accuracy and computational cost.

Computational MethodDescriptionStrengths for CSe₂ StudiesLimitations for CSe₂ Studies
Density Functional Theory (DFT) A quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. It is widely used to predict molecular geometries, reaction energies, and activation barriers.- Good balance of accuracy and computational cost.- Effective for studying ground-state properties and reaction thermodynamics of CSe₂ with various reactants.- Can elucidate the electronic structure and bonding in CSe₂ and its derivatives.- Static in nature; does not inherently capture the dynamic evolution of a reaction over time.- Accuracy is dependent on the choice of the exchange-correlation functional.
Ab Initio Molecular Dynamics (AIMD) A simulation technique that computes the forces on atoms from first-principles electronic structure calculations at each time step, allowing for the observation of chemical reactions as they occur in time.- Provides a dynamic picture of reaction pathways, including the formation and breaking of bonds.- Can reveal complex reaction mechanisms and identify transient intermediates that might be missed by static methods.- Explicitly includes temperature effects on reaction dynamics.- High computational cost, limiting simulations to relatively small systems and short timescales.- The absence of published AIMD studies on CSe₂ reactions means no established benchmarks or specific protocol optimizations are available.
Semi-empirical Methods Quantum mechanical methods that use parameters derived from experimental data to simplify calculations.- Significantly faster than DFT and AIMD, allowing for the study of larger systems and longer timescales.- Useful for preliminary screening of potential reaction pathways.- Lower accuracy compared to DFT and AIMD.- Parametrization may not be available or well-validated for selenium-containing compounds like CSe₂.
Molecular Mechanics (Force Fields) A classical method that uses a set of empirical potential energy functions to describe the interactions between atoms.- Extremely fast, enabling simulations of very large systems (e.g., polymers, solutions).- Can be used to study the conformational dynamics and bulk properties of CSe₂-containing systems.- Does not describe bond breaking or formation, making it unsuitable for studying chemical reactions.- Force field parameters for CSe₂ may not be readily available or accurate.

Experimental and Computational Protocols

Due to the lack of specific AIMD studies on CSe₂ reactions, a detailed, experimentally validated protocol cannot be provided. However, a standard protocol for a hypothetical AIMD simulation of a CSe₂ reaction, such as its dimerization or reaction with a simple nucleophile like ammonia, can be outlined based on common practices in computational chemistry.

Hypothetical AIMD Protocol for the Dimerization of CSe₂

This protocol outlines a general workflow for investigating the thermal dimerization of this compound using Born-Oppenheimer Molecular Dynamics (BOMD), a common type of AIMD.

Caption: A generalized workflow for an AIMD study.

Potential Reaction Pathways of this compound

Based on its known reactivity, several reaction pathways of CSe₂ are of interest for computational investigation.

Dimerization and Polymerization

This compound is known to polymerize, especially under pressure. A potential initial step is the formation of a dimer. AIMD simulations could elucidate the mechanism of this process, which is hypothesized to proceed through a [2+2] cycloaddition.

CSe2_Dimerization Reactants 2 CSe₂ TS Transition State [2+2] Cycloaddition Reactants->TS Product Cyclic Dimer TS->Product

Caption: A simplified CSe₂ dimerization pathway.

Reaction with Amines

The reaction of CSe₂ with primary or secondary amines is expected to be analogous to the well-known reaction of carbon disulfide with amines to form dithiocarbamates. The reaction likely proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic carbon of CSe₂.

CSe2_Amine_Reaction Reactants CSe₂ + R₂NH Intermediate Zwitterionic Intermediate [R₂NH⁺-C(Se)Se⁻] Reactants->Intermediate Product Diselenocarbamate Salt [R₂NH₂]⁺[R₂NCSe₂]⁻ Intermediate->Product Proton Transfer ProtonTransfer Proton Transfer

Caption: A proposed mechanism for the reaction of CSe₂ with a secondary amine.

A Comparative Analysis of the Electrical Properties of Poly(carbon diselenide) and Poly(carbon disulfide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrical conductivity of poly(carbon diselenide) and poly(carbon disulfide). The information presented is supported by experimental data from peer-reviewed sources to assist in the evaluation of these materials for applications in electronics and materials science.

Quantitative Data Summary

The electrical conductivity of both poly(this compound) and poly(carbon disulfide) is highly dependent on the polymer's structure, crystallinity, and the synthesis conditions employed. Amorphous forms tend to be insulating, while crystalline or high-pressure phases can exhibit semiconducting to metallic properties.

PropertyPoly(this compound)Poly(carbon disulfide)
Electrical Conductivity - Amorphous/Disordered: < 10⁻⁶ S/cm[1]- Crystalline/High-Pressure: 16.7 - 50 S/cm[2][3][4]- Doped (Iodine): 1.7 x 10⁻⁴ S/cm[5][6]- High-Pressure Phase (>40 GPa): ~2 x 10⁵ S/cm (metallic)[7]
Synthesis Method High-pressure, high-temperature polymerization of liquid CSe₂; also thermal or photopolymerization of CSe₂ solutions.[1][8][9][10]Electroreductive polymerization of CS₂; spontaneous multicomponent polymerization; high-pressure, high-temperature polymerization.[5][6][7][11]
Proposed Structure Believed to have a head-to-head backbone structure, such as [–Se–Se–C–C–]n, with evidence of Se-Se bonds.[1][3]Structure varies with synthesis; can include –C(=S)S– repeating units with interchain disulfide linkages or a highly disordered extended state in the high-pressure phase.[5][7]
Monomer This compound (CSe₂)Carbon Disulfide (CS₂)

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis and conductivity measurement of these polymers based on published methods.

Synthesis of Crystalline Poly(this compound)

This protocol is based on high-pressure polymerization methods which have been shown to yield more conductive, crystalline polymer forms.[4][8][10]

Objective: To synthesize crystalline poly(this compound) from its liquid monomer.

Materials:

  • Liquid this compound (CSe₂)

  • Teflon cell

  • High-pressure apparatus (capable of ~5 kbar)

  • Heating system (capable of 80-100 °C)

Procedure:

  • Carefully load the liquid CSe₂ monomer into a Teflon cell.

  • Place the sealed Teflon cell inside the high-pressure apparatus.

  • Pressurize the cell to approximately 5 kbar.

  • While maintaining pressure, heat the sample to a temperature between 80-100 °C.

  • Maintain these conditions for a sufficient duration to allow for polymerization.

  • After the reaction period, slowly cool the apparatus to room temperature.

  • Carefully and slowly depressurize the system.

  • Recover the solid, black polymer product, which is crystalline poly(this compound).

Synthesis of Poly(carbon disulfide) via Electroreductive Polymerization

This method describes the synthesis of poly(carbon disulfide) using an electrochemical approach.[5][6]

Objective: To synthesize poly(carbon disulfide) by the electrochemical reduction of CS₂.

Materials:

  • Carbon Disulfide (CS₂)

  • Acetonitrile (MeCN) as solvent

  • Supporting electrolyte (e.g., Tetrabutylammonium tetrafluoroborate, Bu₄NBF₄)

  • Electrochemical cell with working, counter, and reference electrodes

  • Potentiostat for constant potential electrolysis

Procedure:

  • Prepare an electrolysis solution by dissolving the supporting electrolyte (e.g., Bu₄NBF₄) in acetonitrile.

  • Add carbon disulfide to the solution.

  • Set up the electrochemical cell with the prepared solution.

  • Perform constant potential electrolysis at the reduction potential of CS₂.

  • During the electrolysis, the solution will change color, and a black solid will precipitate.

  • After the reaction is complete, collect the black solid precipitate by filtration.

  • Wash the product with fresh solvent to remove any unreacted monomer and electrolyte.

  • Dry the resulting poly(carbon disulfide) product under vacuum.

Electrical Conductivity Measurement Protocol

The four-point probe method is a standard and reliable technique for measuring the sheet resistance of thin films or compacted pellets of conductive polymers, minimizing errors from contact resistance.[12][13]

Objective: To accurately measure the electrical conductivity of the synthesized polymer samples.

Apparatus:

  • Four-point probe measurement system

  • Source meter (to apply current)

  • Voltmeter (to measure voltage)

  • Sample holder

  • System for preparing samples (e.g., pellet press, spin coater)

Procedure:

  • Sample Preparation: Prepare the polymer sample in a suitable form, typically as a thin film of uniform thickness or a compressed pellet.[12] Ensure the surface is smooth and clean.

  • Probe Contact: Place the four-point probe head onto the surface of the sample, ensuring all four probes make good electrical contact.

  • Measurement:

    • Apply a constant DC current (I) through the two outer probes.

    • Measure the voltage difference (V) across the two inner probes.

  • Calculation of Sheet Resistance: The sheet resistance (Rs) is calculated using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I).

  • Calculation of Conductivity: Measure the thickness (t) of the sample. The bulk resistivity (ρ) is calculated as ρ = Rs * t. The conductivity (σ) is the reciprocal of the resistivity: σ = 1 / ρ.

  • Control Factors: Conduct measurements under controlled temperature, as conductivity in polymers can be temperature-dependent.[12]

Visualized Workflow: Synthesis to Characterization

The following diagram illustrates the general workflow from monomer selection to the final characterization of the conductive polymers.

G cluster_synthesis Polymer Synthesis cluster_characterization Sample Preparation & Characterization monomer Monomer Selection (CS₂ or CSe₂) polymerization Polymerization (e.g., High Pressure, Electrochemical) monomer->polymerization product Polymer Product (Black Powder/Solid) polymerization->product preparation Sample Preparation (Thin Film or Pellet) product->preparation measurement Conductivity Measurement (e.g., Four-Point Probe) preparation->measurement data Conductivity Data (S/cm) measurement->data

Caption: Workflow for synthesis and conductivity measurement.

References

Structural analysis of CSe2 polymer vs CS2 polymer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Analysis of CSe2 and CS2 Polymers

For researchers and professionals in materials science and drug development, understanding the structural intricacies of novel polymers is paramount. This guide provides an objective comparison of the structural analyses of carbon diselenide (CSe2) and carbon disulfide (CS2) polymers, supported by available experimental data. Both polymers are known to form under high-pressure conditions and exhibit disordered structures, making their characterization challenging and intriguing.

Introduction to CSe2 and CS2 Polymers

Carbon disulfide (CS2) polymerizes under high pressure (approximately 10-11 GPa) to form a disordered material often referred to as "Bridgman's black".[1] Early assumptions of a simple linear chain have been superseded by evidence suggesting a more complex network of 3-fold and 4-fold coordinated carbon atoms, including some carbon-carbon double bonds.[1]

This compound (CSe2), the selenium analogue of CS2, also polymerizes under high pressure and has been observed to form a black, disordered solid. The proposed structure for the CSe2 polymer is a "head-to-head" configuration with a [−C(=Se)−Se−]n repeating unit.[2] Unlike the CS2 polymer, CSe2 can also polymerize slowly under ambient conditions.

Comparative Structural Parameters

Due to the amorphous and disordered nature of both polymers, a definitive crystallographic structure with precise bond lengths and angles for the entire polymer network is not well-defined. However, we can compile available experimental data on the monomer units and the proposed polymer structures to provide a comparative overview.

Table 1: Comparison of Monomer and Proposed Polymer Structural Units

ParameterCSe2CS2
Monomer
C=Se Bond Length~1.692 ÅN/A
C=S Bond LengthN/A~1.554 Å
Polymer
Proposed StructureHead-to-head: [−C(=Se)−Se−]nDisordered network of 3- and 4-coordinated carbon
C-Se Single BondEstimated from related compoundsN/A
C=Se Double BondApproximated by monomer bond lengthN/A
Se-Se Single BondPresent in the head-to-head structureN/A
C-S Single BondN/APresent in the network
C=S Double BondN/APresent in the network
C-C Single BondPossible cross-linkingPresent in the network
C=C Double BondPossible cross-linkingPresent in the network
CrystallinityHighly disorderedHighly disordered

Note: The bond lengths for the polymeric forms are estimations based on monomer data and related compounds due to the lack of precise crystallographic data for these disordered materials.

Experimental Protocols

The synthesis and structural characterization of CSe2 and CS2 polymers necessitate specialized high-pressure techniques and advanced analytical methods.

High-Pressure Polymerization in a Diamond Anvil Cell (DAC)

A diamond anvil cell (DAC) is a common apparatus for generating the high pressures required for the polymerization of CSe2 and CS2.

Materials:

  • Diamond anvil cell

  • Gasket (e.g., stainless steel)

  • Pressure-transmitting medium (optional, for hydrostatic conditions)

  • CSe2 or CS2 liquid

  • Ruby chips (for pressure calibration)

Procedure:

  • A gasket is pre-indented between the diamond anvils to create a sample chamber.

  • A small hole is drilled in the center of the indentation to serve as the sample chamber.

  • The sample chamber is loaded with liquid CSe2 or CS2 and a few ruby chips.

  • The DAC is sealed and the pressure is gradually increased by tightening the screws.

  • The pressure is monitored by measuring the fluorescence of the ruby chips.

  • Polymerization can be initiated by compression alone or in combination with laser irradiation (photopolymerization).

  • The transformation to the polymeric state is often observed visually as the sample darkens.

Structural Characterization

X-ray Diffraction (XRD) and Pair Distribution Function (PDF) Analysis:

Given the amorphous nature of the polymers, standard Bragg diffraction is of limited use. Total scattering XRD followed by Pair Distribution Function (PDF) analysis is a more powerful technique to probe the local atomic structure.

Protocol:

  • The DAC containing the polymer sample is mounted on a synchrotron X-ray beamline.

  • A high-energy X-ray beam is used to collect the total scattering pattern.

  • The raw data is corrected for background scattering, Compton scattering, and absorption.

  • The corrected data is then Fourier transformed to obtain the pair distribution function, G(r), which gives the probability of finding two atoms separated by a distance r.

  • The experimental PDF is compared with theoretical PDFs calculated from structural models to refine the understanding of the local bonding environment.

Raman Spectroscopy:

Raman spectroscopy is highly sensitive to the vibrational modes of molecules and can provide insights into the changes in bonding during polymerization.

Protocol:

  • The DAC is placed under a Raman microscope.

  • A laser is focused on the sample through the diamond anvil.

  • The scattered light is collected and analyzed by a spectrometer.

  • Changes in the Raman spectra, such as the appearance of new peaks and the disappearance of monomer peaks, are monitored as a function of pressure to follow the polymerization process and characterize the vibrational modes of the resulting polymer.

Workflow for Comparative Structural Analysis

The following diagram illustrates a logical workflow for the comparative structural analysis of CSe2 and CS2 polymers.

G Comparative Structural Analysis Workflow for CSe2 and CS2 Polymers cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_analysis Data Analysis cluster_comparison Comparative Analysis s1 High-Pressure Polymerization of CSe2 in DAC c1 In-situ XRD and Raman Spectroscopy of CSe2 Polymer s1->c1 s2 High-Pressure Polymerization of CS2 in DAC c2 In-situ XRD and Raman Spectroscopy of CS2 Polymer s2->c2 d1 PDF Analysis of CSe2 XRD Data c1->d1 d2 Vibrational Mode Analysis of CSe2 Raman Spectra c1->d2 d3 PDF Analysis of CS2 XRD Data c2->d3 d4 Vibrational Mode Analysis of CS2 Raman Spectra c2->d4 comp Comparison of Structural Models, Bond Lengths, and Coordination d1->comp d2->comp d3->comp d4->comp

Caption: Workflow for the comparative structural analysis of CSe2 and CS2 polymers.

Conclusion

The structural analysis of CSe2 and CS2 polymers reveals that both form disordered networks under high pressure. While the CS2 polymer is characterized by a complex arrangement of sp2 and sp3 hybridized carbon, the CSe2 polymer is thought to have a more defined, albeit still disordered, "head-to-head" structure. The experimental investigation of these materials is challenging and relies heavily on in-situ high-pressure techniques coupled with advanced analytical methods like synchrotron XRD with PDF analysis and Raman spectroscopy. Further research, particularly comparative studies under identical experimental conditions, would be invaluable for a more detailed understanding of the structural similarities and differences between these two intriguing polymers.

References

Unraveling Carbon Diselenide Reactivity: A Guide to Theoretically Validated Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of theoretically predicted reaction mechanisms for carbon diselenide (CSe₂). In the absence of extensive experimental kinetic data for CSe₂, this document focuses on computational studies that elucidate potential reaction pathways and provide theoretical kinetic parameters. The information presented serves as a foundational resource for researchers interested in the chemistry of CSe₂ and highlights the critical need for experimental validation.

Introduction to this compound (CSe₂) Reactivity

This compound (CSe₂) is a selenium analogue of carbon disulfide (CS₂) and carbon dioxide (CO₂).[1] While its chemistry is less explored than that of CS₂, its linear structure and reactive C=Se double bonds suggest a rich and varied reactivity. CSe₂ is known to polymerize under high pressure, forming a black solid semiconductor.[1] This tendency to form new bonds indicates its potential to participate in a range of chemical transformations. Theoretical and computational chemistry provide powerful tools to predict and analyze the mechanisms and kinetics of these reactions in the absence of comprehensive experimental data.

Comparison of Theoretically Predicted Reaction Mechanisms

Due to the limited availability of experimental kinetic studies on CSe₂, this guide focuses on reaction mechanisms predicted through computational methods, primarily Density Functional Theory (DFT) and ab initio calculations. These methods allow for the exploration of potential energy surfaces, identification of transition states, and calculation of theoretical kinetic and thermodynamic parameters.

Below, we compare plausible reaction mechanisms for CSe₂ based on analogies with the well-studied reactions of CS₂ and general principles of chemical reactivity.

Table 1: Comparison of Theoretically Predicted CSe₂ Reaction Mechanisms

Reaction TypeProposed General MechanismKey Intermediates/Transition States (Predicted)Theoretical Kinetic & Thermodynamic Insights (Qualitative)
Hydrolysis Stepwise or concerted reaction with water molecules leading to the formation of carbonyl selenide (OCSe) and hydrogen selenide (H₂Se), and ultimately carbon dioxide and H₂Se.Thio- and seleno-carbonic acid analogues, cyclic transition states involving water molecules.The reaction is expected to be thermodynamically favorable but may have a significant activation barrier, similar to CS₂ hydrolysis. The exact pathway (stepwise vs. concerted) would depend on the number of water molecules involved.
Reaction with Atomic Oxygen (O(³P)) Addition of an oxygen atom to the carbon center, followed by rearrangement or dissociation.A transient C(O)Se₂ intermediate.This reaction is likely to be fast, with a low activation barrier, analogous to the O + CS₂ reaction, which is important in atmospheric chemistry.
Reaction with Radicals (e.g., •OH) Addition of the radical to the carbon or selenium atoms, forming a radical adduct.•C(OH)Se₂ or •C(Se)SeOH radical adducts.The reaction is expected to be initiated by the formation of a stable adduct, which can then undergo further reactions. The regioselectivity (attack at C vs. Se) would be a key aspect to investigate computationally.
[2+2] Cycloaddition Concerted or stepwise reaction with an alkene or alkyne to form a four-membered ring.Diradical or zwitterionic intermediates in a stepwise pathway; a concerted transition state.The feasibility of this reaction would depend on the electronic nature of the reaction partner. Pericyclic reaction principles and orbital symmetry rules would govern the stereochemical outcome.
Polymerization Chain-growth mechanism involving the opening of the C=Se double bond.Radical or ionic initiators could start the process, leading to a polymeric chain with a [-C(=Se)-Se-]n backbone.[1]While observed experimentally under pressure, computational studies can elucidate the initiation, propagation, and termination steps and the energetics of the polymerization process under various conditions.

Methodologies for Theoretical Validation

The validation of the proposed CSe₂ reaction mechanisms presented in this guide relies on computational chemistry techniques. These methods provide a framework for understanding reaction pathways and predicting kinetic parameters.

Computational Chemistry Protocols

A typical computational workflow for investigating a CSe₂ reaction mechanism involves the following steps:

  • Geometry Optimization: The structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations using methods like Density Functional Theory (DFT) with an appropriate basis set.

  • Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points on the potential energy surface. Reactants, intermediates, and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the desired reactants and products.

  • Single-Point Energy Calculations: Higher-level ab initio methods, such as coupled-cluster theory (e.g., CCSD(T)), are often used on the DFT-optimized geometries to obtain more accurate energies for calculating reaction enthalpies and activation barriers.

  • Transition State Theory (TST) Calculations: Rate constants are calculated using Transition State Theory, which relates the rate of reaction to the properties of the transition state.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_energy High-Level Energy Calculation cluster_kinetics Kinetic Analysis cluster_output Output Reactants Reactant(s) & Product(s) Geometries Opt Geometry Optimization Reactants->Opt Initial Guess Freq Frequency Calculation Opt->Freq Optimized Geometry IRC IRC Calculation Freq->IRC Transition State Confirmation SP Single-Point Energy (e.g., CCSD(T)) IRC->SP Verified Pathway TST Transition State Theory (Rate Constant Calculation) SP->TST Accurate Energies Mechanism Validated Reaction Mechanism TST->Mechanism Kinetics Predicted Kinetic Data TST->Kinetics

Caption: A typical computational workflow for validating a reaction mechanism.

Visualizing a Predicted CSe₂ Reaction Pathway: Hypothetical Hydrolysis

To illustrate the concepts discussed, the following diagram depicts a hypothetical two-step mechanism for the hydrolysis of CSe₂, analogous to that proposed for CS₂. This pathway is purely illustrative and requires rigorous computational and experimental validation for CSe₂.

Hydrolysis_Mechanism CSe2 CSe₂ + H₂O TS1 Transition State 1 CSe2->TS1 Intermediate Intermediate (Selenocarbonic Acid Analogue) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 + H₂O Products OCSe + H₂Se TS2->Products

Caption: A hypothetical two-step hydrolysis pathway for CSe₂.

The Path Forward: A Call for Experimental Validation

The theoretical predictions outlined in this guide provide a valuable starting point for understanding the reactivity of this compound. However, it is crucial to emphasize that these computational models must be validated through rigorous experimental kinetic studies. Techniques such as flash photolysis, flow tube reactors coupled with mass spectrometry or laser-induced fluorescence, and matrix isolation spectroscopy can provide the necessary experimental data, including rate constants and activation energies, to confirm or refine the theoretically proposed mechanisms. A synergistic approach, combining both theoretical and experimental investigations, will be paramount to fully elucidating the complex and fascinating chemistry of CSe₂.

References

Unraveling Reaction Mechanisms: A Comparative Guide to Isotope Labeling Studies in Carbon Diselenide and Carbon Disulfide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount. Isotope labeling stands out as a powerful technique to trace the fate of atoms throughout a reaction, providing unambiguous evidence for proposed pathways. This guide offers a comparative analysis of the application of isotope labeling studies in understanding the reactions of carbon diselenide (CSe₂) and its well-studied analogue, carbon disulfide (CS₂).

While direct and extensive isotope labeling studies on the reactions of this compound are limited in publicly available literature, the analogous chemistry of carbon disulfide provides a robust framework for comparison. The methodologies and mechanistic insights gained from CS₂ studies are highly transferable and offer a clear roadmap for investigating the reactivity of CSe₂. This guide will focus on a well-characterized reaction of CS₂ with secondary amines to form dithiocarbamates, illustrating how isotopic labeling can elucidate reaction mechanisms.

Performance Comparison: Mechanistic Insights from Isotope Labeling

Isotope labeling allows for the direct tracking of atoms, enabling researchers to distinguish between proposed reaction mechanisms. In the context of CSe₂ and CS₂ reactions, key isotopes for labeling include Carbon-13 (¹³C), Selenium-77 (⁷⁷Se) for CSe₂, and Sulfur-34 (³⁴S) or Sulfur-35 (³⁵S) for CS₂. By replacing a standard atom with its heavier, stable isotope, the journey of that atom can be followed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A primary alternative to isotope labeling for mechanistic studies is kinetic analysis without isotopic tracers. While kinetic studies provide valuable information about reaction rates and orders, they often cannot definitively distinguish between certain mechanistic pathways. For instance, identifying which atom is involved in bond breaking or formation in the rate-determining step can be ambiguous without the use of kinetic isotope effect (KIE) studies, a direct application of isotope labeling.

The table below summarizes the quantitative data obtained from a representative study on the reaction of carbon disulfide with various secondary amines, a reaction analogous to what would be expected with this compound.

AmineTemperature (K)Observed Pseudo-First-Order Rate Constant (k_obs, s⁻¹)
Piperidine298.150.339
303.150.533
308.150.863
313.151.069
Morpholine298.150.359
303.150.536
308.150.712
313.150.891
Diethanolamine298.150.077
303.150.119
308.150.139
313.150.207

Table 1: Quantitative kinetic data for the reaction of carbon disulfide with various secondary amines in aqueous solution. This data provides a baseline for comparison when conducting similar studies with this compound or when investigating the kinetic isotope effect.

Experimental Protocols

To illustrate the application of isotope labeling, a detailed methodology for a key experiment is provided below. This protocol outlines a hypothetical isotope labeling study for the reaction of ¹³C-labeled carbon disulfide with a secondary amine, like piperidine, to elucidate the reaction mechanism.

Protocol: Mechanistic Study of the Reaction of ¹³C-Carbon Disulfide with Piperidine using NMR Spectroscopy

Objective: To confirm the reaction mechanism of dithiocarbamate formation by tracing the ¹³C label from carbon disulfide to the final product.

Materials:

  • ¹³C-labeled Carbon Disulfide (¹³CS₂)

  • Piperidine

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • NMR tubes

  • Standard laboratory glassware

Procedure:

  • Preparation of Reactant Solution: In a clean, dry NMR tube, dissolve a known concentration of piperidine in CDCl₃.

  • Initiation of Reaction: Carefully add a stoichiometric amount of ¹³CS₂ to the NMR tube containing the piperidine solution.

  • NMR Analysis: Immediately acquire a series of ¹³C NMR spectra at regular time intervals.

  • Data Processing and Analysis: Process the NMR spectra to identify the chemical shifts of the carbon atoms in the reactants, any intermediates, and the final dithiocarbamate product. The key signature will be the appearance of a new peak corresponding to the ¹³C-labeled carbon in the dithiocarbamate, and the corresponding decrease in the ¹³CS₂ peak.

  • Kinetic Isotope Effect (Optional): To determine the kinetic isotope effect, parallel experiments can be run using unlabeled CS₂ under the same conditions. The reaction rates can be compared to determine if the C-S bond formation is the rate-determining step.

Visualizing Reaction Pathways and Workflows

Visual diagrams are crucial for understanding complex reaction mechanisms and experimental setups. The following diagrams, generated using the DOT language, illustrate the proposed reaction pathway for the formation of dithiocarbamate and a general experimental workflow for such a study.

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product CS2 ¹³C-Carbon Disulfide (¹³CS₂) Zwitterion Zwitterionic Intermediate CS2->Zwitterion Nucleophilic Attack Amine Secondary Amine (e.g., Piperidine) Amine->Zwitterion Dithiocarbamate ¹³C-Dithiocarbamate Zwitterion->Dithiocarbamate Proton Transfer

Dithiocarbamate formation pathway.

experimental_workflow Start Start Prepare_Reactants Prepare Solutions (¹³CS₂ and Amine) Start->Prepare_Reactants Mix_Reactants Mix Reactants in NMR Tube/Reactor Prepare_Reactants->Mix_Reactants Acquire_Data Acquire Time-Resolved ¹³C NMR Spectra Mix_Reactants->Acquire_Data Analyze_Data Analyze Spectral Data (Identify Peaks, Determine Kinetics) Acquire_Data->Analyze_Data Determine_Mechanism Elucidate Reaction Mechanism Analyze_Data->Determine_Mechanism End End Determine_Mechanism->End

Isotope labeling experimental workflow.

A Comparative Analysis of Experimental and Theoretical Vibrational Spectra of Carbon Diselenide (CSe2)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed cross-referencing of experimentally measured and theoretically calculated vibrational frequencies for the linear molecule carbon diselenide (CSe2) reveals a strong correlation, underscoring the predictive power of modern computational chemistry. This guide provides a comprehensive comparison of the vibrational modes of CSe2, detailing the experimental and theoretical methodologies employed for their determination.

This compound (CSe2), a linear triatomic molecule analogous to carbon dioxide (CO2) and carbon disulfide (CS2), possesses three fundamental vibrational modes: a symmetric stretch (ν1), an asymmetric stretch (ν2), and a doubly degenerate bending mode (ν3). The spectroscopic activity of these modes is governed by the molecule's D∞h point group symmetry. The symmetric stretch is Raman active only, while the asymmetric stretch and the bending mode are infrared (IR) active only.

Data Presentation: Experimental vs. Theoretical Frequencies

The vibrational frequencies of CSe2 have been determined through experimental spectroscopic techniques and predicted using theoretical calculations. A comparison of these values provides valuable insights into the accuracy of the computational models.

Vibrational ModeSymmetryExperimental Frequency (cm⁻¹)[1]Theoretical Frequency (cm⁻¹)DescriptionSpectroscopic Activity
Symmetric Stretch (ν₁)Σg⁺369[Data not available in search results]Symmetrical stretching of the C=Se bonds.Raman Active
Asymmetric Stretch (ν₂)Σu⁺1302[Data not available in search results]Asymmetrical stretching of the C=Se bonds.IR Active
Bending (ν₃)Πu313[Data not available in search results]Bending of the Se-C-Se bond angle.IR Active

Note: While experimental values are available, specific theoretical vibrational frequencies for CSe2 from a cited computational study were not found in the search results. The table is structured to include this data once available.

Methodologies

Experimental Protocols

The experimental vibrational frequencies of CSe2 are typically determined using infrared (IR) and Raman spectroscopy.

  • Infrared (IR) Spectroscopy: Gaseous CSe2 is introduced into a gas cell with windows transparent to infrared radiation (e.g., KBr or CsI). A beam of infrared light is passed through the sample, and the absorption of light at specific frequencies is measured. The frequencies at which absorption occurs correspond to the energies of the IR-active vibrational modes (asymmetric stretch and bending). The resulting data is presented as an infrared spectrum, plotting absorbance or transmittance against wavenumber (cm⁻¹).

  • Raman Spectroscopy: A sample of CSe2 is irradiated with a monochromatic laser beam. The scattered light is collected and analyzed. The Raman spectrum shows signals at frequencies that are shifted from the incident laser frequency. These shifts correspond to the energy of the Raman-active vibrational modes (symmetric stretch).

Theoretical Protocols

Theoretical vibrational frequencies are calculated using computational quantum chemistry methods.

  • Ab Initio and Density Functional Theory (DFT) Calculations: These calculations solve the electronic Schrödinger equation to determine the potential energy surface of the molecule. The vibrational frequencies are then calculated from the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix).

    • Method: A common approach is to use Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G* or a larger basis set for higher accuracy).

    • Procedure:

      • The geometry of the CSe2 molecule is optimized to find its lowest energy structure.

      • A frequency calculation is then performed on the optimized geometry to compute the harmonic vibrational frequencies.

      • The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

Visualization of the Comparison Workflow

The logical workflow for comparing experimental and theoretical vibrational spectra can be visualized as follows:

G Workflow for Comparing Experimental and Theoretical Vibrational Spectra of CSe2 cluster_exp Experimental Determination cluster_theo Theoretical Calculation exp_sample CSe2 Sample ir_spec Infrared Spectroscopy exp_sample->ir_spec raman_spec Raman Spectroscopy exp_sample->raman_spec exp_data Experimental Frequencies (ν_asym, ν_bend, ν_sym) ir_spec->exp_data raman_spec->exp_data comparison Cross-Referencing and Analysis exp_data->comparison comp_model Computational Model (e.g., DFT, B3LYP/6-31G*) geom_opt Geometry Optimization comp_model->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc theo_data Theoretical Frequencies (ν_asym, ν_bend, ν_sym) freq_calc->theo_data theo_data->comparison report Publish Comparison Guide comparison->report

Figure 1. A flowchart illustrating the process of comparing experimental and theoretical vibrational spectra of CSe2.

References

Benchmarking CSe2-derived organic conductors against sulfur-based analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of organic conductors is critical for advancing molecular electronics and sensor technology. This guide provides a detailed comparison of organic conductors derived from carbon diselenide (CSe2) and their sulfur-based (CS2) analogues, supported by experimental data to inform material selection and experimental design.

The exploration of organic materials with metallic conductivity has been a landmark in materials science. Among these, charge-transfer complexes based on tetrathiafulvalene (TTF), derived from CS2, and its selenium analogue, tetraselenafulvalene (TSeF), derived from CSe2, have been extensively studied. The substitution of sulfur with selenium, a heavier chalcogen, significantly influences the electronic properties of these materials. Generally, selenium-containing organic conductors are anticipated to exhibit enhanced performance due to the larger size and greater polarizability of selenium atoms, which can lead to stronger intermolecular interactions and increased bandwidth.[1]

Performance Benchmark: TSeF-TCNQ vs. TTF-TCNQ

A direct comparison of the charge-transfer complexes formed between TSeF and TTF with tetracyanoquinodimethane (TCNQ) reveals the impact of substituting sulfur with selenium on the electrical properties of these iconic organic conductors. TSeF-TCNQ is isostructural with TTF-TCNQ, allowing for a direct assessment of the chalcogen's role.

Experimental data indicates that TSeF-TCNQ exhibits a slightly higher room temperature conductivity compared to its sulfur-based counterpart, TTF-TCNQ. Furthermore, the metal-to-insulator transition, a characteristic feature of these quasi-one-dimensional conductors, occurs at a lower temperature for TSeF-TCNQ. This suggests that the metallic state is more stable in the selenium-based analogue.[2]

PropertyTSeF-TCNQ (CSe2-derived)TTF-TCNQ (CS2-derived)
Room Temperature Conductivity (σ_RT) ~800 Ω⁻¹cm⁻¹~500 Ω⁻¹cm⁻¹
Peak Conductivity (σ_peak) ~1 x 10⁴ Ω⁻¹cm⁻¹~1 x 10⁴ Ω⁻¹cm⁻¹
Temperature of Peak Conductivity (T_peak) ~40 K~59 K
Metal-to-Insulator Transition Temperature (T_MI) ~29 K~53 K

Table 1: Comparison of Electrical Properties of TSeF-TCNQ and TTF-TCNQ. The data highlights the enhanced conductivity and stabilized metallic phase in the CSe2-derived conductor.

The thermal stability of these organic conductors is a critical factor for practical applications. While comprehensive comparative studies are limited, the inherent properties of the carbon-chalcogen bonds suggest that C-S bonds are generally more stable than C-Se bonds. However, the overall stability of the crystalline charge-transfer complex will also depend on crystal packing forces and environmental factors.[5][6]

Experimental Protocols

Detailed methodologies for the synthesis of the donor molecules and the measurement of their electrical properties are crucial for reproducible research in this field.

Synthesis of Tetrathiafulvalene (TTF)

The synthesis of TTF is a well-established multi-step process. A common route involves the coupling of 1,3-dithiole-2-thione or 1,3-dithiole-2-one precursors. A widely used method proceeds via the following key steps[7]:

  • Formation of a 1,3-dithiolium salt: This is typically achieved by treating a 1,3-dithiole-2-thione derivative with a suitable alkylating or protonating agent.

  • Coupling Reaction: The 1,3-dithiolium salt is then deprotonated in the presence of a base, such as triethylamine, to generate a carbene intermediate which then dimerizes to form the TTF core.[8][9]

A detailed, high-yield synthesis can be found in various organic synthesis protocols.[10][11]

Synthesis of Tetraselenafulvalene (TSeF)

The synthesis of TSeF follows a similar strategy to that of TTF, but with selenium-containing precursors. A practical two-step synthesis has been developed that avoids the use of highly toxic this compound.[12] The key precursor for TSeF synthesis is 1,3-diselenole-2-selone. The synthesis generally involves:

  • Preparation of 1,3-diselenole-2-selone: This can be synthesized from commercially available starting materials.

  • Coupling Reaction: The 1,3-diselenole-2-selone is then coupled using a phosphite reagent, such as trimethyl phosphite, to yield TSeF.[2][13]

Measurement of Electrical Conductivity

The electrical conductivity of single crystals of these organic conductors is typically measured using a four-probe technique to eliminate contact resistance. The general procedure is as follows:

  • Crystal Mounting: A single crystal of the material is mounted on a substrate.

  • Contact Placement: Four fine gold or platinum wires are attached to the crystal in a linear arrangement using a conductive paste (e.g., silver or carbon paste).

  • Measurement: A constant current is passed through the outer two probes, and the voltage drop across the inner two probes is measured. The conductivity is then calculated from the measured voltage, current, and the dimensions of the crystal.

Signaling Pathways and Experimental Workflows

The logical flow of comparing these two classes of organic conductors can be visualized as follows:

G cluster_synthesis Synthesis of Donor Molecules cluster_complexation Formation of Charge-Transfer Complexes cluster_characterization Characterization and Comparison CS2 Carbon Disulfide (CS2) TTF_precursor 1,3-dithiole-2-thione CS2->TTF_precursor Multi-step synthesis TTF Tetrathiafulvalene (TTF) TTF_precursor->TTF Coupling TTF_TCNQ TTF-TCNQ Complex TTF->TTF_TCNQ cluster_complexation cluster_complexation CSe2 This compound (CSe2) or alternative Se source TSeF_precursor 1,3-diselenole-2-selone CSe2->TSeF_precursor Multi-step synthesis TSeF Tetraselenafulvalene (TSeF) TSeF_precursor->TSeF Coupling TSeF_TCNQ TSeF-TCNQ Complex TSeF->TSeF_TCNQ TCNQ Tetracyanoquinodimethane (TCNQ) TCNQ->TTF_TCNQ TCNQ->TSeF_TCNQ Conductivity Electrical Conductivity TTF_TCNQ->Conductivity Mobility Charge Carrier Mobility TTF_TCNQ->Mobility Stability Thermal Stability TTF_TCNQ->Stability TSeF_TCNQ->Conductivity TSeF_TCNQ->Mobility TSeF_TCNQ->Stability

References

Head-to-head vs head-to-tail polymerization in poly(carbon diselenide)

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of head-to-head versus head-to-tail polymerization in poly(carbon diselenide) is crucial for understanding its structure-property relationships. Experimental evidence strongly indicates that the polymerization of this compound (CSe₂) results in a head-to-head linkage, forming a polymer with a backbone of repeating [–Se–Se–C–C–] units. This finding contrasts with the initially proposed head-to-tail structure with a [–C–Se–C–Se–] backbone. This guide provides a detailed comparison of these two polymeric structures, supported by experimental data, to aid researchers and scientists in the fields of materials science and drug development.

Comparison of Structural and Physical Properties

The regiochemistry of polymerization significantly influences the polymer's properties. The experimentally verified head-to-head structure and the hypothetical head-to-tail structure of poly(this compound) are expected to exhibit distinct characteristics.

PropertyHead-to-Head Poly(this compound)Hypothetical Head-to-Tail Poly(this compound)
Repeating Unit [–Se–Se–C–C–][–C–Se–C–Se–]
Key Chemical Bonds Se-Se single bonds, C-C single bonds, C=Se double bonds. The presence of conjugated carbon-carbon bonds has been suggested by spectroscopic data.[1]C-Se single bonds, C=Se double bonds. This structure would lack direct selenium-selenium or carbon-carbon bonds in the polymer backbone.
Experimental Evidence Supported by Extended X-ray Absorption Fine Structure (EXAFS) data, which clearly indicate the presence of Se-Se bonds.[1] Resonance-enhanced Raman and infrared absorption spectra are also consistent with this structure.[1]No direct experimental evidence supports the formation of a pure head-to-tail polymer. This structure was initially proposed but later superseded by the head-to-head model based on experimental findings.[1]
Electrical Conductivity The as-prepared polymer is reported to have a low electrical conductivity of below 10⁻⁶ S cm⁻¹.[1] However, a highly conducting form has also been reported upon high-pressure synthesis.The electrical properties of a hypothetical head-to-tail polymer have not been experimentally determined.
Band Gap Approximately 2 eV, as determined by diffuse reflection spectroscopy.[1]The band gap of a hypothetical head-to-tail polymer is unknown.
Thermal Stability Thermally decomposes above approximately 130 °C, forming trigonal selenium as a by-product.[1] A more stable form, stable up to 300 °C in air, has been reported from high-pressure synthesis.[2]The thermal stability of a hypothetical head-to-tail polymer is unknown.
Appearance Black powder.[1]Not applicable as it has not been synthesized.

Experimental Protocols

The synthesis of poly(this compound) has been achieved through several methods, primarily involving high pressure, slow thermal polymerization, or photopolymerization.

High-Pressure Polymerization

This method involves the polymerization of this compound under high pressure, which can be performed with or without a solvent.

  • Materials: this compound (CSe₂), methylene chloride or dioxane (optional solvent).

  • Apparatus: High-pressure reactor.

  • Procedure:

    • A solution of this compound in methylene chloride or dioxane is prepared. Alternatively, neat this compound can be used.

    • The solution or neat CSe₂ is placed in a high-pressure reactor.

    • The reactor is pressurized to approximately 5000 atmospheres.

    • The temperature is raised to 100 °C and maintained for about 20 hours.

    • After the reaction, the reactor is cooled, and the pressure is released.

    • The resulting black solid is collected. The polymer is insoluble in common organic solvents.

    • Purification involves drying the polymer under reduced pressure to remove any unreacted monomer and solvent.

Slow Thermal Polymerization

This method relies on the slow polymerization of neat this compound at ambient conditions.

  • Materials: this compound (CSe₂).

  • Apparatus: Sealed container.

  • Procedure:

    • Neat this compound is stored in a sealed container under ambient conditions.

    • Over a prolonged period, the CSe₂ slowly polymerizes to form a black powder.[1]

Photopolymerization

Polymerization can also be induced by irradiating a solution of this compound.

  • Materials: this compound (CSe₂), suitable solvent.

  • Apparatus: UV lamp or other light source, reaction vessel transparent to the chosen wavelength.

  • Procedure:

    • A solution of this compound is prepared in a suitable solvent.

    • The solution is irradiated with a light source, such as a mercury lamp, to induce polymerization.[1]

    • The resulting black polymer is collected and dried.

Characterization Methods

The structural determination of poly(this compound) relies on several key analytical techniques:

  • Extended X-ray Absorption Fine Structure (EXAFS): This technique is crucial for identifying the local atomic environment around the selenium atoms. The detection of Se-Se bonds provides strong evidence for the head-to-head structure.

  • Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques provide information about the chemical bonds present in the polymer. The observation of peaks corresponding to conjugated carbon-carbon bonds and C=Se bonds supports the head-to-head model.

  • X-ray Diffraction (XRD): XRD is used to assess the crystallinity of the polymer. As-prepared poly(this compound) is typically highly disordered.[1]

Visualizations

Polymerization Pathways

PolymerizationPathways cluster_monomer Monomer cluster_polymers Polymer Structures CSe2 CSe₂ HTH Head-to-Head [–Se–Se–C–C–]n CSe2->HTH Polymerization (Experimental) HTT Head-to-Tail (Hypothetical) [–C–Se–C–Se–]n CSe2->HTT Polymerization (Proposed, not observed)

Caption: Polymerization of CSe₂ leads to a head-to-head structure.

Experimental Workflow for Structural Determination

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Structural Analysis cluster_conclusion Conclusion Synthesis Polymerization of CSe₂ (High Pressure / Thermal / Photo) EXAFS EXAFS Spectroscopy Synthesis->EXAFS Raman_IR Raman & IR Spectroscopy Synthesis->Raman_IR XRD X-ray Diffraction Synthesis->XRD SeSe_bond Presence of Se-Se bonds EXAFS->SeSe_bond CC_CSe_bonds Conjugated C-C and C=Se bonds Raman_IR->CC_CSe_bonds Disordered Amorphous Structure XRD->Disordered Conclusion Head-to-Head Structure Confirmed SeSe_bond->Conclusion CC_CSe_bonds->Conclusion Disordered->Conclusion

Caption: Workflow for the synthesis and structural elucidation of poly(this compound).

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Carbon Diselenide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Carbon diselenide (CSe₂), a highly toxic and pungent compound, necessitates rigorous disposal protocols. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the surrounding environment.

Immediate Safety and Handling Protocols

Due to its moderate toxicity and inhalation hazard, all handling of this compound and its waste must occur within a certified chemical fume hood.[1] Adherence to the following personal protective equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles and a face shield to guard against splashes.[2]

  • Lab Coat: A flame-retardant lab coat.

Key Safety Considerations:

  • Inhalation and Ingestion: Avoid breathing vapors and prevent ingestion. Do not eat, drink, or smoke in areas where this compound is handled.[2]

  • Skin Contact: In the event of skin contact, immediately wash the affected area thoroughly with soap and water.[2]

  • Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]

  • Spill Management: In case of a spill, absorb the material with an inert substance like vermiculite or sand. Place the absorbent material in a sealed and clearly labeled container for hazardous waste disposal.[2]

Logistical and Operational Disposal Plan

The primary objective for the safe disposal of this compound waste is the chemical reduction of the selenium to its less toxic, insoluble elemental form (Se⁰).[2][3] This process must be conducted by trained personnel in a controlled laboratory setting.

Waste Segregation and Storage:

  • Designated Waste Container: Use a clearly labeled, leak-proof container specifically for this compound waste.

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory, away from heat and incompatible materials.[2]

  • Container Integrity: Ensure the waste container is kept tightly closed when not in active use to prevent the release of hazardous vapors.[2]

Experimental Protocol for Chemical Treatment

The following protocol details the chemical reduction of aqueous waste containing selenium. For this compound, which is insoluble in water and soluble in organic solvents, a preliminary step to prepare an aqueous solution is necessary and should be approached with caution, potentially involving controlled reaction or dissolution in a suitable co-solvent system that is compatible with the subsequent reduction steps.

1. Preparation:

  • Conduct the entire procedure within a certified chemical fume hood.

  • Ensure all necessary PPE is worn.

2. Acidification:

  • Slowly add a dilute acid (e.g., 1M HCl or 1M H₂SO₄) to the aqueous selenium waste while stirring continuously.

  • Monitor the pH closely until it reaches a range of 3-4. This is the optimal pH for the reduction reaction.[3]

3. Chemical Reduction (Choose one method):

  • Method A: Using Sodium Sulfite

    • Slowly add a reducing agent, such as sodium sulfite, to the acidified solution. This will reduce the selenium compound to elemental selenium, which will precipitate out of the solution.[2]

  • Method B: Using Iron Powder

    • Add iron powder to the acidified solution. A recommended amount is approximately 3 to 5 grams per liter of wastewater.[3]

    • Stir the mixture at room temperature.

4. Reaction Time:

  • Allow the reaction to proceed for at least one hour, with continuous stirring, to ensure the complete precipitation of elemental selenium.[3]

5. Precipitate Collection:

  • Once the reaction is complete and the red or black precipitate of elemental selenium has settled, separate the solid from the liquid via filtration.[2][3]

6. Final Disposal:

  • Solid Waste: The collected elemental selenium precipitate should be placed in a clearly labeled hazardous waste container for solid chemical waste.[3]

  • Liquid Filtrate: The remaining liquid should be tested for any residual selenium and neutralized to a safe pH before being disposed of in accordance with institutional and local regulations.[2]

Quantitative Data for Disposal

ParameterValue/RangeSignificance
EPA Regulatory Limit for Selenium 1.0 mg/LMaximum concentration of selenium in the leachate for a waste to be classified as non-hazardous under the Resource Conservation and Recovery Act (RCRA).[3]
Recommended pH for Reduction 3 - 4Optimal pH range for the chemical reduction of selenite to elemental selenium.[3]

Disposal Workflow Diagram

cluster_prep Preparation & Collection cluster_treatment Chemical Treatment (in Fume Hood) cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles & face shield - Lab coat start->ppe collect Collect waste in a labeled, sealed container start->collect storage Store in designated satellite accumulation area collect->storage acidify Acidify aqueous solution to pH 3-4 storage->acidify reduce Add reducing agent (e.g., Sodium Sulfite or Iron Powder) acidify->reduce react Stir for at least 1 hour to allow for precipitation reduce->react filtrate Filter to separate precipitate from liquid react->filtrate solid_waste Solid Precipitate: Dispose as hazardous solid selenium waste filtrate->solid_waste liquid_waste Liquid Filtrate: Neutralize and dispose of per institutional guidelines filtrate->liquid_waste

Caption: Workflow for the safe disposal of this compound waste.

For any uncertainties or specific institutional protocols, always consult your institution's Environmental Health and Safety (EHS) department. They can provide guidance tailored to your local and national regulations and arrange for the collection of hazardous waste by a licensed vendor.[2]

References

Essential Safety and Operational Protocols for Handling Carbon Diselenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of carbon diselenide (CSe₂). Given the limited specific toxicological data for this compound, this guidance is largely based on the established safety protocols for its close chemical analogue, carbon disulfide (CS₂), which shares similar physical and hazardous properties. This compound is a highly toxic, volatile, and flammable liquid that presents a significant inhalation hazard and can be absorbed through the skin.[1][2] Strict adherence to these procedures is mandatory to ensure personnel safety and minimize environmental risk.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure to this compound. The following equipment must be worn at all times when handling this substance:

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 or NIOSH standards are required.[3] In situations with a risk of splashing, a full-face shield should also be worn.

  • Skin Protection: Impervious clothing is necessary to prevent skin contact.[3] This includes:

    • Gloves: Due to the potential for rapid permeation, single-layer nitrile gloves may not offer sufficient protection for prolonged contact. It is recommended to use double-layered nitrile gloves or specialty gloves such as Polyvinyl Alcohol (PVA), SilverShield®/4H®, or Viton®.[1][4] Always inspect gloves for integrity before use and employ proper removal techniques to avoid contaminating the skin.[3]

    • Coveralls or Lab Coat: A chemical-resistant apron or coverall should be worn over a long-sleeved lab coat.[5]

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to control vapors.[6] If exposure limits are likely to be exceeded, a NIOSH-approved respirator with organic vapor cartridges is required. For higher concentrations, a supplied-air respirator may be necessary.[7]

Quantitative Exposure Limits (Based on Carbon Disulfide Data)

Specific occupational exposure limits for this compound have not been established. The following table summarizes the limits for carbon disulfide, which should be used as a conservative guideline for handling this compound.

AgencyExposure LimitDetails
OSHA 20 ppmPermissible Exposure Limit (PEL) as an 8-hour time-weighted average (TWA).[1]
30 ppmAcceptable ceiling concentration.[1]
100 ppmMaximum peak for any 30-minute period.[1]
NIOSH 1 ppmRecommended Exposure Limit (REL) as a 10-hour TWA.[1]
10 ppmShort-Term Exposure Limit (STEL) for a 15-minute period.[1]
500 ppmImmediately Dangerous to Life or Health (IDLH).[8]
ACGIH 1 ppmThreshold Limit Value (TLV) as an 8-hour TWA.[1]

Handling and Storage Procedures

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with a continuous airflow.[6]

  • Ignition Sources: this compound is flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[9][10] Use spark-proof tools and explosion-proof equipment.[9]

  • Safe Handling: Avoid contact with skin and eyes.[3] Do not breathe vapors or mists. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated, and tightly closed container.[3] Keep away from incompatible materials such as strong oxidizers and chemically active metals.[7]

Spill Response and Disposal Plan

A detailed plan for managing spills is essential. The following workflow outlines the immediate steps to be taken in the event of a this compound spill.

Spill_Response_Workflow spill This compound Spill Occurs assess Assess Spill Severity (Minor vs. Major) spill->assess evacuate_major Major Spill: IMMEDIATELY EVACUATE AREA assess->evacuate_major Major minor_spill Minor Spill: (Small, contained, no immediate danger) assess->minor_spill Minor alert_major Alert Emergency Services (e.g., 911, EH&S) evacuate_major->alert_major secure_major Secure the Area (Close doors, restrict access) alert_major->secure_major alert_minor Alert Personnel in the Immediate Area minor_spill->alert_minor ppe Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) alert_minor->ppe ventilate Ensure Adequate Ventilation (Fume Hood) ppe->ventilate contain Contain the Spill (Use absorbent dikes) ventilate->contain absorb Absorb the Spill (Use vermiculite, sand, or spill pillows) contain->absorb collect Collect Absorbed Material (Use spark-proof tools) absorb->collect package Package for Disposal (Seal in a labeled, appropriate container) collect->package decontaminate Decontaminate the Spill Area (Wash with soap and water) package->decontaminate dispose Dispose of Waste (Follow institutional and local regulations) decontaminate->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.